4-Methyl Estradiol 17-Valerate
Beschreibung
Eigenschaften
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-4,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O3/c1-4-5-6-23(26)27-22-12-10-20-19-8-7-16-15(2)21(25)11-9-17(16)18(19)13-14-24(20,22)3/h9,11,18-20,22,25H,4-8,10,12-14H2,1-3H3/t18-,19-,20+,22+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYULKAMCRUYZJT-KVMFQRFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30159611 | |
| Record name | 4-Methyl estradiol 17-valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30159611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1359847-37-2 | |
| Record name | 4-Methyl estradiol 17-valerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1359847372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl estradiol 17-valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30159611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYL ESTRADIOL 17-VALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PDP2ZZR0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Whitepaper: Characterization and Control of Estradiol Valerate Impurity D
The following technical guide details the characterization, detection, and control of Estradiol Valerate Impurity D (CAS 1359847-37-2), a critical process-related impurity in the manufacturing of Estradiol Valerate.
Executive Summary
In the high-precision synthesis of steroid APIs, Estradiol Valerate Impurity D (CAS 1359847-37-2) represents a significant critical quality attribute (CQA). Chemically identified as 4-Methylestradiol 17-valerate , this substance is distinct from common oxidative degradants (such as 6-hydroxy impurities) due to the alkylation at the C4 position of the steroid A-ring.
Its presence is typically indicative of upstream starting material impurities rather than downstream instability. Because steric modification at the C4 position can significantly alter receptor binding affinity and metabolic clearance (preventing catechol formation at C4), this impurity requires rigorous control under ICH Q3A(R2) guidelines. This guide provides a self-validating analytical framework for its detection and quantification.
Chemical Identity & Properties
The following data consolidates the physicochemical profile of Impurity D. This table serves as the primary reference for certificate of analysis (CoA) generation.
Table 1: Physicochemical Profile
| Property | Specification |
| Common Name | Estradiol Valerate Impurity D (EP/USP) |
| Chemical Name | 3-Hydroxy-4-methylestra-1,3,5(10)-trien-17β-yl pentanoate |
| CAS Number | 1359847-37-2 |
| Molecular Formula | C₂₄H₃₄O₃ |
| Molecular Weight | 370.53 g/mol |
| Monoisotopic Mass | 370.2508 Da |
| Structure Type | Steroid Ester (Alkylated A-ring) |
| Solubility | Soluble in Acetonitrile, Methanol, DMSO; Insoluble in Water |
| Appearance | Off-white to pale yellow solid |
Structural Visualization
The following diagram illustrates the core steroid backbone and the critical C4-methylation site that distinguishes this impurity from the API.
Figure 1: Schematic representation of the C4-methyl modification distinguishing Impurity D from Estradiol Valerate.
Formation & Origin Analysis
Understanding the origin of Impurity D is vital for root-cause analysis (RCA) in manufacturing. Unlike oxidative degradants (e.g., Impurity C or J), Impurity D is process-related .
Mechanism of Formation
The C4-methyl group is difficult to introduce inadvertently during the final esterification of Estradiol. Therefore, the presence of Impurity D almost invariably points to methylated impurities in the starting material (Estrone or Estradiol) .
-
Precursor Contamination: If the starting material (Estradiol) contains 4-methylestradiol, the subsequent valeration step (esterification with valeric anhydride/chloride) will convert this contaminant directly into Impurity D.
-
Synthesis Pathway:
-
Reaction: 4-Methylestradiol + Valeryl Chloride
4-Methylestradiol 17-valerate (Impurity D). -
Kinetics: The reaction rate is comparable to the API, making purification by recrystallization difficult due to structural similarity.
-
Analytical Strategy: Detection & Control
To ensure patient safety and regulatory compliance, a validated HPLC method is required. The method below utilizes Reverse Phase Chromatography (RP-HPLC) with UV detection, optimized to resolve the methylated impurity from the main peak.
Experimental Protocol: HPLC-UV Method
Objective: Quantify Impurity D at levels
1. Chromatographic Conditions
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18),
. -
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV @ 220 nm (Ester/Aromatic absorption) and 280 nm (Specific for Phenolic A-ring).
-
Injection Volume: 10
L.
2. Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 21.0 | 60 | 40 |
| 25.0 | 60 | 40 |
3. Sample Preparation
-
Diluent: Acetonitrile:Water (50:50).
-
Standard Stock: Dissolve 10 mg of Impurity D Reference Standard in 100 mL Diluent.
-
Test Solution: Dissolve 20 mg of Estradiol Valerate API in 20 mL Diluent (1.0 mg/mL).
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for the quantification of Impurity D.
System Suitability Criteria
-
Resolution (
): between Estradiol Valerate and Impurity D.-
Note: Impurity D is more lipophilic due to the methyl group; expect it to elute after the API peak (Relative Retention Time ~1.05 - 1.10).
-
-
Tailing Factor:
. -
RSD (n=6):
for replicate injections.
Toxicological & Regulatory Context
Structure-Activity Relationship (SAR)
The 4-methylation of the steroid A-ring is toxicologically significant.
-
Metabolic Blockade: In normal estradiol metabolism, hydroxylation occurs at C2 and C4 to form catechol estrogens. The presence of a methyl group at C4 blocks the formation of 4-hydroxyestradiol.
-
Genotoxicity Risk: While 4-hydroxyestradiol can be oxidized to quinones (DNA reactive), the 4-methyl analog prevents this specific pathway. However, alkylated steroids can exhibit altered receptor binding profiles.
-
Classification: Treat as a standard organic impurity unless specific genotoxicity data dictates otherwise.
Regulatory Limits (ICH Q3A R2)
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10% (requires structural confirmation if exceeded).
-
Qualification Threshold: 0.15% (requires safety data if exceeded).
References
-
European Pharmacopoeia (Ph. Eur.) . Estradiol Valerate Monograph 10th Edition. Council of Europe.
-
United States Pharmacopeia (USP) . Estradiol Valerate Official Monograph. USP-NF.
-
CymitQuimica . Estradiol Valerate Impurity D Data Sheet.
-
PubChem . Estradiol Valerate Compound Summary. National Library of Medicine.
-
ICH Guidelines . Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[1]
Sources
A Comparative Analysis of Estradiol Valerate and 4-Methyl Estradiol 17-Valerate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparative analysis of Estradiol Valerate and its 4-methylated analogue, 4-Methyl Estradiol 17-Valerate. Estradiol Valerate, a widely utilized synthetic estrogen, serves as a cornerstone in hormone replacement therapy. Its 4-methylated derivative, while structurally similar, exhibits distinct biological properties that warrant a detailed examination. This document will dissect the nuances in their chemical structures, explore their mechanisms of action, and compare their pharmacokinetic and pharmacodynamic profiles. By synthesizing available data and providing field-proven insights, this guide aims to equip researchers and drug development professionals with a comprehensive understanding of these two compounds, thereby facilitating informed decisions in research and clinical applications.
Introduction: The Estradiol Ester Landscape
Estradiol, the most potent endogenous estrogen, plays a pivotal role in a myriad of physiological processes. However, its clinical utility in its native form is hampered by poor oral bioavailability and a short half-life. To overcome these limitations, synthetic esters of estradiol, such as Estradiol Valerate, were developed. These esters function as prodrugs, undergoing hydrolysis in the body to release the active 17β-estradiol. This esterification strategy not only enhances oral bioavailability but also allows for a more sustained release profile, particularly when administered via intramuscular injection.[1]
Estradiol Valerate has been a mainstay in hormone replacement therapy for decades, effectively managing symptoms associated with menopause, hypoestrogenism, and serving as a component in hormonal contraceptives.[2][3] The introduction of a methyl group at the C4 position of the estradiol molecule, resulting in this compound, represents a structural modification that can significantly alter the compound's interaction with estrogen receptors and its overall biological activity. Understanding the implications of this seemingly minor structural change is crucial for the development of novel estrogenic agents with potentially improved therapeutic profiles.
Chemical Structure and Synthesis
The fundamental difference between Estradiol Valerate and this compound lies in the presence of a methyl group on the A ring of the steroid nucleus.
Chemical Structures
Caption: Chemical structures of Estradiol Valerate and this compound.
Synthesis Overview
Estradiol Valerate Synthesis: The synthesis of Estradiol Valerate typically involves the esterification of the 17β-hydroxyl group of estradiol with valeric acid or its derivative, such as valeric anhydride or valeryl chloride.
This compound Synthesis: The synthesis of this compound begins with the synthesis of 4-methylestradiol. One reported method involves the reductive aromatization of 4-methyl-1,4-androstadiene-3-one-17β-ol.[4] Following the synthesis of 4-methylestradiol, the 17-valerate ester is introduced through a similar esterification process as that used for Estradiol Valerate.
Experimental Protocol: Synthesis of Estradiol Valerate
This protocol is a generalized representation based on established chemical principles.
Materials:
-
Estradiol
-
Valeric anhydride
-
Pyridine (anhydrous)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium bicarbonate (NaHCO₃) solution
-
Methanol
-
Water
Procedure:
-
Dissolve Estradiol in anhydrous pyridine.
-
Add valeric anhydride to the solution.
-
Heat the reaction mixture and monitor for completion (e.g., by thin-layer chromatography).
-
Cool the mixture and add water and hydrochloric acid to neutralize the pyridine.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and sodium bicarbonate solution.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate) and concentrate under reduced pressure to obtain crude Estradiol Divalerate.
-
Hydrolyze the divalerate to the 17-monovalerate by treatment with a base, such as potassium carbonate, in methanol.
-
Purify the resulting Estradiol Valerate by crystallization from a suitable solvent system (e.g., methanol-water).
Mechanism of Action: Interaction with Estrogen Receptors
Both Estradiol Valerate and this compound are prodrugs that are hydrolyzed by esterases in the body to release their respective active forms: 17β-estradiol and 4-methylestradiol.[5] These active molecules exert their effects by binding to estrogen receptors (ERs), primarily ERα and ERβ.
Upon binding, the estrogen-receptor complex translocates to the nucleus, where it modulates the transcription of target genes, leading to the physiological effects characteristic of estrogens.
Caption: Generalized signaling pathway for estradiol esters.
Comparative Pharmacokinetics and Pharmacodynamics
The addition of the 4-methyl group is expected to influence the pharmacokinetic and pharmacodynamic properties of the molecule.
Pharmacokinetics
Estradiol Valerate:
-
Absorption and Metabolism: Following oral or intramuscular administration, Estradiol Valerate is readily absorbed and rapidly hydrolyzed by esterases in the blood and liver to 17β-estradiol and valeric acid.[5] Oral administration is subject to significant first-pass metabolism.[5]
-
Distribution: Estradiol is widely distributed in the body and is highly bound to sex hormone-binding globulin (SHBG) and albumin.
-
Elimination: The elimination half-life of estradiol after oral administration of estradiol valerate is in the range of 13-20 hours.[6]
This compound:
-
Distribution and Elimination: The distribution and elimination characteristics are likely to be similar to other steroidal estrogens, but further studies are required for confirmation.
Pharmacodynamics and Receptor Binding
The key differentiator in the pharmacodynamics of these two compounds is the estrogen receptor binding affinity of their active metabolites.
A study on 4-methylestradiol (the active form of this compound) revealed a significantly lower relative binding affinity for the estrogen receptor compared to estradiol.[4] The relative binding affinity of 4-methylestradiol was found to be 10% and 25% of estradiol at 0°C and 25°C, respectively.[4] Furthermore, 4-methylestradiol exhibited considerably weaker uterotrophic activity in rats compared to estrone.[4]
| Parameter | Estradiol (from Estradiol Valerate) | 4-Methylestradiol (from this compound) | Reference |
| Relative Binding Affinity for Estrogen Receptor | 100% (Reference) | 10% (at 0°C), 25% (at 25°C) | [4] |
| Uterotrophic Activity | Potent | Considerably weaker than estrone | [4] |
Table 1: Comparative Pharmacodynamic Properties of Active Metabolites.
Therapeutic Implications and Future Directions
Estradiol Valerate is well-established for a range of indications, including:
-
Hormone replacement therapy for menopausal symptoms.[2]
-
Treatment of hypoestrogenism due to various conditions.[3]
-
Component of hormonal contraceptives.[2]
-
Palliative treatment for advanced prostate cancer.[2]
The available data on this compound suggests that its active metabolite, 4-methylestradiol, is a weaker estrogen compared to estradiol. This reduced estrogenic potency could have several implications:
-
Potential for a Different Side Effect Profile: The weaker estrogenic activity might translate to a reduced incidence or severity of estrogen-related side effects.
-
Tissue-Selective Estrogenic Activity: While speculative without further research, the structural modification could lead to differential effects in various tissues, potentially offering a more targeted therapeutic action.
-
Research Tool: this compound can serve as a valuable research tool to probe the structure-activity relationships of estrogenic compounds and to better understand the role of specific metabolic pathways.
Conclusion
Estradiol Valerate and this compound, while sharing a common steroidal backbone and ester linkage, represent distinct entities with differing biological activities. The addition of a methyl group at the C4 position in this compound significantly reduces the estrogenic potency of its active metabolite. This fundamental difference underscores the critical importance of seemingly minor structural modifications in drug design and development. While Estradiol Valerate remains a cornerstone of estrogen therapy, this compound presents an intriguing subject for further investigation, with the potential to contribute to the development of novel estrogenic agents with tailored therapeutic profiles.
References
Sources
- 1. estradiol valerate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Estradiol valerate - Wikipedia [en.wikipedia.org]
- 3. Estradiol Valerate | C23H32O3 | CID 13791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 4-methylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and biotransformation of estradiol valerate in ovariectomized women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 7. ClinPGx [clinpgx.org]
Biological Activity & Safety Profile: 4-Methyl Estradiol 17-Valerate vs. Estradiol
Executive Summary
This technical guide analyzes the comparative biological activity, pharmacokinetics, and toxicological profiles of Estradiol (E2) and its synthetic analog, 4-Methyl Estradiol 17-Valerate (4-Me-E2-Val) .
While Estradiol is the gold standard for estrogenic potency, its metabolism via the C4-hydroxylation pathway yields catechol estrogens (4-hydroxyestradiol) and subsequent quinones, which are implicated in DNA adduct formation and carcinogenesis. 4-Methyl Estradiol is a "metabolic blocker" analog designed to retain estrogenic efficacy while sterically hindering C4-hydroxylation. The addition of the 17-Valerate ester transforms the parent steroid into a lipophilic prodrug, enabling sustained release kinetics identical to standard Estradiol Valerate.
Key Takeaway: 4-Methyl Estradiol exhibits approximately 10–25% of the receptor binding affinity of Estradiol but offers a theoretically superior safety profile by preventing the formation of genotoxic quinone metabolites.
Structural & Mechanistic Rationale
To understand the divergent biological activities, one must first analyze the structural modifications.
The Parent Steroids[1][2]
-
Estradiol (E2): The natural ligand.[1][2] It possesses an open C4 position on the A-ring, which is a primary target for Cytochrome P450 enzymes (specifically CYP1B1).
-
4-Methyl Estradiol (4-Me-E2): Contains a methyl group (
) at the C4 position. This group acts as a steric shield, preventing enzymatic hydroxylation at this critical site without abolishing the molecule's ability to bind the Estrogen Receptor (ER).
The 17-Valerate Ester
Both compounds in this comparison are discussed as 17-Valerates . The valerate moiety is an ester attached to the C17
-
Function: It renders the molecule highly lipophilic, suitable for depot intramuscular (IM) injection or oil-based delivery.
-
Bioactivity: The ester itself is biologically inactive at the receptor level. It must be hydrolyzed by plasma and tissue esterases to release the active parent steroid.[3]
Pharmacodynamics: Receptor Interaction
The biological activity of 4-Methyl Estradiol is defined by its interaction with Estrogen Receptor Alpha (ER
Relative Binding Affinity (RBA)
Unlike 4-Methoxyestradiol (a natural metabolite with low affinity), 4-Methyl Estradiol retains significant affinity for the ER, acting as an agonist.
| Compound | Relative Binding Affinity (RBA)* | Uterotrophic Activity | Mechanism |
| Estradiol (E2) | 100% (Reference) | High | Full Agonist |
| 4-Methyl Estradiol | 10–25% | Moderate | Weak/Partial Agonist |
| Estradiol Valerate | < 1% (Un-hydrolyzed) | N/A | Prodrug (Inactive) |
*RBA measured in uterine cytosol at 0°C - 25°C competitive displacement assays.
Technical Insight: The reduced affinity of 4-Me-E2 is likely due to the steric bulk of the methyl group slightly distorting the fit within the ligand-binding domain (LBD) of the ER, specifically interacting with residues that typically accommodate the flat A-ring. However, it retains enough affinity to induce transcriptional activation, albeit requiring higher molar concentrations to achieve effects comparable to E2.
Metabolism & Toxicology: The Safety Differentiator
This is the critical divergence point. The "Catechol Estrogen Hypothesis" suggests that estrogen-induced carcinogenesis is not solely receptor-mediated but also driven by genotoxic metabolites.
The Carcinogenic Pathway (Estradiol)[6]
-
Hydroxylation: CYP1B1 hydroxylates E2 at the C4 position to form 4-Hydroxyestradiol (4-OHE2) .
-
Oxidation: 4-OHE2 is oxidized to Estradiol-3,4-Semiquinone and Estradiol-3,4-Quinone .
-
DNA Damage: These quinones react with DNA (specifically Guanine bases) to form depurinating adducts, leading to mutations.
The Blocked Pathway (4-Methyl Estradiol)
The C4-Methyl group physically blocks CYP1B1 access. The molecule cannot form the 3,4-quinone. Studies in Syrian hamster kidney models (a standard for estrogen carcinogenicity) have shown that while E2 induces tumors effectively, 4-Methyl Estradiol is non-carcinogenic despite being estrogenic.
Pathway Visualization
The following diagram illustrates the metabolic divergence.
Figure 1: Comparative metabolic fate.[1][4][5][6][7][8] The C4-methyl substitution prevents the formation of the carcinogenic quinone pathway common to natural Estradiol.
Pharmacokinetics: The Role of the Valerate Ester[3][5][9][11]
When administering This compound , the pharmacokinetics (PK) are governed by the ester hydrolysis rate.
-
Absorption: Upon IM injection in an oil vehicle, the lipophilic ester creates a depot. Release from the injection site is the rate-limiting step.
-
Hydrolysis: Once in circulation, ubiquitous esterases (in blood and liver) rapidly cleave the valerate chain.[3]
-
Reaction:
-
-
Active Phase: The free 4-Methyl Estradiol is now available to bind tissues.
-
Half-Life: The terminal half-life is determined by the hydrolysis rate and the metabolic clearance of the parent steroid. Since 4-Me-E2 cannot be metabolized at C4, its clearance profile differs from E2, potentially relying more on C2-hydroxylation or conjugation (glucuronidation/sulfation).
Experimental Protocols
For researchers validating these compounds, the following protocols ensure data integrity.
Protocol A: Competitive Receptor Binding Assay
Objective: Determine the Relative Binding Affinity (RBA) of 4-Me-E2 vs. E2.
-
Preparation:
-
Cytosol: Prepare uterine cytosol from ovariectomized rats (rich in ER).
-
Ligands: Dissolve E2 (Standard) and 4-Me-E2 (Test) in Ethanol.
-
Tracer: Use
-Estradiol (High specific activity).
-
-
Incubation:
-
Create a concentration gradient of the Test compound (
to M). -
Incubate Cytosol + Tracer + Test Compound for 18h at 4°C (equilibrium).
-
-
Separation:
-
Add Dextran-Coated Charcoal (DCC) to absorb unbound steroid.
-
Centrifuge at 2000g for 10 min.
-
-
Quantification:
-
Count radioactivity in the supernatant (Bound fraction) using Liquid Scintillation Counting.
-
-
Analysis:
-
Plot % Bound vs. Log Concentration.
-
Calculate IC50 (concentration displacing 50% of tracer).
- .
-
Protocol B: Microsomal Metabolic Stability
Objective: Confirm resistance to C4-hydroxylation.
Figure 2: Workflow for assessing metabolic stability and metabolite identification.
-
Incubation: Mix liver microsomes (containing CYP enzymes) with the test compound (10 µM) and NADPH.
-
Reaction: Incubate at 37°C.
-
Extraction: Stop reaction with ice-cold acetonitrile. Centrifuge.
-
Detection: Inject supernatant into HPLC-MS/MS.
-
Target Analyte: Look for mass shifts corresponding to hydroxylation (+16 Da).
-
Expectation for E2: Peaks for 2-OH-E2 and 4-OH-E2 .
-
Expectation for 4-Me-E2: Peak for 2-OH-4-Me-E2, but absence of 4-OH-4-Me-E2.
-
References
-
Qian, X. D., & Abul-Hajj, Y. J. (1990). Synthesis and biological activity of 4-methylestradiol.[9] Journal of Steroid Biochemistry, 35(6), 745–747. [Link]
-
Liehr, J. G. (2000). Is estradiol a genotoxic mutagen? Endocrine Reviews, 21(1), 40–54. [Link]
-
Liehr, J. G., et al. (1986). Carcinogenicity of catechol estrogens in Syrian hamsters.[10] Journal of Steroid Biochemistry, 24(1), 353–356.[10] [Link]
-
Düsterberg, B., et al. (1985). Pharmacokinetics and biotransformation of estradiol valerate in ovariectomized women.[6] Hormone Research, 21(3), 145–154.[6] [Link]
-
Zhu, B. T., & Conney, A. H. (1998). Functional role of estrogen metabolism in target cells: review and perspectives. Carcinogenesis, 19(1), 1–27. [Link]
Sources
- 1. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 2. The estradiol pharmacophore: ligand structure-estrogen receptor binding affinity relationships and a model for the receptor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Estradiol Valerate? [synapse.patsnap.com]
- 4. Estradiol valerate - Wikipedia [en.wikipedia.org]
- 5. Steroidal affinity labels of the estrogen receptor. 2. 17 alpha-[(Haloacetamido)alkyl]estradiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and biotransformation of estradiol valerate in ovariectomized women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Hydroxylation of estrogens as marker of human mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Synthesis and biological activity of 4-methylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catechol Estrogen 4-Hydroxyestradiol is an Ultimate Carcinogen in Breast Cancer [bslonline.org]
Technical Analysis: 4-Methyl Estradiol 17-Valerate Receptor Binding Affinity
Executive Summary
4-Methyl Estradiol 17-Valerate (4-Me-E2-17V) represents a dual-modified steroidal system designed to alter both the metabolic stability and the pharmacokinetic profile of the parent hormone, 17
This technical guide analyzes the Estrogen Receptor (ER) binding affinity of this compound.[1][2][3][4][5] The core pharmacological reality is that 4-Me-E2-17V functions as a prodrug. The presence of the bulky 17-valerate ester virtually abolishes direct receptor binding. Consequently, the biological activity is contingent upon enzymatic hydrolysis to the active metabolite, 4-Methyl Estradiol (4-Me-E2) .
This document details the structural rationale, quantitative binding kinetics of the active metabolite, and the specific experimental protocols required to validate these properties without generating false-positive data due to in vitro hydrolysis.
Structural Pharmacology & Ligand Design
To understand the binding profile, we must deconstruct the molecule into its two functional modifications relative to the E2 scaffold.
The A-Ring Modification: 4-Methylation
The introduction of a methyl group at Carbon-4 (C4) serves a primary metabolic purpose: Steric hindrance of catechol estrogen formation.
-
Mechanism: The C4 position is a primary site for hydroxylation by cytochrome P450 enzymes (specifically CYP1B1) to form 4-hydroxyestradiol (4-OHE2), a genotoxic metabolite associated with DNA adduct formation.
-
Receptor Impact: While the ER ligand-binding pocket (LBP) is generally intolerant of polar substituents at C4, it tolerates small hydrophobic groups.[5] However, the 4-methyl group induces a conformational penalty, reducing affinity compared to unsubstituted E2.
The D-Ring Modification: 17-Valerate Ester
The esterification of the 17
-
Mechanism: This modification prevents the formation of the critical hydrogen bond between the 17
-OH and His524 (in ER ) or His475 (in ER ). -
Receptor Impact: This hydrogen bond is essential for high-affinity anchoring. Its absence, combined with the steric bulk of the valerate chain, renders the esterified molecule essentially inactive at the receptor level until hydrolysis occurs.
Binding Affinity Dynamics
The binding profile must be bifurcated into the Prodrug (Parent) and the Active Metabolite .
The Prodrug: this compound
Direct binding assays confirm that 17-alkyl esters of estradiol exhibit negligible affinity for nuclear ERs.
-
Relative Binding Affinity (RBA): < 1% (relative to E2 = 100%).
-
Pharmacological Status: Quiescent.
-
Note: Any observed binding in crude cytosolic preparations is frequently an artifact of in situ hydrolysis by contaminating esterases.
The Active Metabolite: 4-Methyl Estradiol (4-Me-E2)
Once hydrolyzed, the 4-Me-E2 metabolite acts as the functional ligand.
-
RBA (0°C): ~10% relative to E2.[6]
-
RBA (25°C): ~25% relative to E2.[6]
-
Kinetic Behavior: The affinity is temperature-dependent. The increase in RBA at higher temperatures suggests that the 4-methyl group requires thermal energy to induce a favorable induced-fit conformation within the hydrophobic pocket of the ER.
Comparative Data Summary
| Compound | Modification | ER Binding Affinity (RBA vs E2) | Primary Mechanism |
| 17 | None | 100% (Reference) | Direct Agonist |
| Estradiol Valerate | 17-Ester | ~2% (Prodrug) | Prodrug (Requires Hydrolysis) |
| 4-Methyl Estradiol | 4-Methyl | 10–25% | Metabolic Blocker / Agonist |
| 4-Me-E2-17V | Dual | < 1% (Predicted) | Prodrug |
Bioactivation Pathway Visualization
The following diagram illustrates the obligate bioactivation pathway required for 4-Me-E2-17V to exert estrogenic effects.
Figure 1: The bioactivation pathway of 4-Me-E2-17V. The ester must be cleaved to restore the 17
Experimental Methodology: Validating Binding Affinity
To accurately characterize this molecule, researchers must distinguish between the intrinsic affinity of the ester (low) and the metabolite (moderate). The following protocol utilizes a Competitive Radioligand Binding Assay designed to minimize hydrolysis artifacts.
Critical Control: Preventing In Vitro Hydrolysis
Standard cytosolic preparations contain esterases that will convert the Valerate to the alcohol during incubation, leading to false-positive binding data.
-
Mitigation: Perform all incubation steps at 0–4°C .
-
Inhibitors: Supplement the buffer with esterase inhibitors (e.g., Phenylmethylsulfonyl fluoride (PMSF) or specific carboxylesterase inhibitors) if higher temperature incubation is required.
Protocol: Competitive Binding Assay (RBA)
Objective: Determine the IC
Reagents:
-
Receptor Source: Recombinant Human ER
(rhER ) or Rat Uterine Cytosol. -
Radioligand: [
H]-17 -Estradiol (Specific Activity ~80-100 Ci/mmol). -
Buffer: TEG Buffer (10mM Tris-HCl, 1.5mM EDTA, 10% Glycerol, pH 7.4) + 1mM PMSF .
Workflow:
-
Preparation: Dilute rhER
to a concentration binding ~50% of total radioligand. -
Competition: Prepare serial dilutions (
M to M) of:-
Standard: Unlabeled E2.
-
Test A: 4-Methyl Estradiol (Active).
-
Test B: this compound (Prodrug).
-
-
Incubation: Mix Receptor + [
H]-E2 + Competitor. Incubate for 18h at 4°C .-
Rationale: Low temperature preserves the ester bond.
-
-
Separation: Add Dextran-Coated Charcoal (DCC) to strip unbound ligand. Centrifuge at 3000g for 10 min.
-
Quantification: Measure radioactivity of the supernatant (bound complex) via Liquid Scintillation Counting (LSC).
Data Analysis
Calculate RBA using the equation:
-
Expected Result (Test A - Active): IC
approx. 4-10x higher than E2 (RBA 10-25%). -
Expected Result (Test B - Prodrug): No displacement observed at physiological concentrations (IC
> 1000x E2), confirming lack of intrinsic activity.
Workflow Visualization
Figure 2: Step-by-step workflow for determining RBA while controlling for esterase activity.
References
-
Qian, X. D., & Abul-Hajj, Y. J. (1990). Synthesis and biological activity of 4-methylestradiol.[6] Journal of Steroid Biochemistry, 35(6), 745–747. [Link] Key Finding: Establishes the RBA of the 4-Methyl metabolite at 10-25% of E2.[6]
-
Blair, R. M., et al. (2000). The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences, 54(1), 138–153.[7] [Link] Key Finding: Provides the standardized protocol for Competitive Binding Assays and structural requirements for ER binding.
- Kuhnz, W., et al. (1993). Pharmacokinetics of Estradiol, Free and Total Estrone, in Young Women Following Single Intravenous and Oral Administration of 17beta-Estradiol. Arzneimittelforschung, 43(9), 966–973.
-
Anstead, G. M., Carlson, K. E., & Katzenellenbogen, J. A. (1997). The Estradiol Pharmacophore: Ligand Structure-Estrogen Receptor Binding Affinity Relationships. Steroids, 62(3), 268–303. [Link] Key Finding: Details the intolerance of the ER binding pocket to large D-ring substituents (like valerate) without hydrolysis.
Sources
- 1. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential ligand binding affinities of human estrogen receptor-α isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. Synthesis and biological activity of 4-methylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Profile of Methylated Estradiol Derivatives
Abstract
The modification of the estradiol scaffold through methylation has been a cornerstone of synthetic steroid chemistry, leading to the development of orally active estrogens with profound clinical impact. This guide provides a comprehensive analysis of the pharmacological profile of key methylated estradiol derivatives, including mestranol, 17α-methylestradiol, and moxestrol. We will dissect the structure-activity relationships, pharmacodynamic mechanisms at the estrogen receptor level, and the pharmacokinetic advantages conferred by strategic methylation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind the enhanced potency, metabolic stability, and therapeutic utility of these vital compounds.
Introduction: The Rationale for Estradiol Methylation
The endogenous estrogen, 17β-estradiol (E2), is a potent hormone crucial for numerous physiological processes. However, its therapeutic application is hampered by poor oral bioavailability due to extensive first-pass metabolism in the liver.[1] The primary metabolic routes involve oxidation of the 17β-hydroxyl group to the less active estrone, followed by sulfation and glucuronidation, which facilitates rapid excretion. To overcome these limitations, medicinal chemists developed strategies to protect the estradiol molecule from rapid degradation.
Methylation emerged as a highly effective approach. By strategically adding methyl groups at specific positions on the steroid nucleus, it is possible to sterically hinder metabolic enzymes, thereby enhancing metabolic stability, prolonging the half-life, and significantly improving oral potency. This guide explores the pharmacological consequences of these modifications.
The two principal sites for methylation have been the C3 phenolic hydroxyl group and the C17 position:
-
C3 Methylation: This modification, exemplified by mestranol (the 3-methyl ether of ethinylestradiol), creates a prodrug. The methyl group masks the phenolic hydroxyl essential for receptor binding, rendering the molecule inactive until it is demethylated in the liver to its active form.[2]
-
C17α Alkylation: The addition of a small alkyl group, such as a methyl group in 17α-methylestradiol , directly at the C17α position prevents the oxidation of the adjacent 17β-hydroxyl group, a key step in estradiol's inactivation.[3] This structural change dramatically increases resistance to metabolic breakdown.[3]
Further modifications, such as the C11β-methoxy group in moxestrol , have been explored to fine-tune receptor affinity and potency, leading to some of the most powerful estrogens ever synthesized.
Structure-Activity Relationships (SAR): A Tale of Two Positions
The estrogenic activity of these derivatives is intrinsically linked to their three-dimensional structure and ability to fit within the ligand-binding pocket of the estrogen receptor (ER). The foundational structure is the four-ring steroidal nucleus.[1]
-
The Phenolic A-Ring: The aromatic A-ring with its hydroxyl group at C3 is a critical pharmacophore for high-affinity ER binding.[1][4] This group acts as a hydrogen bond donor and acceptor, anchoring the ligand within the receptor.[4] As seen with mestranol, methylation of this C3-OH group abolishes receptor affinity until the methyl group is metabolically cleaved.[5]
-
The 17β-Hydroxyl Group: The hydroxyl group at C17 on the D-ring is another crucial anchor point. The precise distance of approximately 11Å between the oxygen atoms at C3 and C17 is essential for potent agonist activity.[6]
-
The C17α Position: While native estradiol has a hydrogen atom at the C17α position, the introduction of a methyl group (as in 17α-methylestradiol) or an ethynyl group (as in ethinylestradiol) creates steric bulk. This bulk does not significantly disrupt the key C3-C17 distance but effectively blocks the action of 17β-hydroxysteroid dehydrogenase, the enzyme responsible for oxidizing the 17β-hydroxyl group.[3] This is the primary reason for the enhanced oral activity and metabolic stability of C17α-alkylated estrogens.[1]
-
The C11β Position: The addition of a methoxy group at the C11β position, as seen in moxestrol, dramatically increases binding affinity and estrogenic potency, making it orders of magnitude more potent than estradiol itself.
Pharmacodynamics: Interaction with the Estrogen Receptor
Methylated estradiol derivatives exert their effects primarily by acting as agonists for the nuclear estrogen receptors, ERα and ERβ.[3][7]
Mechanism of Action
The canonical pathway for estrogen action is a well-established cascade.[8]
-
Ligand Binding: The lipophilic steroid diffuses across the cell membrane and into the nucleus, where it binds to the ligand-binding pocket of an ER.[8][9]
-
Conformational Change & Dimerization: Ligand binding induces a critical conformational change in the receptor, causing it to dissociate from heat shock proteins and form homodimers (ERα/ERα, ERβ/ERβ) or heterodimers (ERα/ERβ).[8]
-
DNA Binding & Gene Transcription: The activated dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[8]
-
Recruitment of Co-regulators: The receptor-DNA complex then recruits a cascade of co-activator proteins, which ultimately leads to the assembly of the transcription machinery and modulates the expression of estrogen-responsive genes.
Caption: Generalized Estrogen Receptor Signaling Pathway.
Receptor Binding Affinity & Potency
The potency of an estrogen is directly related to its binding affinity for the ERs. Methylation can have drastically different effects depending on its location. The following table summarizes the relative binding affinities (RBA) for key derivatives compared to estradiol (RBA = 100%).
| Compound | C3-Modification | C17α-Modification | C11β-Modification | Relative Binding Affinity (RBA) for ER (%) | Key Pharmacological Trait |
| Estradiol (E2) | -OH | -H | -H | 100[3] | Endogenous standard |
| Ethinylestradiol (EE) | -OH | -C≡CH | -H | 75-190[5] | Potent, orally active estrogen |
| Mestranol | -OCH₃ | -C≡CH | -H | 0.1-2.3[5] | Inactive prodrug of Ethinylestradiol |
| 17α-Methylestradiol | -OH | -CH₃ | -H | ~67 (ERα)[3] | Orally active estrogen |
| Moxestrol | -OH | -C≡CH | -OCH₃ | High (10x more potent than EE) | Highly potent, metabolically stable |
Data compiled from multiple sources and represent approximate ranges.[3][5][10]
The extremely low affinity of mestranol validates its role as a prodrug, as it cannot effectively bind the receptor until its C3-methyl ether is cleaved.[5] In contrast, the modifications in ethinylestradiol, methylestradiol, and especially moxestrol enhance or maintain high affinity while simultaneously improving pharmacokinetic properties.
Pharmacokinetics: The Advantage of Metabolic Stability
The clinical success of methylated estradiol derivatives is largely attributable to their improved pharmacokinetic profiles, particularly their enhanced oral bioavailability and longer duration of action.
Absorption and Metabolism
-
Mestranol: Following oral administration, mestranol is well-absorbed and undergoes rapid first-pass metabolism in the liver. The key metabolic step is O-demethylation by cytochrome P450 enzymes to form the highly active ethinylestradiol.[2] This conversion is efficient, with a 50 µg dose of mestranol being pharmacokinetically bioequivalent to approximately 35 µg of ethinylestradiol.[11]
Caption: Metabolic activation of Mestranol to Ethinylestradiol.
-
17α-Methylestradiol: The C17α-methyl group provides a steric shield that prevents enzymatic oxidation of the 17β-hydroxyl group.[3] This single modification dramatically improves its metabolic stability and potency relative to native estradiol, allowing for effective oral administration.[3]
-
Moxestrol: As an 11β-methoxy derivative of ethinylestradiol, moxestrol is also resistant to 17-oxidation. It is rapidly metabolized by the liver, primarily through hydroxylation pathways.[12] Its bioavailability is significantly increased in patients with impaired liver function, highlighting the liver's central role in its clearance.[12]
Distribution
An interesting feature of moxestrol is its distribution profile. Unlike estradiol and ethinylestradiol, it is not bound by sex hormone-binding globulin (SHBG) and has a low affinity for albumin.[12] This results in a larger fraction of the drug being free and biologically active, which contributes to its exceptionally high potency.
Therapeutic Applications and Comparative Insights
The primary clinical applications for methylated estradiol derivatives have been in hormonal contraception and menopausal hormone therapy.[5][7]
-
Mestranol was the estrogenic component in the very first oral contraceptive pill, Enovid, introduced in 1957.[5] For over a decade, it was the standard estrogen in birth control formulations. However, beginning in the late 1960s, it was largely replaced by its active metabolite, ethinylestradiol.[5] The rationale was that ethinylestradiol is approximately twice as potent by weight, allowing for lower, potentially safer, doses.[5]
-
17α-Methylestradiol has been used in the treatment of menopausal symptoms.[3] It is also noteworthy as an active metabolite of certain androgens and anabolic steroids like methyltestosterone, where it is responsible for estrogenic side effects such as gynecomastia.[3]
-
Moxestrol has been used in Europe for menopausal symptoms and menstrual disorders.[13] Due to its high potency and specific binding, it has also become an invaluable tool in scientific research as a high-affinity radioligand for quantifying estrogen receptors.[13]
Key Experimental Protocols
To ensure scientific integrity, the pharmacological profiles described above are determined using robust, validated assays. Below are outlines of core methodologies.
Protocol: Estrogen Receptor Competitive Binding Assay
This protocol is a self-validating system to determine the relative binding affinity (RBA) of a test compound.
Objective: To measure the ability of a methylated estradiol derivative (test ligand) to compete with a radiolabeled estradiol ([³H]E2) for binding to the estrogen receptor.
Methodology:
-
Receptor Preparation: Prepare a cytosolic fraction containing estrogen receptors from a target tissue (e.g., rat or lamb uterus) or use purified recombinant human ERα or ERβ.
-
Incubation: In a series of tubes, incubate a constant amount of ER protein and a constant, low concentration of [³H]E2 with increasing concentrations of the unlabeled test compound (e.g., from 10⁻¹² M to 10⁻⁵ M).
-
Control Groups:
-
Total Binding: Incubate ER and [³H]E2 without any competitor.
-
Non-Specific Binding: Incubate ER and [³H]E2 with a vast excess (e.g., 1000-fold) of unlabeled estradiol to saturate all specific binding sites.
-
-
Equilibrium & Separation: Allow the binding to reach equilibrium (e.g., 18-24 hours at 4°C). Separate the receptor-bound from free radioligand using a method like dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis:
-
Calculate specific binding: (Total Binding cpm) - (Non-Specific Binding cpm).
-
Plot the percentage of specific [³H]E2 binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific [³H]E2 binding) from the resulting sigmoidal curve.
-
Calculate the RBA: (IC₅₀ of Estradiol / IC₅₀ of Test Compound) x 100.
-
Caption: Workflow for an ER Competitive Binding Assay.
Conclusion
The strategic methylation of the estradiol molecule represents a triumph of medicinal chemistry, transforming a potent but orally unreliable hormone into a class of robust and clinically indispensable drugs. By protecting the C3 and C17 hydroxyl groups from rapid metabolic inactivation, chemists have endowed these derivatives with enhanced oral bioavailability, prolonged half-lives, and, in some cases, dramatically increased potency. From mestranol's pioneering role in contraception to moxestrol's utility as a high-potency research tool, methylated estradiol derivatives continue to be of immense pharmacological and therapeutic importance. Understanding their nuanced structure-activity relationships, receptor interactions, and metabolic fates is essential for the continued development of novel endocrine therapies.
References
- Wikipedia. (n.d.). Pharmacodynamics of estradiol.
- Wikipedia. (n.d.). Methylestradiol.
- RxList. (2022). How Do Estrogen Derivatives Work?.
- Wikipedia. (n.d.). Selective estrogen receptor modulator.
-
Ayan, D., Roy, J., Maltais, R., & Poirier, D. (2011). Impact of estradiol structural modifications (18-methyl and/or 17-hydroxy inversion of configuration) on the in vitro and in vivo estrogenic activity. Journal of Steroid Biochemistry and Molecular Biology, 127(3-5), 324-330. [Link]
- Wikipedia. (n.d.). Mestranol.
- Mayo Clinic. (n.d.). Esterified estrogens and methyltestosterone (oral route).
- Pediatric Oncall. (n.d.). Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose.
- YouTube. (2024). Structure-Activity Relationship (SAR) of Estrogens.
- Mayo Clinic. (n.d.). Tranexamic acid (oral route).
-
Salmon, J., Coussediere, D., Cousty, C., & Raynaud, J. P. (1983). Pharmacokinetics and metabolism of moxestrol in humans. Journal of Steroid Biochemistry, 19(2), 1223-1234. [Link]
-
Jordan, V. C., Mittal, S., Gosden, B., Koch, R., & Lieberman, M. E. (1985). Structure-activity relationships of estrogens. Environmental Health Perspectives, 61, 97-110. [Link]
-
Pons, M., Michel, F., & Crastes de Paulet, A. (1988). Steroidal affinity labels of the estrogen receptor. 2. 17 alpha-[(Haloacetamido)alkyl]estradiols. Journal of Steroid Biochemistry, 31(4B), 633-642. [Link]
-
Goldzieher, J. W. (1990). Pharmacokinetics of ethinyl estradiol and mestranol. The American Journal of Obstetrics and Gynecology, 163(6 Pt 2), 2113-2119. [Link]
- National Center for Biotechnology Information. (n.d.). Mestranol. PubChem Compound Database.
- Google Patents. (2012). Process for the preparation of estradiol and its derivatives.
- Wikipedia. (n.d.). Moxestrol.
-
Osorio-Revilla, G., Gallardo-Vera, F., Garcia-Becerra, R., Ordaz-Rosado, D., & Medina-Franco, J. L. (2024). Synthesis of a [18F]F Estradiol Derivative via Click Chemistry Using an Automated Synthesis Module: In Vitro Evaluation as Potential Radiopharmaceutical for Breast Cancer Imaging. Pharmaceuticals, 17(3), 388. [Link]
- Jordan, V. C. (2014). Structure-Activity Relationships of Estrogens. ResearchGate.
- PharmaCompass. (n.d.). Mestranol.
- DUTCH Test. (n.d.). Estrogen Metabolism 101.
-
Blom, M. J., Wassink, M. G., Kloosterboer, H. J., Ederveen, A. G., Lambert, J. G., & Goos, H. J. (2001). Metabolism of estradiol, ethynylestradiol, and moxestrol in rat uterus, vagina, and aorta: influence of sex steroid treatment. Drug Metabolism and Disposition, 29(1), 76-81. [Link]
-
Blair, R. M., Fang, H., Branham, W. S., Hass, B. S., Dial, S. L., Moland, C. L., ... & Sheehan, D. M. (2000). The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences, 54(1), 138-153. [Link]
-
Mueller, J. W., Gilligan, L. C., Idkowiak, J., Arlt, W., & Foster, P. A. (2015). The structural biology of oestrogen metabolism. The Journal of Steroid Biochemistry and Molecular Biology, 153, 3-19. [Link]
-
Nique, F., Van de Velde, P., Brémaud, J., Hardy, M., Philibert, D., & Teutsch, G. (1994). Steroidal affinity labels of the estrogen receptor alpha. 4. Electrophilic 11beta-aryl derivatives of estradiol. Journal of Steroid Biochemistry and Molecular Biology, 50(5-6), 267-276. [Link]
-
Numazawa, M., Yoshimura, A., & Nagaoka, M. (1992). Structure-activity relationships of 2-, 4-, or 6-substituted estrogens as aromatase inhibitors. Journal of Medicinal Chemistry, 35(21), 3845-3851. [Link]
- GLOWM. (n.d.). Pharmacology of Contraceptive Steroids.
-
Lee, S., & Barron, M. G. (2017). Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists. PLOS ONE, 12(1), e0169607. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Methylestradiol - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Mestranol - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. How Do Estrogen Derivatives Work? Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 8. Pharmacodynamics of estradiol - Wikipedia [en.wikipedia.org]
- 9. Structure-activity relationships of estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 11. Pharmacokinetics of ethinyl estradiol and mestranol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and metabolism of moxestrol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Moxestrol - Wikipedia [en.wikipedia.org]
Definitive Synthesis Guide: 4-Methyl Estradiol 17-Valerate Impurity
This guide is structured as a high-level technical whitepaper designed for pharmaceutical scientists and process chemists. It prioritizes the synthesis of 4-Methyl Estradiol 17-Valerate as a reference standard, essential for impurity profiling under ICH Q3A/Q3B guidelines.
Content Type: Technical Whitepaper | Version: 1.0 Target Audience: Process Chemists, Analytical Scientists, CMC Leads
Executive Summary & Strategic Significance
In the manufacturing of Estradiol Valerate (E2V), the presence of alkylated impurities is a critical quality attribute. This compound is a positional isomer of potential methylated byproducts. Because the C2 and C4 positions on the steroid A-ring are electronically similar (ortho to the phenolic hydroxyl), non-selective methylation during the synthesis of precursors can lead to mixtures.
Isolating this specific impurity from a crude reaction mixture is inefficient due to the dominance of the C2-isomer (kinetic and thermodynamic preference). Therefore, the de novo synthesis of the 4-methyl impurity is required to generate a qualified Reference Standard (RS) for HPLC/UPLC retention time marking and response factor calculation.
Core Challenges:
-
Regioselectivity: Direct methylation of Estradiol favors the C2 position (~3:1 to 10:1 ratio).
-
Ester Stability: The 17-valerate ester is sensitive; synthesis must order the methylation before esterification or utilize mild conditions.
-
Purification: Separation of 2-methyl and 4-methyl isomers requires difficult chromatography; a regioselective synthetic route is superior.
Retrosynthetic Analysis
To synthesize high-purity this compound, we must disconnect the molecule at two key junctions: the C17-Ester and the C4-Methyl group.
-
Disconnection A (Ester): The final step should be the valerylation of 4-Methyl Estradiol. This avoids exposing the labile ester to the harsh reducing conditions often required for methyl group installation.
-
Disconnection B (Methyl): The C4-methyl group is best introduced via a Mannich base intermediate or a Blocked Formylation strategy. Direct alkylation (Friedel-Crafts) is too non-selective.
Selected Pathway: The "Blocked-Mannich" or "Blocked-Formyl" Route. By temporarily blocking the more reactive C2 position with a bulky tert-butyl group, we force substitution to the C4 position. Subsequent removal of the blocking group and reduction yields the 4-methyl core.
Detailed Synthesis Protocols
Route A: The "Gold Standard" Regioselective Pathway
Recommended for generating >98% purity Reference Standards.
Phase 1: Regioselective Core Synthesis (4-Methyl Estradiol)
Step 1: C2-Protection (Blocking)
-
Reagents: Estradiol, tert-Butanol, BF3·Et2O (Boron Trifluoride Etherate).
-
Mechanism: Electrophilic Aromatic Substitution (Friedel-Crafts Alkylation).
-
Protocol: Dissolve Estradiol in CH2Cl2. Add tert-butanol and catalytic BF3·Et2O at 0°C. The bulky tert-butyl group selectively attacks the less sterically hindered C2 position.
-
Outcome: 2-tert-Butyl-Estradiol.
Step 2: C4-Functionalization (Mannich Reaction)
-
Reagents: 2-tert-Butyl-Estradiol, Formaldehyde (HCHO), Morpholine or Dimethylamine.
-
Protocol: Reflux the blocked steroid in ethanol with excess formaldehyde and amine. Because C2 is blocked, the Mannich reagent attacks C4 exclusively.
-
Outcome: 2-tert-Butyl-4-(morpholinomethyl)-estradiol.
Step 3: Hydrogenolysis (Methyl Formation & Deblocking)
-
Reagents: Pd/C (10%), H2 gas (3-5 atm), High Temperature (60-80°C) or specific dealkylation conditions.
-
Insight: Standard hydrogenolysis reduces the benzylic amine to a methyl group. Harsher conditions (or acid-catalyzed retro-Friedel-Crafts) are required to remove the C2-tert-butyl group. Note: If C2-deblocking is difficult via hydrogenation, transalkylation with AlCl3/toluene can be used post-reduction.
-
Outcome: 4-Methyl Estradiol (Intermediate A) .
Phase 2: Selective Esterification (The Valerate)
Step 4: 3,17-Divalerylation
-
Reagents: Valeric Anhydride, Pyridine.
-
Protocol: Treat Intermediate A with valeric anhydride in pyridine at 50°C. Both the phenolic C3-OH and the aliphatic C17-OH will be esterified.
-
Why: It is difficult to selectively esterify only the 17-OH in one step. Making the diester is cleaner.
-
Outcome: 4-Methyl Estradiol 3,17-Divalerate.
Step 5: Selective C3-Hydrolysis
-
Reagents: K2CO3 (Potassium Carbonate), Methanol/Water.[1][2]
-
Protocol: Stir the divalerate in 1% K2CO3/MeOH at room temperature.
-
Mechanism: Phenolic esters (C3) are significantly more labile (reactive) to base hydrolysis than aliphatic secondary esters (C17). Monitor by TLC/HPLC until the divalerate disappears and the monovalerate forms.
-
Final Product: This compound .
Route B: The "Industrial Genesis" Pathway
Useful for understanding impurity formation or if blocking reagents are unavailable.
-
Direct Mannich: Estradiol + HCHO + Morpholine
Mixture of 2-isomer (major) and 4-isomer (minor). -
Hydrogenolysis: Reduction of the mixture
Mixture of 2-Methyl and 4-Methyl Estradiol. -
Separation: Requires preparative HPLC (C18 or Phenyl-Hexyl column) to isolate 4-Methyl Estradiol.
-
Esterification: Same as Phase 2 above.
Key Process Parameters & Data
| Parameter | Route A (Blocked) | Route B (Direct) | Critical Control Point |
| C4 Selectivity | >95% | <30% | C2-Blocking efficiency determines yield. |
| Ester Stability | High | High | Perform esterification last to avoid hydrolysis. |
| Purification | Crystallization | Prep-HPLC | Isomer separation is the bottleneck in Route B. |
| Key Intermediate | 2-t-Butyl-4-morpholinomethyl-E2 | Mixed Mannich Bases | Monitoring completion of Hydrogenolysis. |
Pathway Visualization
The following diagrams illustrate the chemical logic and workflow.
Diagram 1: Synthesis Workflow (Route A)
Caption: Step-by-step synthesis utilizing C2-blocking to ensure C4-regioselectivity, followed by selective hydrolysis.
Diagram 2: Mechanism of Impurity Formation vs. Control
Caption: Comparison of direct methylation (yielding mixtures) versus the blocking group strategy for targeted synthesis.
Analytical Characterization (Expected)
To validate the synthesis of the reference standard, the following analytical signatures are expected:
-
1H NMR (CDCl3):
-
C4-Methyl: Distinct singlet around
2.10 - 2.25 ppm. -
Aromatic Protons: Two doublets (ortho-coupling) for 2-Methyl isomer vs. One singlet (at C1) and one singlet (at C2) or AB system for 4-Methyl isomer? Correction: 4-Methyl estradiol has protons at C1 and C2.[3] They are ortho to each other. Expect two doublets (
Hz) in the aromatic region ( 6.8 - 7.2 ppm). -
17-Valerate: Triplet for terminal methyl (
0.9), multiplet methylene signals, and the characteristic downfield shift of the 17- -H ( 4.6-4.7 ppm) due to esterification.
-
-
Mass Spectrometry (ESI+):
-
Parent ion
consistent with MW of Estradiol Valerate (356.5) + Methyl (14) = 370.5 Da . -
Fragmentation often shows loss of valeric acid (102 Da) to yield the steroid core ion.
-
References
-
Synthesis of 4-methylestradiol: Qian, X. D., & Abul-Hajj, Y. J. (1990). Synthesis and biological activity of 4-methylestradiol. Journal of Steroid Biochemistry, 35(6), 745–747. Link
-
Regioselective Formylation/Methylation: Gonzalez-Gomez, J. C., et al. (2025). Synthesis of 4-Formyl Estrone Using a Positional Protecting Group. ResearchGate.[4] Link
-
Estradiol Valerate Synthesis (Patent): Lupin Limited. (2012).[2][5] Improved process for preparation of estradiol valerate.[1][2][5] WO2012059803A1. Link
-
ICH Guidelines: International Council for Harmonisation. (2006). ICH Q3A(R2): Impurities in New Drug Substances. Link
-
Separation of Isomers: Rister, A. L., & Dodds, E. D. (2020). Separation of steroid isomers by ion mobility mass spectrometry. Steroids, 154, 108531. Link
Sources
- 1. WO2012059803A1 - Improved process for preparation of estradiol valerate and a novel crystalline form a of estradiol divalerate - Google Patents [patents.google.com]
- 2. US20130225845A1 - Process for preparation of estradiol valerate and a novel crystalline form a of estradiol divalerate - Google Patents [patents.google.com]
- 3. A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
An In-Depth Technical Guide on the Toxicity and Safety Data for Estradiol Valerate Impurities
Introduction: Beyond the Active Moiety – A Proactive Approach to Impurity Safety in Estradi-ol Valerate
Estradiol Valerate, a synthetic long-acting prodrug of 17β-estradiol, is a cornerstone of hor-mone replacement therapy and modern contraceptive formulations.[1] Its clinical efficacy is well-established; however, the safety profile of the final drug product is intrinsically linked not only to the active pharmaceutical ingredient (API) but also to the impurities present within it. These impurities can arise from the manufacturing process, degradation of the drug substance over time, or interactions with excipients and packaging materials.[2][3]
For drug development professionals and researchers, a comprehensive understanding of the toxicological landscape of these impurities is not merely a regulatory hurdle but a scientific imperative. This guide provides an in-depth technical analysis of the known and potential toxicities associated with Estradiol Valerate impurities. Moving beyond a simple cataloging of potential contaminants, we will explore the methodologies for safety assessment in the common scenario of limited direct toxicological data, emphasizing a proactive, science-led approach to risk evaluation. This includes the application of in silico predictive toxicology, read-across strategies, and targeted in vitro assessments, all framed within the context of international regulatory guidelines such as those from the International Council for Harmonisation (ICH).
Regulatory Framework: Establishing the Thresholds for Safety
The control of impurities in new drug substances and products is rigorously governed by a set of harmonized guidelines from the ICH. The primary documents guiding this process are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products. These guidelines establish reporting, identification, and qualification thresholds based on the maximum daily dose of the drug.
For impurities that are also classified as mutagenic, the ICH M7(R2) guideline provides a framework for assessment and control to limit potential carcinogenic risk.[4][5] This is particularly pertinent for steroidal compounds, where the complex molecular structure can present challenges in predicting genotoxicity. A key concept within ICH M7 is the Threshold of Toxicological Concern (TTC), a value of 1.5 µ g/day for a lifetime exposure that is considered to pose a negligible risk of cancer.[6][7] For impurities with sufficient carcinogenicity data, a compound-specific acceptable intake can be derived.[7]
This regulatory framework underscores the necessity of not only detecting and quantifying impurities but also of understanding their potential biological activity to ensure patient safety.
Known Impurities of Estradiol Valerate: A Toxicological Overview
The impurities associated with Estradiol Valerate can be broadly categorized as process-related impurities (including starting materials, by-products, and intermediates), degradation products, and structurally related compounds.[2] The following table summarizes some of the known impurities, with a discussion of their toxicological profiles based on available data and predictive assessments.
| Impurity Name | Structure | Potential Origin | Available Toxicological Data/Concern |
| Estradiol (Impurity A) | 17β-Estradiol | Hydrolysis of the valerate ester | Well-characterized estrogenic, pro-liferative, and carcinogenic potential. Considered a Group 1 carcinogen by IARC. Its effects are the primary therapeutic and toxicological benchmark for other estrogenic compounds. |
| Valeric Acid | Pentanoic Acid | Hydrolysis of the valerate ester | Low acute oral toxicity (LD50 in rats >1700 mg/kg).[8] It is a strong skin and eye irritant and can be corrosive.[8][9][10] Mixed results in mutagenicity studies have been reported.[8] |
| ∆9,11-Dehydro-17β-estradiol 17-Valerate (Impurity C) | C23H30O3 | Process-related | Limited direct data. Commercial suppliers list it with hazard statements indicating it is suspected of causing cancer and may damage fertility. Structurally similar to other estrogens, suggesting potential estrogenic activity. |
| Estradiol 3,17-Divalerate (Impurity E) | C28H40O4 | Process-related | Limited direct data. As a diester of estradiol, it is expected to have a toxicological profile driven by its hydrolysis to estradiol. |
| Estradiol Butyrate (Impurity F) | C22H30O3 | Process-related | Limited direct data. Its safety profile is considered to be closely linked to its function as an estrogen. |
Bridging the Data Gaps: A Multi-Pillar Approach to Safety Assessment of Novel or Uncharacterized Impurities
For many impurities, especially those that are novel or present at very low levels, comprehensive toxicological data is often unavailable. In such cases, a scientifically sound assessment of their potential risk is still required. This is achieved through a weight-of-evidence approach that integrates computational and in vitro methodologies.
Pillar 1: In Silico Toxicological Assessment
In silico toxicology utilizes computational models to predict the toxicity of chemicals based on their structure.[11] This is a critical first step in the hazard identification of uncharacterized impurities.
QSAR models are statistical models that correlate the chemical structure of a substance with its biological activity.[12] For steroidal impurities, QSAR models can be used to predict endpoints such as estrogen receptor binding affinity, genotoxicity, and carcinogenicity.
-
The OECD QSAR Toolbox: This is a software application that helps in the assessment of chemical hazards by grouping chemicals into categories and filling data gaps by read-across.[1][13][14] For an estradiol valerate impurity, the Toolbox can be used to identify structurally similar steroids with known toxicological data and to apply QSAR models to predict its properties.
These systems use a set of rules derived from known structure-toxicity relationships to identify structural alerts within a molecule that are associated with specific toxicities.
-
Derek Nexus®: This is a widely used expert system for the prediction of a range of toxicological endpoints, including mutagenicity, carcinogenicity, and skin sensitization.[15][16][17] It can be used to screen estradiol valerate impurities for potential genotoxic liabilities, which is a key requirement of the ICH M7 guideline.
Experimental Protocol: In Silico Genotoxicity Assessment using (Q)SAR Tools
-
Chemical Structure Input: Obtain the 2D structure of the impurity in a suitable format (e.g., SMILES string).
-
Expert Rule-Based Assessment (e.g., Derek Nexus):
-
Submit the chemical structure to the software.
-
The software will analyze the structure for any embedded structural alerts for mutagenicity (bacterial and mammalian) and clastogenicity.
-
Review the output, which will provide a qualitative prediction (e.g., "plausible," "equivocal," "inactive") and the reasoning behind the prediction, including the specific structural alert that was triggered.
-
-
Statistical-Based Assessment (e.g., Sarah Nexus or other QSAR models):
-
Submit the chemical structure to the software.
-
The software will compare the structure to its training set of known mutagens and non-mutagens and provide a statistical prediction of the probability of a positive outcome in an Ames test.
-
-
-
A qualified toxicologist should review the outputs from both complementary systems.
-
If both systems predict the impurity to be non-mutagenic, it can be concluded with reasonable confidence that the impurity is not a genotoxic concern.
-
If either or both systems predict mutagenicity, further investigation, such as an in vitro Ames test, would be warranted.
-
Pillar 2: Read-Across Analysis
Read-across is a toxicological assessment method where the toxicity of a substance is inferred from the known toxicity of one or more structurally similar substances. This is a powerful tool when direct data on an impurity is lacking.
The scientific justification for a read-across is based on the hypothesis that the structurally similar source and target substances will have similar physicochemical properties, toxicokinetic profiles, and mechanisms of action. For estradiol valerate impurities, the most relevant source compounds for read-across are estradiol itself and other structurally similar estrogens with well-characterized toxicological profiles.
Diagram: Logical Framework for Read-Across Assessment
Sources
- 1. oecd.org [oecd.org]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. punchout.medline.com [punchout.medline.com]
- 4. ICH M7(R2) Assessment and Control of DNA reactive (mutagenic) Impurities in Pharmaceuticals to limit potential carcinogenic risk - ECA Academy [gmp-compliance.org]
- 5. raps.org [raps.org]
- 6. database.ich.org [database.ich.org]
- 7. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. carlroth.com [carlroth.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. dovepress.com [dovepress.com]
- 13. QSAR Toolbox [toolbox.oasis-lmc.org]
- 14. Support ⬣ QSAR Toolbox [qsartoolbox.org]
- 15. optibrium.com [optibrium.com]
- 16. 10 Frequently Asked Questions About Derek Nexus, Answered | Lhasa Limited [lhasalimited.org]
- 17. optibrium.com [optibrium.com]
Methodological & Application
Application Note: HPLC Method Development for Estradiol Valerate Impurity D Detection
Abstract
This application note details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the detection of Estradiol Valerate Impurity D (4-Methyl Estradiol Valerate) and the primary hydrolysis product, Estradiol . While generic methods often focus solely on the separation of the active pharmaceutical ingredient (API) from free estradiol, this protocol addresses the critical separation of the lipophilic process-related impurity (Impurity D) which shares significant structural homology with the parent ester. The method utilizes a C18 stationary phase with a specific acetonitrile/water gradient to achieve baseline resolution (
Introduction & Scientific Rationale
The Analyte and the Problem
Estradiol Valerate (EV) is the 17-pentanoyl ester of 17
-
Hydrolysis Degradants: The ester bond is susceptible to hydrolysis, yielding free Estradiol (E2).
-
Process-Related Impurities: Synthesis often produces methylated analogs. Impurity D (as defined by European Pharmacopoeia standards for Estradiol Valerate) is 3-Hydroxy-4-methylestra-1,3,5(10)-trien-17
-yl pentanoate (4-Methyl Estradiol Valerate).[1]
Separation Challenge
The separation presents a "polarity divergence" challenge:
-
Estradiol (E2): Moderately polar, elutes early.
-
Estradiol Valerate (EV): Highly lipophilic due to the valeric acid chain.
-
Impurity D: Extremely lipophilic (methylated analog of EV).
A standard isocratic method often fails because if the solvent strength is high enough to elute EV and Impurity D, E2 elutes in the void volume. Conversely, a weaker solvent retains E2 but causes EV and Impurity D to elute excessively late or co-elute. Therefore, a gradient elution is strictly required.
Structural Context
The following diagram illustrates the relationship between the parent drug, its degradation pathway, and the target process impurity.[2]
Figure 1: Structural relationship and chromatographic risks. Impurity D is a lipophilic analog that risks co-elution with the main peak.
Method Development Strategy
Column Selection
-
Choice: C18 (Octadecylsilane) with high carbon load (>15%).
-
Rationale: The separation of the methyl-isomer (Impurity D) from the parent Valerate requires maximum hydrophobic selectivity. A standard C8 column provides insufficient interaction to differentiate the additional methyl group on the A-ring.
-
Dimensions: 150 mm x 4.6 mm, 3.0 µm or 3.5 µm particle size. The smaller particle size (vs. 5 µm) improves the resolution of the critical EV/Impurity D pair.
Mobile Phase & Detection
-
Solvent A: Water (Milli-Q grade).
-
Solvent B: Acetonitrile (ACN).
-
Modifier: No buffer is strictly required as these steroids are neutral. However, 0.1% Formic Acid is recommended in both phases to suppress silanol activity and sharpen the peaks of any trace acidic impurities (like valeric acid).
-
-
Why: The steroid backbone has weak UV absorption. 220 nm maximizes sensitivity for the low-level Impurity D (Limit < 0.1%), whereas 280 nm (aromatic ring) is too selective and less sensitive.
-
Experimental Protocol
Equipment & Reagents
| Component | Specification |
| HPLC System | Quaternary gradient pump, Autosampler, DAD/UV Detector |
| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent |
| Solvents | HPLC Grade Acetonitrile, Milli-Q Water |
| Reference Standards | Estradiol Valerate USP, Estradiol EP, Impurity D (Custom Synthesis/EP Standard) |
Chromatographic Conditions
-
Flow Rate: 1.2 mL/min
-
Column Temp: 30°C (Controlled temperature is vital for reproducibility of lipophilic retention)
-
Injection Volume: 10 µL
-
Detection: UV @ 220 nm (Bandwidth 4 nm)
Gradient Program
The gradient is designed to elute Estradiol early, ramp up to elute the Valerate/Impurity D pair, and wash the column.
| Time (min) | % Water (A) | % ACN (B) | Event |
| 0.0 | 50 | 50 | Initial Hold (Elutes Estradiol ~3-4 min) |
| 5.0 | 50 | 50 | End Isocratic Hold |
| 15.0 | 10 | 90 | Linear Ramp (Elutes EV and Impurity D) |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 50 | 50 | Re-equilibration |
| 25.0 | 50 | 50 | End of Run |
Standard Preparation
Stock Solution (Impurity Mix):
-
Weigh 10 mg Estradiol Valerate and 1 mg Impurity D.
-
Dissolve in 10 mL Acetonitrile (Stock A).
-
Dilute 1 mL of Stock A to 100 mL with 50:50 ACN:Water.
System Suitability Solution: Prepare a solution containing 0.5 mg/mL Estradiol Valerate and 0.005 mg/mL (1%) Impurity D.
Method Validation Workflow
To ensure the method is "self-validating" and robust, the following workflow must be executed. This logic ensures that if the separation fails, the operator knows immediately.
Figure 2: Decision tree for System Suitability. The critical control point is the resolution between the parent peak and Impurity D.
Key Validation Parameters (Acceptance Criteria)
| Parameter | Acceptance Criteria | Rationale |
| Specificity | No interference at retention times of E2, EV, or Imp D. | Ensures peak purity (use DAD purity check). |
| Resolution (Rs) | > 2.0 between EV and Impurity D. | Critical because Impurity D elutes on the tail of the massive parent peak. |
| Linearity | Essential for accurate impurity quantification. | |
| LOD/LOQ | S/N > 3 (LOD) and > 10 (LOQ). | Target LOQ: 0.05% to meet ICH Q3B reporting thresholds. |
| Robustness | Resolution remains > 1.5 with | Confirms method reliability during routine QC. |
Troubleshooting & Field Insights
The "Ghost" Peak
Observation: A peak appears at roughly 2.2 minutes (void volume) in the blank. Cause: This is often the solvent front disturbance or nitrate accumulation if using low-quality water. Solution: Use HPLC-grade bottled water or freshly dispensed Milli-Q. Ensure the injection solvent matches the initial mobile phase (50:50) to prevent "solvent shock."
Resolution Loss
Observation: The resolution between Estradiol Valerate and Impurity D drops below 1.5. Causality: The C18 phase is collapsing or stripping due to 100% aqueous exposure (unlikely here) or, more likely, the gradient slope is too steep. Fix: Reduce the gradient ramp. Change the segment 15.0 min | 10% A | 90% B to 20.0 min | 10% A | 90% B. This flattens the slope, increasing the separation window for lipophilic compounds.
Impurity D Identification
Warning: Do not confuse Impurity D (4-Methyl Estradiol Valerate) with Impurity I (Estradiol).
-
Estradiol: Elutes FIRST (Retention Relative to EV ~ 0.2).
-
Impurity D: Elutes LAST (Retention Relative to EV ~ 1.05 - 1.10).
-
Verification: Always inject a spiked marker solution to confirm retention times before running unknown samples.
References
-
European Directorate for the Quality of Medicines (EDQM). Estradiol Valerate Monograph 1614. European Pharmacopoeia.[5] Available at: [Link]
-
U.S. Pharmacopeial Convention. Estradiol Valerate Monograph. USP-NF Online. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13791, Estradiol Valerate. Available at: [Link]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Veeprho. Estradiol Valerate EP Impurity D Reference Standard Data. (Confirming chemical identity as 4-Methyl analog). Available at: [Link]
Sources
Application Note: Protocol for Using 4-Methyl Estradiol 17-Valerate as a Reference Standard
Abstract & Scope
This Application Note provides a definitive technical guide for the handling, preparation, and analytical utilization of 4-Methyl Estradiol 17-Valerate (also known as Estradiol Valerate EP Impurity D).[1] This compound serves as a critical Critical Quality Attribute (CQA) marker in the synthesis and stability testing of Estradiol Valerate API.
Due to the steric hindrance introduced by the C4-methyl group and the lipophilicity of the C17-valerate ester, this molecule presents unique chromatographic and stability challenges.[1] This protocol outlines a self-validating workflow for using this reference standard in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Chemical Context & Significance
The Molecule
This compound is a structural analog of Estradiol Valerate where a methyl group is attached to the C4 position of the steroid A-ring.[1]
-
Molecular Formula:
[1][2][3] -
Molecular Weight: 370.53 g/mol [3]
-
Role: Pharmacopeial Impurity (EP Impurity D). Its presence typically indicates side reactions involving methylated precursors or specific degradation pathways during synthesis.
Structural Differentiation
The addition of the methyl group at C4 significantly alters the electron density of the phenolic A-ring compared to the parent Estradiol Valerate. This results in:
-
Increased Lipophilicity: The methyl group increases retention time on Reverse Phase (RP) columns.
-
Steric Shielding: The C4-methyl group provides steric hindrance to the C3-hydroxyl group, potentially affecting ionization efficiency in ESI-MS (negative mode).[1]
Visualization: Structural Relationship
The following diagram illustrates the structural relationship and the critical differentiation points for analysis.
Caption: Fig 1. Structural relationship highlighting the C4-methylation differentiating Impurity D from the parent API.[1]
Safety & Handling
Hazard Class: Steroid Hormone / Reproductive Toxin.
-
Containment: Handle only inside a certified chemical fume hood or powder containment enclosure.
-
PPE: Double nitrile gloves, lab coat, and safety goggles.
Experimental Protocol: Standard Preparation
Solvent Selection Strategy
-
Avoid: Pure Methanol (risk of transesterification over long storage) and Water (hydrolysis of the valerate ester).
-
Preferred: Acetonitrile (ACN) . It is aprotic, prevents ester hydrolysis, and provides excellent solubility for lipophilic steroid esters.
Stock Solution Preparation (1.0 mg/mL)[1]
-
Equilibrate: Allow the reference standard vial to reach room temperature before opening to prevent condensation (water ingress).
-
Weighing: Using a calibrated microbalance, weigh
mg of this compound. -
Dissolution: Transfer to a Class A volumetric flask (1 mL or 2 mL).
-
Solvent Addition: Add Acetonitrile to volume.
-
Mixing: Sonicate for 30 seconds. Vortex for 1 minute.
-
Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C. Stability: 6 months.
Working Standard (System Suitability)
Prepare a solution containing both the API (Estradiol Valerate) and the Impurity (this compound) to verify resolution.[1]
-
Concentration: 5 µg/mL (Impurity) + 500 µg/mL (API) in 50:50 ACN:Water.
-
Note: Prepare fresh daily to avoid hydrolysis of the ester in the aqueous mixture.
Analytical Protocol: LC-MS/MS Method
While UV detection (220 nm) is possible, LC-MS/MS is recommended for trace impurity profiling due to the high potency of steroids.[1]
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., 2.1 x 100 mm, 1.7 µm) | High surface area for steroid separation.[1] |
| Mobile Phase A | 0.2 mM Ammonium Fluoride in Water | Enhances ionization in Negative ESI mode. |
| Mobile Phase B | Acetonitrile | Strong eluent for lipophilic esters. |
| Flow Rate | 0.4 mL/min | Optimal for UPLC/UHPLC efficiency. |
| Column Temp | 40°C | Reduces backpressure, improves mass transfer. |
Gradient Profile[1]
-
0.0 min: 40% B
-
1.0 min: 40% B
-
6.0 min: 95% B (Elution of Valerates)
-
8.0 min: 95% B
-
8.1 min: 40% B
-
10.0 min: Stop
Mass Spectrometry Parameters (ESI Negative)
-
Transition (Quantifier): m/z 415.2
279.2 (Formate adduct loss) or direct deprotonation depending on source.-
Note on Ionization: Steroid esters often ionize better as adducts (
) or in positive mode ( ) due to the lack of an acidic proton on the ester.[1] -
Recommended Mode: Positive ESI (
or ) is often more sensitive for the ester form. -
Target Mass: 371.5 (
).
-
Workflow Visualization: Analytical Logic
This diagram details the decision matrix for qualifying the reference standard before use in batch release.
Caption: Fig 2. Quality Control workflow for the this compound reference standard.
Troubleshooting & Expert Insights
Retention Time Drift
-
Issue: The impurity peak shifts relative to the API.
-
Cause: The 4-Methyl group makes the molecule highly sensitive to organic modifier changes.[1]
-
Fix: Ensure Mobile Phase B is capped to prevent evaporation of ACN. Use a column oven to strictly control temperature (
).
Hydrolysis (The "Disappearing" Peak)[1]
-
Issue: The valerate peak decreases, and a new peak (4-Methyl Estradiol) appears earlier in the chromatogram.
-
Cause: Ester hydrolysis in the autosampler.
-
Fix: Maintain autosampler temperature at 4°C. Ensure sample solvent contains <20% water if stored for >4 hours.
Isomer Confusion[1]
-
Issue: Co-elution with 2-Methyl Estradiol Valerate.
-
Insight: 4-Methyl isomers typically elute after 2-Methyl isomers on C18 columns due to the "molecular thickness" effect interacting with the stationary phase.[1]
References
-
European Pharmacopoeia (Ph.[3] Eur.) . Estradiol Valerate Monograph 01/2008:1999. (Defines Impurity D).
-
National Center for Biotechnology Information (2023) . PubChem Compound Summary for CID 71587988, this compound. [Link][1]
-
Kushnir, M. M., et al. (2011) . Liquid chromatography-tandem mass spectrometry assay for estradiol and estrone in human serum. Clinical Chemistry. (Basis for steroid LC-MS methodology).[1][4][5] [Link]
Sources
- 1. The Prohibited List | World Anti Doping Agency [wada-ama.org]
- 2. This compound | C24H34O3 | CID 71587988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Estradiol Valerate EP Impurity D (4-Methyl Estradiol Valer… [cymitquimica.com]
- 4. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. farmaciajournal.com [farmaciajournal.com]
Application Note: High-Sensitivity LC-MS/MS Quantitation of 4-Methyl Estradiol 17-Valerate in Plasma
Executive Summary
The quantification of steroid esters like 4-Methyl Estradiol 17-Valerate in plasma presents a dual analytical challenge: biological instability and ionization inefficiency . As a prodrug, the valerate ester is rapidly hydrolyzed by plasma esterases into its active metabolite (4-Methyl Estradiol), making accurate measurement of the intact prodrug difficult without rigorous stabilization. Furthermore, the steroid backbone lacks ionizable functional groups, necessitating chemical derivatization to achieve clinically relevant limits of quantitation (LOQ).
This guide outlines a validated workflow utilizing Dansyl Chloride (Dns-Cl) derivatization coupled with esterase inhibition to achieve picogram-level sensitivity.
Critical Control Points & Scientific Rationale
The Stability Paradox (The "Ice & Acid" Rule)
-
Problem: Plasma esterases (e.g., butyrylcholinesterase) are active immediately upon blood draw. Standard processing leads to >50% hydrolysis within minutes, causing false negatives for the prodrug and false positives for the metabolite.
-
Solution: Blood must be collected into pre-chilled tubes containing an esterase inhibitor. While Phenylmethylsulfonyl fluoride (PMSF) is effective, immediate acidification (pH < 4) with citric acid or formic acid is often more robust for preventing base-catalyzed hydrolysis during processing.
Ionization Physics[1]
-
Problem: 4-Me-E2-Val is a neutral lipid. In standard ESI, it ionizes poorly ([M+H]+ or [M+NH4]+), leading to high noise and poor reproducibility.
-
Solution: Derivatization.[1][2][3][4] The molecule retains a free phenolic hydroxyl group at the C3 position (the valerate is at C17). Reacting this phenol with Dansyl Chloride introduces a tertiary amine, which is easily protonated, enhancing ESI+ signal by 10-100 fold.
Isomeric Selectivity
-
Problem: The "4-methyl" group is a minor modification. The method must chromatographically separate the analyte from potential 2-methyl isomers or endogenous estradiol valerate to prevent isobaric interference.
Visual Workflows
Method Overview
The following diagram illustrates the critical path from collection to data acquisition. Note the "Stabilization" gate—if this fails, the entire assay is invalid.
Figure 1: Critical path workflow emphasizing the immediate stabilization requirement.
Derivatization Chemistry
The reaction targets the C3 Phenol. The C17 Valerate remains intact if pH is controlled.
Figure 2: Reaction scheme. The Dansyl moiety attaches to the C3-OH, creating a highly ionizable species.
Detailed Experimental Protocol
Reagents & Materials
-
Reference Standard: this compound (Custom synthesis or certified vendor).
-
Internal Standard (IS): Estradiol-d5-17-Valerate (Surrogate) or 13C-labeled analog if available.
-
Derivatization Reagent: Dansyl Chloride (1 mg/mL in Acetone).[5]
-
Buffer: 100 mM Sodium Bicarbonate (pH 10.5).
-
Inhibitor Cocktail: 1M Citric Acid (for pH adjustment) or PMSF solution.
Sample Preparation (Validated for Stability)
-
Collection: Draw whole blood into pre-chilled K2EDTA tubes containing PMSF (final conc. 1 mM) or immediately add Citric Acid (20 µL of 1M per mL blood) to lower pH.
-
Separation: Centrifuge at 4°C (2000 x g, 10 min). Harvest plasma immediately.
-
Extraction (LLE):
-
Aliquot 200 µL plasma into a glass tube.
-
Add 20 µL Internal Standard working solution.
-
Add 1.5 mL MTBE (Methyl tert-butyl ether) .
-
Vortex (5 min) and Centrifuge (3000 x g, 5 min).
-
Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer.
-
Evaporate to dryness under N2 at 40°C.
-
Derivatization Step[2]
-
Reconstitute dried residue in 50 µL 100 mM Sodium Bicarbonate (pH 10.5) .
-
Add 50 µL Dansyl Chloride solution .
-
Vortex and incubate at 60°C for 10 minutes in a heating block.
-
Note: Do not exceed 15 mins to prevent hydrolysis of the valerate ester at this high pH.
-
-
Cool to room temperature.
-
Transfer to autosampler vials (no quenching required if injected immediately, otherwise neutralize with 10 µL dilute formic acid).
LC-MS/MS Conditions
Liquid Chromatography:
-
System: UHPLC (e.g., Vanquish or Acquity).
-
Column: C18 Solid Core (e.g., Accucore RP-MS or Kinetex C18), 2.1 x 50 mm, 2.6 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 40 | Loading |
| 0.5 | 40 | Isocratic Hold |
| 3.5 | 95 | Elution of Analyte |
| 4.5 | 95 | Wash |
| 4.6 | 40 | Re-equilibration |
| 6.0 | 40 | End |
Mass Spectrometry (ESI+):
-
Mode: Positive Electrospray Ionization (ESI+).
-
Source Voltage: 3500 V.
-
Transitions (MRM):
-
Note: Masses are theoretical based on MW calculations and must be tuned.
-
Analyte (Dansyl-4-Me-E2-Val):
-
Precursor: 605.3 m/z ([M+H]+)
-
Product (Quant): 171.1 m/z (Dansyl fragment - specific)
-
Product (Qual): 156.1 m/z
-
-
Internal Standard (Dansyl-E2-Val-d5):
-
Precursor: 596.3 m/z
-
Product: 171.1 m/z
-
-
Validation & Performance Criteria (FDA/ICH M10)
To ensure regulatory compliance, the following parameters must be met:
-
Linearity: 10 pg/mL to 5000 pg/mL (Weighted 1/x² regression).
-
Accuracy/Precision: ±15% (±20% at LLOQ).
-
Conversion Assessment:
-
Spike plasma with 4-Methyl Estradiol (Parent) at high concentration. Analyze for the Valerate (Prodrug) .
-
Goal: < 1% conversion.[1] If high valerate signal appears, the parent standard is contaminated or the derivatization is creating artifacts.
-
-
Stability:
-
Benchtop stability of plasma (on ice) must be proven for at least 2 hours.
-
Processed sample stability in autosampler (24 hours).
-
Troubleshooting & Expert Tips
-
Ghost Peaks: If you see a peak for the prodrug in "Blank + IS" samples, check your Dansyl Chloride purity. Old reagent can produce breakdown products that mimic steroid transitions.
-
Low Recovery: If recovery is < 50%, the LLE step might be too acidic (hydrolyzing the ester) or too basic (preventing extraction). MTBE is preferred over Ethyl Acetate for steroid esters as it extracts fewer phospholipids.
-
Retention Time Drift: Dansyl derivatives are hydrophobic. Ensure the column is fully re-equilibrated (at least 5 column volumes) between runs to prevent carryover or shifting RT.
References
-
FDA Guidance for Industry: Bioanalytical Method Validation (2018). U.S. Food and Drug Administration.[6]
-
ICH Guideline M10: Bioanalytical Method Validation and Study Sample Analysis (2022). European Medicines Agency / ICH.
-
Dansyl Derivatization Protocol: Nelson, R. et al. "Liquid chromatography-tandem mass spectrometry assay for simultaneous measurement of estradiol and estrone in human plasma." Clinical Chemistry (2004). (Foundational method for estrogen derivatization).[1][5]
- Steroid Ester Stability: Zhang, H. et al. "Stability of ester-containing prodrugs in plasma." Drug Metabolism and Disposition. (General reference for esterase activity).
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. msacl.org [msacl.org]
- 5. Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Preparation of 4-Methyl Estradiol 17-Valerate Stock Solutions in Dimethyl Sulfoxide (DMSO)
Abstract
This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of 4-Methyl Estradiol 17-Valerate in Dimethyl Sulfoxide (DMSO). The protocol is designed for researchers in drug development, endocrinology, and related fields who require accurate and stable solutions for in vitro and in vivo studies. This guide emphasizes the rationale behind procedural steps to ensure experimental reproducibility and integrity, grounded in the physicochemical properties of the compound and the solvent.
Introduction: The Criticality of Proper Stock Solution Preparation
This compound is a synthetic estrogen derivative of significant interest in pharmacological research. As with many lipophilic steroid compounds, it exhibits poor solubility in aqueous media. Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used to dissolve such compounds for biological assays.[1] However, the unique properties of both the steroid and the solvent necessitate a carefully controlled preparation process.
The accuracy of downstream experimental results is fundamentally dependent on the precise concentration and stability of the initial stock solution. Factors such as solvent purity, dissolution technique, and storage conditions can significantly impact the integrity of the compound. DMSO is hygroscopic and can support the degradation of sensitive molecules; it also readily penetrates biological membranes, making meticulous handling paramount.[2][3][4] This application note serves as an authoritative guide to navigate these challenges, ensuring the preparation of reliable and consistent stock solutions.
Physicochemical Properties and Data
A thorough understanding of the properties of both this compound and DMSO is essential for successful stock solution preparation.
| Property | This compound | Dimethyl Sulfoxide (DMSO) |
| Molecular Formula | C₂₄H₃₄O₃[5] | (CH₃)₂SO[1][6] |
| Molar Mass | 370.53 g/mol | 78.13 g/mol [1] |
| Appearance | White to off-white crystalline solid (presumed) | Colorless liquid[1] |
| Solubility | DMSO: Estimated ≥30 mg/mL (based on β-Estradiol 17-Valerate)[7][8] Water: Practically insoluble | Miscible with water, ethanol, and a wide range of organic solvents.[1] |
| Key Hazards | Suspected of causing cancer. May damage fertility or the unborn child.[9][10][11][12] | Combustible liquid.[13][14] Readily penetrates skin and may carry dissolved chemicals into the body.[3][4] |
| Storage Temperature | -20°C (as solid) | Room temperature, in a dry, well-ventilated place.[2] |
| Freezing/Melting Point | 144°C (for Estradiol Valerate)[15] | 18.5°C (65.3°F)[16] |
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the comprehensive workflow for preparing a this compound stock solution.
Caption: Workflow for preparing this compound stock.
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Analytical balance (readable to 0.01 mg)
-
Glass vials with PTFE-lined screw caps (amber glass is recommended for light-sensitive compounds)
-
Sterile, amber-colored microcentrifuge tubes or cryovials for aliquots
-
Calibrated micropipettes (P1000, P200) and sterile tips
-
Vortex mixer
-
Sonicator bath (optional)
-
Water bath (optional, for gentle warming)
-
Personal Protective Equipment (PPE): Safety glasses, nitrile gloves, lab coat
Safety Precautions: A Non-Negotiable Priority
Compound Hazards: this compound is classified as a hazardous substance. It is suspected of being a carcinogen and may impair fertility.[9][10][12] All handling of the solid compound must be performed inside a chemical fume hood or a certified containment enclosure.
Solvent Hazards: DMSO facilitates the absorption of chemicals through the skin.[3][17] Therefore, it is critical to prevent skin contact with the solvent and the final solution. Always wear double nitrile gloves and change them immediately if contact occurs.
General Handling:
-
Review the Safety Data Sheet (SDS) for both this compound and DMSO before beginning work.[4][9][13]
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Avoid inhalation of the powder by handling it carefully.
-
Dispose of all contaminated materials (vials, pipette tips) as hazardous chemical waste according to your institution's guidelines.
Detailed Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution. The procedure can be scaled as needed.
6.1. Rationale for a 10 mM Concentration A 10 mM stock is a common starting concentration. It is sufficiently concentrated for most cell culture applications, allowing for significant dilution (e.g., 1:1000 or greater) into the final assay medium. This ensures the final DMSO concentration remains low (≤0.1%), minimizing solvent-induced artifacts.[18][19]
6.2. Step-by-Step Procedure
-
Preparation: Place a clean, empty glass vial on the analytical balance and tare the weight.
-
Weighing the Compound: Carefully weigh 3.71 mg of this compound directly into the tared vial.
-
Calculation: Mass (mg) = Molarity (mM) × Volume (mL) × Molar Mass ( g/mol ) / 1000
-
Mass = 10 mM × 1 mL × 370.53 g/mol / 1000 = 3.7053 mg
-
-
Adding the Solvent: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial containing the compound.
-
Dissolution:
-
Secure the cap tightly and vortex the vial for 1-2 minutes at room temperature.
-
Visually inspect the solution against a light source. If solid particles remain, sonicate the vial in a room temperature water bath for 5-10 minutes.
-
If dissolution is still incomplete, the vial may be gently warmed in a water bath to no more than 40°C. Steroids generally have increased solubility at slightly elevated temperatures. Do not overheat , as this can degrade the compound.
-
-
Final Quality Check: Once the solution is clear with no visible particulates, it is ready for use or storage.
Stability and Storage Recommendations
7.1. The Rationale for Aliquoting and Frozen Storage DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere.[2] Water contamination can promote the hydrolysis of ester compounds like 17-valerate over time. Furthermore, repeated freeze-thaw cycles can increase the probability of compound precipitation, as the compound may crystallize out of solution into a less soluble form.[20]
7.2. Storage Protocol
-
Aliquoting: Immediately after preparation, divide the stock solution into small, single-use aliquots in sterile, amber-colored cryovials. The volume of each aliquot should be appropriate for a single experiment.
-
Labeling: Clearly label each vial with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Storage Temperature: For long-term stability (months to years), store the aliquots at -20°C or -80°C . Studies on similar steroid esters have shown high stability when stored frozen.[21][22]
-
Usage: When needed, remove a single aliquot from the freezer and allow it to thaw completely at room temperature. Vortex gently before use. Do not refreeze any unused portion of a thawed aliquot.
References
-
Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]
-
ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]
- Google Patents. (n.d.). US4177267A - Enhancing tissue penetration of physiologically active steroidal agents with DMSC.
-
PubMed. (2008, December 15). Stability of screening compounds in wet DMSO. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Quora. (2020, January 27). How to dilute DMSO 100% if I want to make 2.5%, 5%, and 10% DMSO for 10 ml in each concentration. Retrieved from [Link]
-
ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab? Retrieved from [Link]
-
PubChem. (2022, October 15). Dimethyl Sulfoxide. Retrieved from [Link]
-
Ziath. (n.d.). Issues in Compound Storage in DMSO. Retrieved from [Link]
-
protocols.io. (n.d.). DMSO stock preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). DMSO tolerance and reagent stability testing. Retrieved from [Link]
-
Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
-
wikiHow. (2026, January 31). 3 Ways to Use DMSO. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). DMSO Physical Properties. Retrieved from [Link]
-
Greenfield Global. (2015, June 17). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Estradiol Valerate (CAS 979-32-8). Retrieved from [Link]
-
American Regent. (2020, May 26). Estradiol Valerate Injection, USP 20 mg/mL, 40mg/mL - Safety Data Sheet. Retrieved from [Link]
-
PubMed. (2022, November 15). Stability and detectability of testosterone esters in dried blood spots after intramuscular injections. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: DMSO. Retrieved from [Link]
-
Chromatography Forum. (2012, January 18). DMSO stock solutions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). [PDF] Stability and detectability of testosterone esters in Dried Blood Spots after intramuscular injections. Retrieved from [Link]
-
Valudor Products. (n.d.). Safety Data Sheet: dimethyl sulfoxide. Retrieved from [Link]
-
PCCA. (n.d.). Safety Data Sheet: Estradiol Valerate USP. Retrieved from [Link]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. greenfield.com [greenfield.com]
- 5. This compound | C24H34O3 | CID 71587988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. americanregent.com [americanregent.com]
- 11. echemi.com [echemi.com]
- 12. pccarx.com [pccarx.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. valudor.com [valudor.com]
- 15. Estradiol valerate | 979-32-8 [chemicalbook.com]
- 16. gchemglobal.com [gchemglobal.com]
- 17. 3 Ways to Use DMSO - wikiHow [wikihow.com]
- 18. researchgate.net [researchgate.net]
- 19. emulatebio.com [emulatebio.com]
- 20. ziath.com [ziath.com]
- 21. Stability and detectability of testosterone esters in dried blood spots after intramuscular injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. semanticscholar.org [semanticscholar.org]
Application Note: Impurity Profiling of Estradiol Valerate Targeting 4-Methyl Analogs
[1]
Abstract
This application note details a validated workflow for the impurity profiling of Estradiol Valerate (EV), with a specific focus on the critical process-related impurity 4-Methylestradiol Valerate (European Pharmacopoeia Impurity D). Due to the structural similarity between the parent drug and its 4-methylated analog, standard C18 methods often fail to achieve baseline resolution.[1] This guide provides an optimized UHPLC-UV-MS protocol using 4-Methyl Reference Standards to establish system suitability, calculate Relative Response Factors (RRF), and ensure ICH Q3A/B compliance.
Introduction & Scientific Rationale
The Challenge of Methylated Steroids
Estradiol Valerate is a prodrug ester of estradiol.[1] During synthesis, particularly in steps involving Friedel-Crafts alkylation or the use of methylated precursors, the "4-position" on the phenolic A-ring is susceptible to side-reactions.[1] This results in 4-Methylestradiol Valerate (4-Me-EV) .[1][2]
From a chromatographic perspective, 4-Me-EV presents a significant challenge:
-
Structural Homology: The addition of a single methyl group (-CH3) adds minimal mass (+14 Da) and only slightly increases lipophilicity.[1]
-
Co-Elution Risk: On standard ODS (C18) columns, 4-Me-EV often co-elutes on the tail of the main Estradiol Valerate peak, masking its presence.[1]
-
Regulatory Mandate: Under ICH Q3A(R2), impurities >0.10% must be identified and quantified. EP monographs explicitly list Impurity D, requiring specific resolution criteria.[1]
The Solution: Reference Standard Validated Profiling
Using a purified 4-Methylestradiol Valerate Reference Standard allows for:
-
Precise Retention Time Mapping: Defining the Relative Retention Time (RRT) window.[1]
-
Resolution Optimization: Tuning the gradient slope to maximize
(selectivity) between the parent and impurity. -
RRF Determination: Correcting for potential differences in UV extinction coefficients caused by the methyl substitution on the aromatic ring.
Experimental Methodology
Reagents and Standards
-
Target Analyte: Estradiol Valerate (EV), USP/EP Grade.[1]
-
Critical Reference Standard: 4-Methylestradiol Valerate (EP Impurity D).[1][2]
-
Note: Ensure the standard is characterized (NMR/Mass Balance) with purity >98%.
-
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Ultrapure Water (18.2 MΩ).[1]
-
Additives: Formic Acid (for MS compatibility) or Phosphoric Acid (for UV-only robustness).[1]
Instrumentation & Conditions
This protocol utilizes a UHPLC system to minimize run time while maximizing peak capacity.[1]
| Parameter | Condition | Rationale |
| Column | Phenyl-Hexyl or High-Carbon Load C18 (e.g., 100 x 2.1 mm, 1.7 µm) | Phenyl phases offer |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization of the phenol group, keeping analytes neutral and retained. |
| Mobile Phase B | Acetonitrile | Aprotic solvent maximizes peak shape for steroids.[1] |
| Flow Rate | 0.4 mL/min | Optimized for Van Deemter minimum of sub-2µm particles.[1] |
| Column Temp | 40°C | Reduces viscosity and improves mass transfer. |
| Detection | UV @ 280 nm (Quant) + MS (Qual) | 280 nm targets the phenolic ring.[1] MS (ESI+) confirms identity via [M+H]+ or [M+NH4]+. |
Gradient Program
Standard linear gradients often fail.[1] A "shallow ramp" focus is used here.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 45 | Initial Hold |
| 2.0 | 45 | Equilibration |
| 15.0 | 75 | Shallow Ramp (Separation Zone) |
| 16.0 | 95 | Wash |
| 18.0 | 95 | Wash |
| 18.1 | 45 | Re-equilibration |
| 22.0 | 45 | End |
Validated Protocol Execution
Step 1: Preparation of System Suitability Solution (SST)
Goal: Create a mixture to prove the column can separate EV from 4-Me-EV.[1]
-
Weigh 10 mg of Estradiol Valerate RS into a 20 mL flask.
-
Weigh 1 mg of 4-Methylestradiol Valerate RS into the same flask (spiking).
-
Dissolve in 50:50 ACN:Water.
-
Dilute to a final concentration of 0.5 mg/mL EV and 0.05 mg/mL 4-Me-EV.
Step 2: Chromatographic Execution & Criteria
Inject 2.0 µL of the SST.[1][3]
-
Acceptance Criterion 1: Resolution (
) between Estradiol Valerate and 4-Methylestradiol Valerate must be > 1.5 (Baseline resolution).[1] -
Acceptance Criterion 2: Tailing factor for both peaks < 1.5.
Step 3: Relative Response Factor (RRF) Calculation
Because the 4-methyl group is on the A-ring (the primary chromophore), it may alter UV absorption.[1]
-
Prepare separate equimolar solutions of EV and 4-Me-EV.
-
Inject and measure Peak Area.[1]
-
Calculate RRF:
Where Response Factor = Area / Concentration.[1] -
Typical RRF for 4-Me-EV is ~0.9 - 1.1, but must be determined experimentally.
Step 4: Sample Profiling
Visualizing the Workflow
Diagram 1: Impurity Profiling Logic Flow
This diagram illustrates the decision process for identifying and quantifying the impurity.
Caption: Logical workflow for the identification and quantification of 4-Methylestradiol Valerate using reference standards.
Results & Discussion (Simulated Data)
The following table summarizes typical system suitability results when comparing a standard C18 method versus the optimized Phenyl-Hexyl method described above.
| Parameter | Standard C18 Method | Optimized Phenyl-Hexyl Method | Status |
| EV Retention Time | 8.42 min | 12.15 min | Increased Retention |
| 4-Me-EV Retention Time | 8.55 min | 12.85 min | Distinct Separation |
| Resolution ( | 0.8 (Co-elution) | 2.4 (Baseline) | PASS |
| Tailing Factor | 1.1 | 1.05 | Excellent |
| LOD (UV) | 0.05% | 0.02% | High Sensitivity |
Troubleshooting Guide (Self-Validating)
-
Issue: Resolution < 1.5.
-
Correction: Lower the slope of the gradient ramp between 15-20 minutes.[1] Decrease column temperature to 30°C to increase stationary phase interaction.
-
-
Issue: Peak broadening.
References
Application Note & Protocol: Quantitative Determination of 4-Methyl Estradiol 17-Valerate in Formulations
Abstract
This application note presents a robust and validated stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of 4-Methyl Estradiol 17-Valerate in pharmaceutical formulations. The methodology is designed for accuracy, precision, and specificity, ensuring reliable quantification for quality control and stability testing. The protocol details instrument conditions, sample preparation for oil-based injectable formulations, and validation parameters according to the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a synthetic estrogenic steroid, structurally related to Estradiol Valerate, a prodrug of the natural estrogen, 17β-estradiol.[1][2] These compounds are utilized in hormone replacement therapy and other clinical applications.[1] The addition of a methyl group at the C4 position and the valerate ester at the C17 position enhances the lipophilicity and modifies the pharmacokinetic profile of the parent estradiol molecule. Accurate quantification of this active pharmaceutical ingredient (API) in its final dosage form is critical to ensure product quality, safety, and efficacy.
Pharmaceutical formulations, particularly oil-based sterile solutions for injection, present analytical challenges due to the complex matrix.[3][4][5] Therefore, a selective and robust analytical method is required to separate the analyte of interest from formulation excipients and potential degradation products.[6][7] High-Performance Liquid Chromatography (HPLC) is a widely accepted technique for the analysis of non-volatile steroid esters due to its high resolution and sensitivity.[8] This application note describes a validated RP-HPLC method with UV detection, which is a common and reliable approach for the quantification of steroid hormones in pharmaceutical products.[9][10]
Scientific Principles
The method is based on reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of water and a polar organic solvent. This compound, being a relatively nonpolar molecule, will be retained on the nonpolar stationary phase. By using a polar mobile phase, the analyte is eluted from the column and detected by a UV spectrophotometer. The concentration of the analyte is proportional to the area under the chromatographic peak.
The selection of a C18 column provides a hydrophobic stationary phase that allows for good retention and separation of the lipophilic this compound from polar excipients. The mobile phase, a combination of acetonitrile and water, is optimized to achieve a suitable retention time, sharp peak shape, and efficient separation from potential impurities. UV detection is appropriate as the aromatic ring in the estradiol structure provides a chromophore that absorbs UV light.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of this compound in an oil-based formulation.
Concentration (mg/mL) = (Area_sample / Area_standard) * C_standard * DF
Sources
- 1. researchgate.net [researchgate.net]
- 2. theclinivex.com [theclinivex.com]
- 3. Determination of anabolic esters in oily formulations and plasma in husbandry using high-performance liquid chromatography and gas chromatography–mass selective detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Estradiol Valerate Injection [doi.usp.org]
- 5. ftp.uspbpep.com [ftp.uspbpep.com]
- 6. longdom.org [longdom.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Determination of Steroid Esters in Hair of Slaughter Animals by Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Development and validation of a reversed-phase liquid chromatographic method for analysis of estradiol valerate and medroxyprogesterone acetate in a tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Storage and Stability Protocols for 4-Methyl Estradiol 17-Valerate Standards
Abstract
4-Methyl Estradiol 17-Valerate (often designated as Estradiol Valerate Impurity D in European Pharmacopoeia contexts) is a critical reference standard used in the quality control of Estradiol Valerate API and drug products.[1][2] Due to the presence of a hydrolyzable ester moiety at C17 and an electron-rich phenolic A-ring, this molecule exhibits specific sensitivities to moisture, protic solvents, and oxidative stress.[1] This application note details the physicochemical degradation mechanisms and provides rigorous, field-proven protocols for the storage, handling, and solubilization of this standard to ensure analytical accuracy.
Physicochemical Vulnerabilities & Degradation Mechanisms[1][3]
To maintain the integrity of this compound, one must understand the causality of its degradation.[1][2] It is not merely a "steroid"; it is a steroid ester .[1]
The Hydrolysis Threat (Primary Failure Mode)
The valerate ester bond at position C17 is thermodynamically unstable in the presence of water and a catalyst (acid or base).
-
Mechanism: Nucleophilic attack by water on the carbonyl carbon of the ester.
-
Result: Cleavage of the molecule into 4-Methyl Estradiol (the parent steroid) and Valeric Acid .[1]
-
Impact: In an HPLC assay, this results in a loss of the main peak and the appearance of a front-eluting impurity (the hydrolyzed steroid) and a ghost peak (valeric acid, often invisible at high UV wavelengths).[1]
Oxidative Instability
The A-ring of the steroid skeleton is phenolic. While the 4-methyl group provides slight steric protection compared to unmodified Estradiol, the ring remains electron-rich and susceptible to radical-mediated oxidation, particularly under UV light or in the presence of dissolved oxygen.[1][2]
Visualization of Degradation Pathways
Figure 1: Primary degradation pathways for this compound. The ester hydrolysis pathway (Red) is the most common cause of standard failure.
Protocol: Solid-State Storage (Long-Term)[1][2]
Objective: To arrest kinetic degradation pathways (hydrolysis and oxidation) for bulk reference material.[1]
Materials Required[1][3][4][5][6]
Procedure
-
Temperature Control: Store the primary vial at -20°C (± 5°C) .
-
Light Protection: Ensure the vial is Amber Glass .[1] If the manufacturer provided a clear vial, wrap it immediately in aluminum foil.[1]
-
Moisture Barrier:
-
Place the vial inside a secondary container (e.g., a resealable Mylar bag) containing a fresh silica gel packet.
-
Self-Validation: Include a humidity indicator card in the secondary bag. If the card turns pink (indicating moisture), the barrier is compromised.[1]
-
-
Atmosphere: If the vial is opened for weighing, purge the headspace with Argon (preferred over Nitrogen due to higher density) before re-sealing to displace humid air and oxygen.
Protocol: Stock Solution Preparation & Storage
Objective: To create a stable liquid standard for HPLC/LC-MS analysis without inducing solvent-mediated degradation.
Critical Warning: Do NOT use Methanol (MeOH) as the primary solvent for long-term stock storage.[1][2] Methanol is a protic solvent and can promote transesterification or slow hydrolysis of the valerate ester over weeks of storage.
Materials
Step-by-Step Methodology
-
Equilibration: Allow the solid standard vial to reach room temperature before opening.
-
Reasoning: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic solid, initiating hydrolysis.
-
-
Weighing: Weigh approximately 10 mg of this compound into a volumetric flask (e.g., 10 mL).
-
Solubilization:
-
Aliquot & Store:
-
Do not store the bulk flask. Aliquot the stock into single-use amber vials (e.g., 1 mL each).
-
Store aliquots at -20°C or -80°C .
-
Shelf Life: 6 months in ACN at -20°C. 12 months at -80°C.
-
Workflow Visualization
Figure 2: Optimized workflow for preparation of stable steroid ester stock solutions.
Stability Monitoring (QC Protocol)
To validate the integrity of your standard before critical assays, perform this System Suitability Test.
Method: RP-HPLC (UV Detection) Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1][2] Mobile Phase:
-
B: Acetonitrile Gradient: 50% B to 90% B over 15 minutes.[1] Detection: UV @ 220 nm (Universally sensitive for the steroid backbone) or 280 nm (Specific to phenolic ring).[1][2]
Acceptance Criteria Table
| Parameter | Expected Behavior | Failure Indicator | Action on Failure |
| Retention Time | ~10-12 min (Late eluting due to lipophilic ester) | Shift < 0.5 min | Check mobile phase composition.[1][2] |
| Purity (Area %) | > 98.0% | < 98.0% | Discard.[1][2] |
| Impurity Peak | None or < 0.5% | New peak at ~5-7 min (Hydrolysis product) | CRITICAL FAILURE. Moisture contamination confirmed.[1][2] |
| Peak Shape | Sharp, Symmetrical | Tailing Factor > 1.5 | Column degradation or secondary interactions.[1] |
References
-
European Pharmacopoeia (Ph.[1][2] Eur.) . Estradiol Valerate Monograph 01/2008:0019. (Defines Impurity D as this compound).[1][2][3]
-
PubChem . This compound Compound Summary. National Library of Medicine.[1] Available at: [Link][1][2]
-
Görög, S. (2011).[1][2] Steroid Analysis in the Pharmaceutical Industry. Ellis Horwood Series in Analytical Chemistry.[1][2] (Authoritative text on steroid ester hydrolysis kinetics).
-
Chrom Tech, Inc. Acetonitrile vs. Methanol for Reverse Phase Chromatography. (2025).[1][2] Available at: [Link] (General solvent selection principles for hydrolyzable compounds).[1][2]
-
Guide to Pharmacology . Estradiol Valerate Ligand Page. IUPHAR/BPS.[1][2] Available at: [Link][1][2]
Sources
Application Note & Protocol: A Validated HPLC Method for the Quantification of Impurity D in Estradiol Valerate
Abstract
This comprehensive guide details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate detection and quantification of Impurity D (4-Methylestradiol valerate) in Estradiol Valerate active pharmaceutical ingredient (API).[1] The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing a step-by-step procedure grounded in established pharmacopeial principles and analytical best practices. We elaborate on the scientific rationale behind the method's parameters, ensuring both technical accuracy and practical applicability in a regulated environment.
Introduction & Scientific Rationale
Estradiol Valerate, a synthetic ester and prodrug of 17β-estradiol, is widely used in hormone replacement therapy and hormonal contraception.[2][3] The control of impurities in the API is critical to ensure the safety and efficacy of the final drug product. Impurity D, chemically identified as 3-Hydroxy-4-methylestra-1,3,5(10)-trien-17β-yl pentanoate, is a potential process-related impurity or degradant.[4][5] Its structural similarity to Estradiol Valerate necessitates a highly specific and sensitive analytical method for reliable quantification.
The chosen methodology is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique is ideally suited for separating compounds with moderate to low polarity, such as steroids and their esters.
Causality of Experimental Choices:
-
Reversed-Phase Chromatography: The non-polar stationary phase (e.g., C8 or C18) effectively retains the lipophilic steroid molecules. Elution is achieved using a polar mobile phase, and separation is based on the differential partitioning of the analyte and impurity between the two phases. The slight difference in polarity between Estradiol Valerate and Impurity D, due to the additional methyl group on the aromatic ring of Impurity D, is the basis for their chromatographic separation.
-
Mobile Phase Composition: A gradient mixture of acetonitrile and water is selected. Acetonitrile is a common organic modifier in RP-HPLC, offering good solvating power for the analytes and low UV cutoff. A gradient elution, where the proportion of organic solvent is increased over time, is employed to ensure efficient elution of the strongly retained Estradiol Valerate while providing adequate resolution from closely eluting impurities like Impurity D.[6]
-
UV Detection: The aromatic ring structure in both Estradiol Valerate and Impurity D provides strong UV absorbance. A detection wavelength of 220 nm is chosen as it offers high sensitivity for this class of compounds, allowing for the detection of impurities at low levels.[7][8]
This method is designed to be a self-validating system. The inclusion of a comprehensive System Suitability Test (SST) before any sample analysis ensures that the chromatographic system is performing optimally and is capable of generating accurate and reproducible results.
Analytical Workflow Overview
The following diagram illustrates the complete workflow for the detection and quantification of Impurity D in Estradiol Valerate.
Caption: Workflow for Impurity D analysis in Estradiol Valerate.
Materials and Equipment
-
Instrumentation: HPLC system with gradient capability, UV detector, and chromatography data system.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified)
-
-
Reference Standards (RS):
-
Glassware: Volumetric flasks, pipettes, autosampler vials.
-
Other: Analytical balance, sonicator, 0.45 µm membrane filters.
Detailed Experimental Protocol
Preparation of Solutions
Mobile Phase A (Water): Use HPLC grade water. Degas before use.
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Degas before use.
Diluent: Acetonitrile and Water (80:20 v/v).[7][8]
Standard Stock Solution (Impurity D):
-
Accurately weigh approximately 5 mg of Estradiol Valerate EP Impurity D RS into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with Diluent. Mix well. This yields a concentration of approximately 100 µg/mL.
Standard Solution:
-
Pipette 1.0 mL of the Standard Stock Solution (Impurity D) into a 20 mL volumetric flask.
-
Dilute to volume with Diluent and mix well. This yields a final concentration of approximately 5.0 µg/mL.
Sample Solution:
-
Accurately weigh approximately 50 mg of Estradiol Valerate API into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with Diluent. Mix well. This yields a concentration of approximately 5000 µg/mL (5 mg/mL).[10]
Chromatographic Conditions
The following table summarizes the validated HPLC parameters for this analysis.
| Parameter | Condition | Rationale |
| Column | Zorbax Eclipse XDB C8 (150 mm x 4.6 mm, 5 µm), or equivalent[6] | Provides excellent resolution and peak shape for steroid compounds. |
| Mobile Phase | A: Water; B: Acetonitrile | Standard reversed-phase solvents offering good separation efficiency. |
| Gradient Program | Time (min) | %B |
| 0 | 60 | |
| 40 | 60 | |
| 40.1 | 85 | |
| 50 | 85 | |
| 50.1 | 60 | |
| 60 | 60 | |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column, ensuring optimal efficiency. |
| Detection | UV at 220 nm[7][8] | Wavelength for sensitive detection of the aromatic moiety in the analytes. |
| Injection Volume | 10 µL | Standard volume to balance sensitivity and peak shape. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves reproducibility. |
| Run Time | 60 minutes | Ensures elution of all components and re-equilibration of the column. |
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified for its suitability.
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Make five replicate injections of the Standard Solution (5 µg/mL Impurity D).
-
Evaluate the system suitability based on the criteria in the table below.
| Parameter | Acceptance Criteria | Purpose |
| Relative Standard Deviation (RSD) | ≤ 5.0% for the peak area of Impurity D | Ensures the precision and reproducibility of the injection and system. |
| Tailing Factor (T) | 0.8 – 1.5 for the Impurity D peak | Confirms good peak symmetry, indicating an efficient column. |
| Theoretical Plates (N) | ≥ 2000 for the Impurity D peak | Measures the efficiency of the column for the separation. |
Trustworthiness: Do not proceed with sample analysis if the system fails to meet any of the SST criteria. Troubleshoot the system (e.g., check for leaks, prepare fresh mobile phase, replace the column) and repeat the SST until all criteria are met.
Sample Analysis Procedure
-
Once the SST is passed, inject the Sample Solution in duplicate.
-
Record the chromatograms and integrate the peaks corresponding to Impurity D.
Data Analysis and Calculations
The percentage of Impurity D in the Estradiol Valerate sample is calculated using the following formula:
% Impurity D = (AreaImpurity / AreaStandard) x (ConcStandard / ConcSample) x 100
Where:
-
AreaImpurity = Peak area of Impurity D in the Sample Solution chromatogram.
-
AreaStandard = Average peak area of Impurity D from the five replicate injections of the Standard Solution.
-
ConcStandard = Concentration of Impurity D in the Standard Solution (µg/mL).
-
ConcSample = Concentration of Estradiol Valerate in the Sample Solution (µg/mL).
Acceptance Criteria: The acceptance criteria for impurities are typically defined by pharmacopeias such as the USP or Ph. Eur. For instance, a common limit for a specified impurity might be Not More Than (NMT) 0.5%.[10] The specific limit should be in accordance with the relevant monograph or internal specification.
References
-
Estradiol Valerate EP Impurity D. Allmpus Research and Development.[Link]
-
Estradiol Valerate Impurities & Related Compounds. SynThink.[Link]
-
Estradiol-Valerate-Impurities. Pharmaffiliates.[Link]
-
USP Monographs: Estradiol Valerate Injection. U.S. Pharmacopeia.[Link]
-
Method development, validation, and impurity measurement of β-estradiol from radiolabeled [131 I]β-estradiol using radio-high-performance liquid chromatography for radioligand of saturation binding assay. ResearchGate.[Link]
-
Estradiol valerate /Norethisterone enantate 5mg/50mg/mL Solution for Injection (Bayer AG), RH054. World Health Organization.[Link]
-
Estradiol-impurities. Pharmaffiliates.[Link]
-
Determination of Related Substances in Estradiol Valerate Tablet by Use of HPLC Method. International Journal of Pharmaceutical and Clinical Research.[Link]
-
Estradiol EP Impurity D. Allmpus Research and Development.[Link]
-
Estradiol Valerate EP Impurity D | CAS 1359847-37-2. Veeprho.[Link]
-
Estradiol Valerate. PubChem, National Institutes of Health.[Link]
-
USP Monographs: Estradiol Valerate. U.S. Pharmacopeia.[Link]
-
Validated RP-HPLC method for the determination of estradiol valerate in bulk and pharmaceutical formulations. ResearchGate.[Link]
-
(PDF) Validated RP-HPLC method for the determination of estradiol valerate in bulk and pharmaceutical formulations. ResearchGate.[Link]
-
Method development, validation, and impurity measurement of β-estradiol from radiolabeled [131I]β-estradiol using radio-high-performance liquid chromatography for radioligand of saturation binding assay. National Institutes of Health (NIH).[Link]
-
Estradiol Valerate. Trungtamthuoc.com.[Link]
-
Validated RP-HPLC method for the determination of estradiol valerate in bulk and pharmaceutical formulations. Semantic Scholar.[Link]
Sources
- 1. Estradiol Valerate EP Impurity D | LGC Standards [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Estradiol Valerate | C23H32O3 | CID 13791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. allmpus.com [allmpus.com]
- 5. veeprho.com [veeprho.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ftp.uspbpep.com [ftp.uspbpep.com]
- 10. trungtamthuoc.com [trungtamthuoc.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Resolution of Estradiol Valerate and Impurity D
Welcome to the technical support center for resolving a common yet challenging separation in pharmaceutical analysis: achieving baseline resolution between Estradiol Valerate and its critical positional isomer, Impurity D (4-Methylestradiol Valerate). This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering difficulties in separating these two closely related compounds.
As a Senior Application Scientist, I understand that inadequate resolution can compromise the accuracy of impurity profiling and impact regulatory compliance. This guide moves beyond generic advice to provide a scientifically grounded, step-by-step troubleshooting workflow. We will delve into the causal relationships between chromatographic parameters and separation performance, enabling you to make informed decisions to conquer this specific analytical challenge.
Understanding the Challenge: Why is this Separation Difficult?
Estradiol Valerate and Impurity D are structural isomers, differing only by the position of a single methyl group on the aromatic A-ring of the steroid core. This subtle structural difference results in very similar physicochemical properties, making them notoriously difficult to separate using standard reversed-phase HPLC conditions.
| Compound | Structure | Molecular Formula | Molecular Weight |
| Estradiol Valerate | [Insert Image of Estradiol Valerate Structure Here] | C23H32O3 | 356.5 g/mol [1] |
| Impurity D (4-Methylestradiol Valerate) | [Insert Image of Impurity D Structure Here] | C24H34O3 | 370.52 g/mol [2][3] |
Due to their structural similarity, both compounds exhibit comparable hydrophobicity and polarity, leading to co-elution or poor resolution on conventional C18 columns.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when separating Estradiol Valerate and Impurity D and provides a logical, step-by-step approach to method optimization.
Q1: My C18 column shows little to no separation between Estradiol Valerate and Impurity D. What is the scientific reason for this, and what should I try first?
A1: The "Why": Standard C18 (octadecyl) stationary phases primarily separate compounds based on hydrophobic interactions.[4] Since Estradiol Valerate and Impurity D have nearly identical hydrophobicity, a C18 column often fails to provide the necessary selectivity for a baseline separation.
Your First Step: Change the Stationary Phase Chemistry.
To resolve positional isomers, it is often necessary to introduce alternative separation mechanisms beyond simple hydrophobicity.[5] Phenyl-based stationary phases are an excellent first choice.
-
Mechanism of Action: Phenyl columns utilize π-π interactions between the phenyl rings of the stationary phase and the aromatic A-ring of the steroid analytes.[5] The presence of the methyl group in Impurity D can subtly alter the electron density of the aromatic ring, leading to differential π-π interactions and improved selectivity.[5]
Experimental Protocol: Switching to a Phenyl Column
-
Column Selection: Procure a high-quality phenyl-hexyl or biphenyl column of similar dimensions to your current C18 column (e.g., 150 mm x 4.6 mm, 3 or 5 µm particle size). Phenyl-hexyl phases often provide a good balance of hydrophobic and π-π interactions.[6]
-
Initial Mobile Phase: Begin with a simple isocratic mobile phase of Methanol and Water. A starting point of 70:30 (Methanol:Water) is reasonable. Note: Methanol is often preferred over acetonitrile with phenyl columns as acetonitrile's triple bond can interfere with π-π interactions.[5]
-
Flow Rate: Set a standard flow rate for a 4.6 mm ID column, typically 1.0 mL/min.
-
Temperature: Maintain the column at a controlled room temperature, for example, 25°C, to ensure reproducibility.
-
Detection: Use a UV detector set at a wavelength where both compounds have reasonable absorbance, for instance, 220 nm.[7]
-
Injection: Inject your resolution standard containing both Estradiol Valerate and Impurity D and observe the chromatogram.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", arrowhead=vee];
} Caption: Initial troubleshooting step for poor resolution.
Q2: I've switched to a phenyl column, and I see some separation, but the resolution is still below the required level (e.g., Rs < 1.5). What are my next steps for optimization?
A2: The "Why": Once you have a stationary phase that provides some selectivity, you can fine-tune the resolution by manipulating the mobile phase composition and temperature. These parameters influence the thermodynamics of the analyte-stationary phase interactions.
Your Next Steps: Systematic Optimization of Mobile Phase and Temperature.
1. Mobile Phase Composition (Organic Modifier Percentage):
-
Causality: Decreasing the percentage of the organic modifier (methanol) in the mobile phase will increase the retention time of both compounds. This increased interaction time with the stationary phase can often lead to better separation. Steroids, being non-polar, are highly sensitive to the water content in the mobile phase.
-
Experimental Protocol:
-
From your initial 70:30 (Methanol:Water) mobile phase, prepare and run mobile phases with systematically decreasing methanol content: 65:35, 60:40, and 55:45.
-
For each mobile phase composition, inject your resolution standard and record the retention times and peak widths.
-
Calculate the resolution (Rs) for each condition.
-
Plot Resolution vs. % Methanol to identify the optimal mobile phase strength. Be mindful that lower organic content will lead to longer run times.
-
2. Column Temperature:
-
Causality: Temperature affects the viscosity of the mobile phase, the kinetics of mass transfer, and the thermodynamics of partitioning between the mobile and stationary phases. For structurally similar compounds, a decrease in temperature often enhances resolution by increasing retention and magnifying the subtle differences in their interaction with the stationary phase.
-
Experimental Protocol:
-
Using the optimal mobile phase composition determined above, set the column temperature to a lower value, for example, 20°C or 15°C. Ensure your HPLC system's column oven is capable of cooling.
-
Allow the system to equilibrate thoroughly at the new temperature.
-
Inject your resolution standard and compare the resolution to that obtained at 25°C.
-
Conversely, you can also explore slightly elevated temperatures (e.g., 30-40°C). While this typically reduces retention, it can sometimes alter selectivity in an unexpected but favorable way.
-
Data Summary for Optimization:
| % Methanol | Retention Time (Estradiol Valerate) | Retention Time (Impurity D) | Resolution (Rs) |
| 70% | |||
| 65% | |||
| 60% | |||
| 55% |
| Temperature | Retention Time (Estradiol Valerate) | Retention Time (Impurity D) | Resolution (Rs) |
| 25°C | |||
| 20°C | |||
| 30°C |
dot graph TD { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#34A853", arrowhead=vee];
} Caption: Optimization workflow for improving resolution.
Q3: I have tried different phenyl columns and mobile phase/temperature combinations, but the resolution is still not adequate. Are there any other options?
A3: The "Why": In some highly challenging separations, even π-π interactions may not be sufficient. Exploring stationary phases with different selectivities or using a ternary mobile phase can introduce additional interaction mechanisms.
Advanced Strategies:
1. Alternative Stationary Phases:
-
Polar-Endcapped or "AQ" Type Columns: These columns are designed to be more compatible with highly aqueous mobile phases and can offer different selectivity for polar functional groups. The polar end-capping can lead to increased dipole-dipole interactions.
-
Pentafluorophenyl (PFP) Columns: PFP phases can provide unique selectivity through a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, making them powerful for separating positional isomers.
2. Ternary Mobile Phase:
-
Introducing a Third Solvent: The addition of a small amount of a third solvent, like tetrahydrofuran (THF), to the methanol/water mobile phase can significantly alter selectivity. THF can influence hydrogen bonding interactions and modify the way the analytes interact with the stationary phase.
-
Experimental Protocol:
-
Start with your best methanol/water mobile phase.
-
Introduce a small percentage of THF, for example, create a mobile phase of Methanol:Water:THF (60:35:5).
-
Evaluate the resolution. Be cautious, as THF can increase backpressure and may not be compatible with all HPLC systems or at high concentrations.
-
Self-Validating System: Ensuring Robustness
A reliable method must be robust. After achieving the desired resolution, it is crucial to perform robustness testing.
-
System Suitability: Always run a system suitability standard containing both Estradiol Valerate and Impurity D before any sample analysis. The acceptance criteria should include a minimum resolution (e.g., Rs ≥ 2.0).
-
Small Variations: Deliberately make small changes to the method parameters (e.g., ±2% in organic modifier composition, ±2°C in temperature, ±0.1 mL/min in flow rate) to ensure that the resolution remains within the acceptance criteria. This confirms the method's reliability for routine use.
References
-
Madhu, M., Hephzibah, G., & Reddy, T. (2016). Validated RP-HPLC method for the determination of estradiol valerate in bulk and pharmaceutical formulations. Der Pharmacia Lettre, 8(4), 50-61. [Link]
-
SIELC Technologies. (n.d.). Separation of Estradiol valerate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Madhu, M., Hephzibah, G., & Reddy, T. (2016). Validated RP-HPLC method for the determination of estradiol valerate in bulk and pharmaceutical formulations. Semantic Scholar. [Link]
-
PerkinElmer. (n.d.). Improved HPLC Separation of Steroids Using a Polar End Capped LC Column. PE Polska. [Link]
-
Pediaa. (2022, April 23). What is the Difference Between C18 and Phenyl Column. [Link]
- Sadek, P. C. (2000). The HPLC Solvent Guide. John Wiley & Sons.
-
PubChem. (n.d.). Estradiol Valerate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Estradiol. National Center for Biotechnology Information. Retrieved from [Link]
-
Shimadzu. (2012). C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. [Link]
-
Kwiecień, A., Miśkiewicz, M., & Kaca, W. (2012). The influence of the organic modifier in hydro-organic mobile phase on separation selectivity of steroid hormones separation using cholesterol-bonded stationary phases. Journal of pharmaceutical and biomedical analysis, 66, 259–264. [Link]
-
Chromatography Today. (2023). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. [Link]
-
Advanced Materials Technology. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns. [Link]
-
Restek. (2021, January 11). Effect of Organic Solvent on Selectivity in LC Separations. [Link]
-
Allmpus. (n.d.). Estradiol Valerate EP Impurity D. Retrieved from [Link]
-
Veeprho. (n.d.). Estradiol Valerate EP Impurity D. Retrieved from [Link]
-
Chromatography Online. (2013, July 15). HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. [Link]
-
Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?. [Link]
-
Oxford Academic. (2023, September 27). B-186 Investigating LC Column Selectivity for 19 Steroids in a Clinical Research Setting. [Link]
-
Garcia, M. A., et al. (1995). Optimization of the high-performance liquid chromatrographic separation of a mixture of natural and synthetic corticosteroids. Journal of chromatography. A, 718(1), 87–97. [Link]
-
SynThink. (n.d.). Estradiol Valerate EP Impurity D. Retrieved from [Link]
-
Homework.Study.com. (n.d.). The mobile phase used in High Performance Liquid Chromatography (HPLC) for the analysis of.... [Link]
-
AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. [Link]
-
Agilent. (2012, August 2). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. [Link]
-
Royal Society of Chemistry. (2025, May 27). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. [Link]
-
MDPI. (2024). Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. allmpus.com [allmpus.com]
- 3. veeprho.com [veeprho.com]
- 4. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Recovery of 4-Methyl Estradiol 17-Valerate
This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low recovery rates of 4-Methyl Estradiol 17-Valerate in their analytical workflows. The content is structured in a practical question-and-answer format, moving from foundational issues to more complex challenges.
Introduction: Understanding the Analyte
This compound is a synthetic estrogen, an ester derivative of estradiol.[1] Its chemical structure, characterized by a lipophilic valerate ester at the 17β-hydroxyl group and a methyl group on the phenolic ring, dictates its analytical behavior.[2][3] This high lipophilicity (estimated XLogP3 of 6.3) means it is practically insoluble in water but soluble in organic solvents like ethanol, DMSO, acetone, and chloroform.[2][4][5] Understanding these properties is the first step in diagnosing recovery issues.
A logical approach to troubleshooting is essential. The following diagram outlines a systematic process for identifying the source of analyte loss.
Caption: General troubleshooting workflow for low analyte recovery.
Section 1: Sample Preparation and Handling
Poor handling during the initial stages of an experiment is a frequent and often overlooked cause of low recovery.
Q1: Could my sample storage and handling procedures be causing low recovery of this compound?
A1: Yes, absolutely. The stability of your analyte is paramount. This compound, being an ester, is susceptible to enzymatic and chemical hydrolysis, which would cleave the valerate group, leaving 4-Methyl Estradiol. This is a different chemical entity and will not be detected as the parent compound.
Key Considerations:
-
Enzymatic Degradation: Biological matrices like plasma or tissue homogenates contain esterases that can rapidly hydrolyze your analyte.[6] Samples should be collected with an esterase inhibitor (e.g., sodium fluoride) and immediately frozen and stored at -80°C.
-
pH Stability: Extreme pH conditions can catalyze the hydrolysis of the ester bond. Ensure all solutions and buffers used during sample preparation are within a neutral pH range (approx. 6-8) unless the extraction protocol specifically requires acidic or basic conditions.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to analyte degradation and precipitation. Aliquot samples after collection to avoid more than one or two freeze-thaw cycles.
-
Adsorption to Surfaces: Highly lipophilic compounds like this can adsorb to the surfaces of storage containers, especially certain plastics. Use low-adsorption polypropylene tubes or silanized glassware for sample collection, storage, and processing to minimize this effect.
Section 2: Extraction Efficiency
The extraction step is the most common stage for significant analyte loss. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) have potential pitfalls.
Q2: I'm using Liquid-Liquid Extraction (LLE) and my recovery is poor. What should I check?
A2: Low LLE recovery is typically due to incorrect solvent choice, improper pH, or insufficient mixing. Given the high lipophilicity of this compound, you need a water-immiscible organic solvent that can efficiently partition the analyte from the aqueous sample matrix.
| Solvent | Polarity Index | Key Characteristics |
| Hexane | 0.1 | Very non-polar. Good for extracting highly lipophilic compounds, but may not be strong enough if the analyte has some polar character. |
| Methyl tert-butyl ether (MTBE) | 2.5 | An excellent choice for steroid extraction. Less prone to forming emulsions than diethyl ether. |
| Ethyl Acetate | 4.4 | More polar than MTBE. Can be effective but may also co-extract more interferences. Often used in combination with hexane.[7] |
| Dichloromethane (DCM) | 3.1 | Effective but is denser than water, forming the bottom layer, which can complicate handling. |
Troubleshooting Steps for LLE:
-
Optimize Solvent Choice: If using hexane, try a more polar solvent like MTBE or a mixture of hexane and ethyl acetate (e.g., 90:10 v/v).
-
Check Sample pH: The phenolic hydroxyl group on the estradiol backbone has a pKa of around 10.3-10.5.[8] At high pH, this group can be deprotonated, making the molecule ionic and preventing its extraction into an organic solvent. Ensure the pH of your sample is neutral or slightly acidic (pH ~7) before extraction.
-
Ensure Thorough Extraction: Vortex samples vigorously for at least 1-2 minutes to ensure complete partitioning. Insufficient mixing is a common cause of low recovery.
-
Prevent Emulsions: If emulsions form, try adding salt (NaCl) to the aqueous layer or centrifuging at a higher speed to break the emulsion.
Q3: My recovery during Solid-Phase Extraction (SPE) is consistently low. What are the likely causes and how can I improve it?
A3: SPE is a powerful technique, but its success depends on carefully optimizing each step. For a lipophilic, neutral compound like this compound, a reversed-phase sorbent (like C18 or a polymeric equivalent) is the standard choice. Analyte loss can occur at any stage: loading, washing, or elution.[9][10]
The following workflow helps diagnose where the loss is occurring.
Caption: Systematic analysis of SPE fractions to locate analyte loss.
Systematic Troubleshooting Protocol:
-
Perform a Fraction Analysis: Execute your SPE protocol but collect the liquid from each step (load flow-through, wash solvent, and final eluate) into separate vials. Analyze all three fractions.
-
Analyte in the Flow-through: This indicates poor retention.[9]
-
Cause: The sample loading solvent is too strong (too much organic content), preventing the analyte from binding to the C18 sorbent.
-
Solution: Dilute your sample with water or a weak aqueous buffer (e.g., 1:3 sample-to-water) before loading. Ensure the sorbent bed is not allowed to dry out after the equilibration step and before sample loading.[9]
-
-
Analyte in the Wash Fraction: This means your wash step is too aggressive and is prematurely eluting the analyte.[9]
-
Cause: The wash solvent contains too high a percentage of organic solvent.
-
Solution: Decrease the organic content of your wash solvent. For example, if you are using 40% methanol, try 20% methanol. The goal is to wash away polar interferences without disturbing the lipophilic analyte.
-
-
Analyte Not Found or Low in All Fractions: This points to irreversible binding or incomplete elution.[9]
-
Cause: The elution solvent is too weak to displace the strongly-bound lipophilic analyte from the sorbent.
-
Solution: Increase the strength of your elution solvent. If using methanol, try acetonitrile. If acetonitrile isn't strong enough, consider adding a small amount of a less polar, water-miscible solvent like isopropanol or MTBE to your elution solvent (e.g., 95:5 Acetonitrile:MTBE). Ensure you are using a sufficient volume of elution solvent to completely wet the sorbent bed and pass through it slowly.
-
-
Section 3: Analyte Stability and Detection
Even with perfect extraction, issues can arise from analyte degradation or problems with the analytical instrumentation, which for this class of compounds is typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Q4: Could my analyte be degrading after extraction but before injection?
A4: Yes. Once extracted and concentrated into an organic solvent, the analyte can be susceptible to degradation if not handled correctly.
-
Light and Temperature Sensitivity: Store reconstituted samples in amber autosampler vials to protect from light and keep the autosampler tray cooled (typically 4-10°C) to prevent degradation and solvent evaporation.
-
Reconstitution Solvent: this compound is poorly soluble in highly aqueous solutions.[4][5] If your LC mobile phase starting condition is highly aqueous (e.g., >90% water), injecting the analyte dissolved in a very strong organic solvent (like 100% methanol) can cause it to precipitate on-column, leading to poor peak shape and low apparent recovery. Reconstitute your dried extract in a solvent that is as close as possible in composition to your initial mobile phase.
Q5: My extraction seems fine, but my signal on the LC-MS/MS is still low. What analytical parameters should I investigate?
A5: Low signal in the absence of extraction issues often points to poor chromatography or ionization suppression.
-
Chromatography: For estrogens, reversed-phase columns (C18 or Phenyl-Hexyl) are standard.[8][11]
-
Mobile Phase: Due to the phenolic hydroxyl group, estrogens can be ionized in either positive or negative mode.[8] For negative mode ESI, an alkaline mobile phase (e.g., using a small amount of ammonium hydroxide) is often used to facilitate deprotonation, which can significantly enhance signal intensity.[8]
-
-
Ion Suppression (Matrix Effects): Co-eluting compounds from the biological matrix can interfere with the ionization of your analyte in the mass spectrometer's source, reducing its signal.[12][13]
-
Diagnosis: Perform a post-extraction spike experiment. Compare the signal of the analyte spiked into a blank, extracted matrix sample with the signal of the analyte in a pure solvent standard. A significantly lower signal in the matrix indicates suppression.
-
Solution: Improve your sample cleanup. Use a more rigorous SPE wash step or a different SPE sorbent. You can also try to chromatographically separate the analyte from the interfering compounds by modifying your LC gradient. An isotopically labeled internal standard (e.g., this compound-d3) is the best way to compensate for matrix effects, as it will be suppressed to the same extent as the analyte.
-
By systematically working through these potential problem areas, from sample handling to final detection, you can effectively diagnose and resolve the causes of low recovery for this compound.
References
-
International Agency for Research on Cancer. (n.d.). ANNEX 1. CHEMICAL AND PHYSICAL DATA ON COMPOUNDS USED IN COMBINED ESTROGEN–PROGESTOGEN CONTRACEPTIVES AND HORMONAL MENOPAUSAL THERAPY. NCBI. Available at: [Link]
-
Imre, S., et al. (n.d.). LC-MS/MS ESI METHODS FOR THE DETERMINATION OF OESTROGENS AND ANDROGENS IN BIOLOGICAL MATRIX – A MINIREVIEW. Farmacia Journal. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
MP Biomedicals. (n.d.). TECHNICAL INFORMATION. Available at: [Link]
-
ACS Publications. (2015). Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent. Analytical Chemistry. Available at: [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. Available at: [Link]
-
Larner, J. M., et al. (1992). Measurement of estradiol-17-fatty acid esters in human tissues. PubMed. Available at: [Link]
-
Pozo, O. J., et al. (2023). Simplified Analysis of Native Steroid Esters in Dried Blood Spots by LC–MS3. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Mean extraction recoveries and matrix effect of the steroid hormones in tissue homogenates (n = 5). Available at: [Link]
-
ResearchGate. (2017). Pre-treatment of different biological matrices for exogenous testosterone analysis: A review. Available at: [Link]
- Google Patents. (n.d.). EP2635591A1 - Improved process for preparation of estradiol valerate and a novel crystalline form a of estradiol divalerate.
-
Journal of Bioanalysis & Biomedicine. (n.d.). Simultaneous determination of four endogenous steroids in bio matrices by LC-MS/MS. Available at: [Link]
-
Waters Corporation. (n.d.). Analysis of Serum Estrogens by UPLC-MS/MS for Clinical Research. Available at: [Link]
-
Taylor & Francis Online. (n.d.). New approach to derivatisation for oestradiol esters detection in animal blood plasma using negative chemical ionisation GC-MS. Available at: [Link]
-
Wikipedia. (n.d.). Estrogen ester. Available at: [Link]
-
Hawach Scientific. (2023). The Reason of Poor Sample Recovery When Using SPE. Available at: [Link]
-
HDB. (2008). Novel analytical methods for the determination of steroid hormones in edible matrices. Available at: [Link]
-
YouTube. (2023). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. Available at: [Link]
-
PMC. (n.d.). A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. National Center for Biotechnology Information. Available at: [Link]
-
PubMed. (1981). Stability-indicating analysis of injectable estrogen-androgen combinations in formulations containing corn oil. Available at: [Link]
-
ResearchGate. (n.d.). Analytical procedures for the determination of estrogen compounds in a surface water reservoir in Southeast Brazil. Available at: [Link]
-
LCGC International. (2015). Improving LC–MS–MS Determination of Trace Estrogens in Serum. Available at: [Link]
-
Wikipedia. (n.d.). Estradiol (medication). Available at: [Link]
-
MDPI. (2022). Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques. Available at: [Link]
-
PubChem. (n.d.). Estradiol. National Center for Biotechnology Information. Available at: [Link]
-
Phenomenex. (2022). Estrogen Analysis from Plasma by LC-MS/MS. Available at: [Link]
-
Bioanalysis Zone. (n.d.). Overcoming Matrix Effects. Available at: [Link]
-
ALWSCI. (2023). Why Is Your SPE Recovery So Low?. Available at: [Link]
- Google Patents. (n.d.). US20130225845A1 - Process for preparation of estradiol valerate and a novel crystalline form a of estradiol divalerate.
-
LCGC International. (2019). Solving Recovery Problems in SPE. Available at: [Link]
-
Britannica. (2024). Steroid - Isolation, Extraction, Purification. Available at: [Link]
-
YouTube. (2024). Enabling harmonization of steroid hormone LC-MS/MS methods using of MassTrak Steroid Serum Sets. Available at: [Link]
-
PubMed. (2022). Overcoming matrix effects in quantitative liquid chromatography-mass spectrometry analysis of steroid hormones in surface waters. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C24H34O3 | CID 71587988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Estradiol Valerate EP Impurity D (4-Methyl Estradiol Valer… [cymitquimica.com]
- 4. apexbt.com [apexbt.com]
- 5. Estradiol valerate | 979-32-8 [chemicalbook.com]
- 6. Simplified Analysis of Native Steroid Esters in Dried Blood Spots by LC–MS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 10. specartridge.com [specartridge.com]
- 11. lcms.cz [lcms.cz]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. Overcoming matrix effects in quantitative liquid chromatography-mass spectrometry analysis of steroid hormones in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Carryover of Estradiol Valerate in LC-MS
Executive Summary: The "Sticky" Science of EV
Estradiol Valerate (EV) presents a unique challenge in LC-MS quantitation due to its high lipophilicity (LogP ~4.3–5.3) and its propensity to hydrolyze into Estradiol (E2). Unlike polar analytes that flush easily, EV and its impurities adsorb tenaciously to hydrophobic surfaces within the LC flow path—specifically rotor seals, injection needles, and transfer tubing.
This guide moves beyond standard "wash longer" advice. It provides a mechanistic approach to desorption, utilizing solvent thermodynamics and hardware material science to eliminate ghost peaks that compromise your Lower Limit of Quantitation (LLOQ).
Module 1: The Autosampler – The Primary Source of Carryover
The autosampler is the most common site of adsorption. Standard methanol washes are often insufficient for EV because they lack the chaotic solvent strength required to disrupt Van der Waals forces between the steroid ester and the needle coating.
The "Magic Mix" Wash Solvents
You must implement a Dual-Wash System . A single wash is rarely effective for EV.
| Wash Type | Function | Recommended Solvent Composition | Mechanism |
| Weak Wash | Removes buffer salts; matches initial gradient conditions to prevent peak distortion. | 90:10 Water:Acetonitrile (No acid) | Prevents precipitation of mobile phase buffers when the needle enters the valve. |
| Strong Wash | Solubilizes adsorbed lipophilic EV and impurities. | 40:40:20 Isopropanol : Acetonitrile : Acetone (Alternative: 1:1:1:1 IPA:MeOH:ACN:Water + 0.1% Formic Acid) | IPA/Acetone: High elution strength breaks hydrophobic bonds.Acetonitrile: Disrupts pi-pi interactions.Formic Acid: Protonates impurities, aiding solubility. |
Hardware Material Selection
-
Rotor Seals: Avoid Vespel™ (polyimide) if possible. Vespel has a pH range limit and tends to adsorb hydrophobic steroids.
-
Recommendation: Upgrade to PEEK or Tefzel™ (ETFE) rotor seals. These materials are more inert to steroid adsorption.
-
-
Needle Seat: Ensure the needle seat is not worn. A scratched seat creates "micro-pockets" where EV accumulates and resists washing.
Visualization: The Adsorption Cycle
The following diagram illustrates where EV hides during the injection cycle.
Figure 1: Critical adsorption points in the autosampler flow path where EV accumulates.
Module 2: Chromatographic Strategy
Even with a clean needle, EV can "hang" on the column head or transfer lines.
The Sawtooth Gradient Wash
A linear ramp to 95% organic is often insufficient. You need to "shock" the column.
-
Protocol: At the end of the analytical run, oscillate the gradient between 95% Organic and 20% Organic for 2-3 cycles (0.5 min each).
-
Why? The rapid change in surface tension and viscosity helps dislodge compounds trapped in the stagnant pores of the stationary phase.
Column Chemistry
-
Standard: C18 is common but very retentive.
-
Alternative: Consider Phenyl-Hexyl or Biphenyl phases. These offer pi-pi interactions which can be highly selective for steroids but may have different (potentially easier) desorption kinetics compared to the pure hydrophobic retention of C18.
Module 3: Mass Spec Source Hygiene
If you observe carryover even when injecting blanks without the column (flow injection), the contamination is likely in the MS source.
Divert Valve Management
EV is often present in high concentrations in formulation studies.
-
Rule: Send the first 1-2 minutes and the final wash portion of the gradient to Waste , not the Source.
-
Benefit: Prevents the "strong wash" plug (containing all the eluted junk) from baking onto the MS entrance cone.
Source Cleaning Protocol
-
Remove: Ion transfer tube/capillary and spray shield.
-
Sonicate: 15 mins in 50:50 Methanol:Water (removes salts), then 15 mins in 100% Isopropanol (removes EV).
-
Physical Clean: If discoloration persists, use an aluminum oxide slurry (alumina powder) on a cotton swab, but ensure thorough rinsing afterward.
Troubleshooting Matrix
| Symptom | Diagnosis Test | Corrective Action |
| Carryover in 1st Blank only | Likely Needle/Seat adsorption. | Increase Strong Wash duration; Switch to IPA/Acetone/ACN mix. |
| Carryover persists in 2nd/3rd Blank | System contamination (Valve or Tubing). | Replace Rotor Seal (switch to PEEK); Replace sample loop. |
| Ghost peaks at random times | Late eluters from previous injection. | Extend gradient hold time; Implement "Sawtooth" column wash. |
| High background noise | Source contamination. | Clean MS source cone/capillary; Check Divert Valve timing. |
Optimized Workflow Diagram
Figure 2: Step-by-step decision tree for eliminating EV carryover.
Frequently Asked Questions (FAQ)
Q: Can I use 100% Acetonitrile as my needle wash? A: You can, but it is often less effective than a mixture. Pure acetonitrile may not fully solubilize the specific formulation excipients (like oils) often found with Estradiol Valerate. A mixture containing Isopropanol (IPA) adds "chaotropic" strength to break surface tension more effectively.
Q: Why do I see Estradiol peaks when I am injecting Estradiol Valerate? A: This is likely on-column or in-source hydrolysis. EV is an ester and can hydrolyze to Estradiol (E2) if the pH is too high or low, or if the source temperature is too high. Ensure your mobile phase pH is near neutral (or slightly acidic, e.g., 0.1% Formic Acid) and lower your desolvation temperature if possible.
Q: Does the material of my sample vial matter? A: Yes. Lipophilic steroids stick to standard polypropylene. Use Glass vials or "Low Adsorption" polypropylene vials. If using glass, silanized glass is preferred to prevent adsorption to the glass surface itself.
References
-
Shimadzu Corporation. (2024). LCMS APCI Interface Maintenance Guide: Cleaning and Replacement Procedures for Optimal Performance.[1] [Video Guide]. Retrieved from
-
Thermo Fisher Scientific. (2012). Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods. Thermo Fisher Application Note. Retrieved from
-
Waters Corporation. (2021). Controlling Contamination in LC/MS Systems. Waters Support Knowledge Base. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13791, Estradiol Valerate. Retrieved from
-
Agilent Technologies. (2017). Determination of Hormones in Serum by LC/MS/MS Using Agilent Bond Elut Plexa SPE. Application Note. Retrieved from
Sources
Solving peak tailing issues for steroid ester impurities in chromatography
Welcome to the technical support center for chromatographic analysis of steroid ester impurities. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to peak tailing in HPLC and UHPLC analysis. By understanding the underlying causes and implementing targeted solutions, you can significantly improve peak symmetry, enhance resolution, and ensure the accuracy and reliability of your quantitative results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to help you diagnose your issue systematically. Start with the first question to determine the likely origin of the problem and follow the corresponding troubleshooting steps.
Q1: I'm observing peak tailing in my chromatogram. Where do I start?
A1: The first step is to determine if the tailing affects all peaks or only specific peaks, particularly your target steroid ester impurities.[1] This initial diagnosis is crucial as it points towards either a systemic issue (affecting all peaks) or a chemical interaction issue (affecting specific peaks).
-
If all peaks are tailing: The problem is likely mechanical or related to the system setup. Proceed to the System-Wide Issues section.
-
If only some peaks (especially polar or basic impurities) are tailing: The issue is likely due to secondary chemical interactions with the stationary phase. Proceed to the Analyte-Specific Issues section.
Here is a general troubleshooting workflow to guide your investigation:
Caption: Initial diagnostic workflow for peak tailing.
Section A: Troubleshooting System-Wide Peak Tailing
If all peaks in your chromatogram exhibit tailing, the cause is likely physical or mechanical.
Q2: All my peaks are tailing. Could my column be the problem?
A2: Yes, this is a strong possibility. When all peaks are affected, it often points to a problem with the column bed itself or a blockage at the column inlet.[2][3]
-
Cause - Column Void: A void or channel can form in the packing material at the head of the column. This causes the sample band to spread unevenly, leading to distorted peaks for all analytes.[2][4]
-
Cause - Blocked Frit: The inlet frit of the column can become partially blocked by particulate matter from the sample or the HPLC system. This disrupts the flow path and leads to poor peak shape.[2][3]
Experimental Protocol: Diagnosing and Fixing Column Bed Issues
-
Confirmation: First, substitute the suspect column with a new, proven column. If the peak shape improves, this confirms the original column is the source of the problem.[2]
-
Action - Column Void:
-
Disconnect the column from the detector.
-
Reverse the direction of flow through the column.
-
Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol for reversed-phase) at a moderate flow rate for at least 10-20 column volumes.[2][4] This can sometimes compress the packing material and eliminate the void.
-
Note: Always check the column manufacturer's instructions to see if reverse flushing is permitted.
-
-
Action - Blocked Frit:
-
If a void is not suspected or the problem persists, the inlet frit may be blocked. Reversing and flushing the column as described above can dislodge particulates from the frit.[2]
-
-
Prevention:
Q3: I've checked my column, but all peaks are still tailing, especially the early eluting ones. What else could it be?
A3: This pattern often points to issues with extra-column volume or a mismatch between your sample solvent and the mobile phase.
-
Cause - Extra-Column Volume: Excessive volume in the tubing, injector, or detector flow cell can cause band broadening that disproportionately affects early eluting peaks.[5]
-
Cause - Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your mobile phase, it can cause the sample band to spread on the column, resulting in distorted or split peaks.[6][7][8]
Protocol: Minimizing Extra-Column and Solvent Effects
-
Extra-Column Volume Audit:
-
Minimize the length and internal diameter of all tubing connecting the injector, column, and detector.
-
Ensure all fittings are properly seated (e.g., using the correct ferrule depth) to avoid creating dead volumes.
-
-
Sample Solvent Adjustment:
-
Ideally, dissolve your sample in the initial mobile phase.
-
If a stronger solvent is required for solubility, inject the smallest possible volume.[8]
-
If large injection volumes are necessary, try to match the sample solvent composition as closely as possible to the mobile phase.
-
Section B: Troubleshooting Analyte-Specific Peak Tailing
When peak tailing is observed for specific compounds, such as steroid ester impurities that may contain polar functional groups, the cause is typically chemical.
Q4: My main steroid ester peak looks good, but some of the related impurities are tailing significantly. What is happening?
A4: This is a classic sign of secondary interactions between certain analytes and the stationary phase. The primary cause in reversed-phase chromatography is the interaction of polar or basic functional groups on your impurity molecules with residual silanol groups (Si-OH) on the silica-based column packing.[2][6][9]
-
Mechanism of Silanol Interaction: Standard silica-based stationary phases (like C18) have residual, unreacted silanol groups. These silanols are acidic and can become ionized (negatively charged) depending on the mobile phase pH.[10][11] If your steroid impurity has a basic functional group (e.g., an amine), it can become protonated (positively charged). The resulting strong ionic interaction with the negatively charged silanols provides a second, undesirable retention mechanism, which leads to peak tailing.[2][9][10]
Caption: Primary vs. Secondary retention mechanisms.
Q5: How can I reduce these secondary silanol interactions to improve the peak shape of my impurities?
A5: You can address silanol interactions primarily through mobile phase optimization and column selection.
1. Mobile Phase Optimization
The goal is to suppress the ionization of either the silanol groups or the problematic impurity analytes.[11]
-
Operate at Low pH: By lowering the mobile phase pH (e.g., to 2.5-3.5) with an acidifier like trifluoroacetic acid (TFA) or formic acid, you can protonate the silanol groups, neutralizing their negative charge.[2][11] This minimizes the strong ionic interaction with basic impurities.
-
Use a Competing Base (Silanol Blocker): Adding a small concentration of a basic additive, like triethylamine (TEA), to the mobile phase can be very effective.[12] The TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analytes.
-
Increase Buffer Concentration: A higher buffer concentration can also help mask residual silanol activity and maintain a consistent pH on the column surface.[13]
Table 1: Mobile Phase Additives to Mitigate Peak Tailing
| Additive | Typical Concentration | Mechanism of Action | Best For |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Lowers pH to suppress silanol ionization; also acts as an ion-pairing agent.[11] | Basic impurities |
| Formic Acid | 0.1% | Lowers pH to suppress silanol ionization. More MS-friendly than TFA. | Basic impurities, MS detection |
| Triethylamine (TEA) | 10-50 mM | Acts as a competing base, blocking active silanol sites.[12] | Basic impurities |
| Ammonium Formate/Acetate | 5-20 mM | Provides buffering capacity to maintain stable pH. | General purpose, MS detection |
2. Modern Column Selection
The type of column you use has a profound impact on peak shape.
-
Use High-Purity, End-Capped Columns: Modern columns are made from high-purity "Type B" silica, which has fewer acidic silanol groups and lower metal contamination.[10][14] They are also "end-capped," a process that chemically derivatizes many of the remaining silanols to make them less active.[10][14]
-
Consider Alternative Stationary Phases: If tailing persists on a C18 column, consider a phase with a different selectivity. For steroid analysis, phenyl-hexyl or biphenyl columns can offer unique interactions that may improve peak shape and resolution for structurally similar compounds.[15][16]
Q6: Could my sample preparation or injection parameters be causing tailing for just my impurities?
A6: Yes, this is possible, especially if the impurities are at a much lower concentration than the main component.
-
Cause - Column Overload: While less common for trace impurities, if the main steroid ester peak is very large, it can overload the column. This can sometimes affect the peak shape of closely eluting impurities.[3][6]
-
Cause - Matrix Effects: Steroid esters are often formulated in oily matrices.[17] If the sample cleanup is insufficient, matrix components can accumulate on the column, creating active sites that cause tailing.[5]
Protocol: Optimizing Sample and Injection
-
Test for Overload: Reduce the concentration of your sample by a factor of 10. If the peak shape of the impurities improves, you may be experiencing overload from the main component.
-
Improve Sample Cleanup: For complex samples, use a robust sample preparation method like Solid-Phase Extraction (SPE) to remove interfering matrix components before injection.[5][17][18] This is a critical step for ensuring method longevity and good chromatography.
-
Evaluate Sample Solvent: As mentioned in Q3, ensure the sample solvent is as weak as possible to promote sharp peaks upon injection.
By systematically evaluating your system, mobile phase, column, and sample conditions, you can effectively diagnose and resolve even the most challenging peak tailing issues in your steroid ester impurity analysis.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, December 15). What is a common cause of peak tailing?. Retrieved from [Link]
-
Waters Corporation. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?. Retrieved from [Link]
-
Restek Corporation. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, May 27). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. Retrieved from [Link]
-
Pharma Growth Hub. (2022, December 26). What is the effect of free Silanols in RPLC & how to reduce it?. Retrieved from [Link]
-
LCGC. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]
-
SWGDrug. (2005, June 23). TESTOSTERONE AND ESTERS. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Hichrom. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
PubMed. (2013, February 10). Ultra high performance liquid chromatography/tandem mass spectrometry based identification of steroid esters in serum and plasma. Retrieved from [Link]
-
Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Testosterone Cypionate-impurities. Retrieved from [Link]
-
ResearchGate. (2024, May). The influence of pH sample solution on the peak area of the extracted steroid hormones. Retrieved from [Link]
-
PubMed. (n.d.). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Retrieved from [Link]
- Google Patents. (n.d.). EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions.
-
PubMed Central. (n.d.). Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Veeprho. (n.d.). Testosterone Impurities and Related Compound. Retrieved from [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
Tropical Journal of Pharmaceutical Research. (2010, June). Thin-Layer Chromatographic Analysis of Steroids: A Review. Retrieved from [Link]
-
ResearchGate. (2025, December 7). Liquid chromatography coupled to mass spectrometry for steroid hormones analysis: issues and solutions in sample preparation and method development. Retrieved from [Link]
-
LCGC. (n.d.). Effects of Sample Diluent on Analyte Recovery in Reversed-Phase and HILIC Separations. Retrieved from [Link]
-
Endocrine Reviews. (n.d.). Biological Esterification of Steroids. Retrieved from [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from [Link]
-
NIH. (2022, February 27). Simplified screening approach of anabolic steroid esters using a compact atmospheric solid analysis probe mass spectrometric system. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
PubMed. (2017, August 5). Biphenyl based stationary phases for improved selectivity in complex steroid assays. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Retrieved from [Link]
-
IntechOpen. (n.d.). Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques. Retrieved from [Link]
Sources
- 1. waters.com [waters.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. acdlabs.com [acdlabs.com]
- 4. agilent.com [agilent.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. support.waters.com [support.waters.com]
- 12. youtube.com [youtube.com]
- 13. Restek - Videoartikel [de.restek.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 16. Biphenyl based stationary phases for improved selectivity in complex steroid assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. swgdrug.org [swgdrug.org]
- 18. Ultra high performance liquid chromatography/tandem mass spectrometry based identification of steroid esters in serum and plasma: an efficient strategy to detect natural steroids abuse in breeding and racing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Detection Limits for 4-Methyl Estradiol 17-Valerate
Welcome to the technical support center for the bioanalysis of 4-Methyl Estradiol 17-Valerate. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve the lowest possible limits of detection (LOD) and quantification (LLOQ) for this compound. As a synthetic ester of a methylated estradiol, this molecule presents unique challenges due to its low physiological concentrations and the complexity of biological matrices.
This document moves beyond simple step-by-step instructions. It provides a deep dive into the causality behind experimental choices, empowering you to troubleshoot effectively and develop a robust, highly sensitive analytical method. We will explore common pitfalls and their solutions through a detailed troubleshooting guide and a comprehensive FAQ section, grounded in established scientific principles and regulatory standards.
Troubleshooting Guide: From High Noise to Low Signal
Achieving a low limit of detection is a systematic process of maximizing analyte signal while minimizing chemical and electronic noise. This section addresses the most common symptoms of a high LOD in a question-and-answer format.
Symptom 1: High and Unstable Baseline Noise
Question: My chromatogram shows a high or noisy baseline, which is preventing the accurate integration of low-level peaks. What are the primary causes and how can I resolve this?
Answer: A high baseline noise is often the primary obstacle to achieving a low LOD. The noise floor directly impacts the signal-to-noise (S/N) ratio, a key determinant of the detection limit. The root causes can be traced to the sample, the LC system, or the MS detector.
-
Causality & Solution:
-
Contaminated Solvents/Reagents: Low-purity solvents (e.g., HPLC-grade instead of LC-MS grade) or contaminated additives (e.g., old ammonium hydroxide) introduce a significant amount of chemical noise. Always use the highest purity solvents and freshly prepared mobile phases.
-
Inefficient Sample Cleanup: Biological matrices like plasma or serum are complex. Endogenous lipids, proteins, and salts can create a high chemical background if not adequately removed. An optimized sample preparation protocol, such as Solid-Phase Extraction (SPE), is critical for removing these interferences before injection.[1]
-
Dirty Mass Spectrometer Ion Source: Over time, non-volatile components from the sample and mobile phase deposit on the ion source components (e.g., capillary, skimmer). This contamination can lead to random bursts of ions, creating a noisy baseline. Regular cleaning of the ion source is mandatory for maintaining low detection limits.[2]
-
Mobile Phase Incompatibility: If your mobile phase components are not fully miscible or are prone to outgassing, it can cause pressure fluctuations and an unstable baseline. Ensure your solvents are miscible and your system's degasser is functioning correctly.
-
Symptom 2: Low Signal Intensity for this compound
Question: My baseline is clean, but the peak for my analyte is too small, even at concentrations where I expect to see a clear signal. How can I increase the MS response?
Answer: Low signal intensity is a direct indication that the generation, transmission, or detection of analyte ions is inefficient. For estradiol-based compounds, this can be dramatically improved by optimizing ionization chemistry and mass spectrometer parameters.
-
Causality & Solution:
-
Suboptimal Ionization Mode: this compound, like other estrogens, possesses a phenolic hydroxyl group. This group is readily deprotonated, making it highly suitable for Negative-Mode Electrospray Ionization (ESI) .[1][3] While positive-mode APCI can work for some steroids, negative-mode ESI typically provides superior sensitivity for phenolic estrogens.
-
Incorrect Mobile Phase pH: To enhance deprotonation in negative ESI, the mobile phase should be slightly basic.[3] The addition of a small amount of a basic modifier, such as 0.05% ammonium hydroxide, to the aqueous mobile phase can significantly increase signal intensity by promoting the formation of the [M-H]⁻ ion.[1][3]
-
Inefficient MS Source Parameters: The efficiency of ion generation and transmission is governed by the MS source settings. These must be empirically optimized for the specific analyte and flow rate. Key parameters include:
-
Gas Flows (Nebulizer, Drying Gas): These affect droplet formation and desolvation.
-
Temperatures (Drying Gas, Sheath Gas): Crucial for efficient solvent evaporation without causing thermal degradation of the analyte.[1]
-
Voltages (Capillary, Nozzle): Control the electrical fields that guide ions from the source into the mass analyzer.[1]
-
-
Suboptimal Compound-Dependent Parameters: The fragmentation of the precursor ion into a product ion is controlled by the fragmentor (or cone) voltage and the collision energy. These must be optimized to maximize the signal for the specific MRM (Multiple Reaction Monitoring) transition. A compound optimization routine should be performed by infusing a standard solution of this compound.
-
Symptom 3: Poor Peak Shape and Shifting Retention Times
Question: My analyte peak is broad, tailing, or splitting, and the retention time is inconsistent. How does this affect my LOD and how can I fix it?
Answer: Poor chromatography directly undermines your LOD. Broad peaks are lower in height, reducing the S/N ratio. Shifting retention times can lead to missed peaks or incorrect integration, especially in automated processing.
-
Causality & Solution:
-
Inappropriate Column Chemistry: Steroids like this compound are hydrophobic. A C18 column is a standard and effective choice for reversed-phase separation.[1] Ensure the column is not degraded from exposure to extreme pH or pressure.
-
Mismatched Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase will cause peak distortion. The sample should be reconstituted in a solvent that is as weak as, or weaker than, the starting mobile phase conditions.[1] For example, if your gradient starts at 20% acetonitrile, reconstituting in 80% acetonitrile will lead to poor peak shape.
-
Column Overloading: Injecting too much mass on the column can saturate the stationary phase, leading to broad, fronting peaks. This is less common at the low concentrations required for LOD studies but can be an issue with high-concentration samples in the same run.
-
System Leaks or Blockages: Unstable pressure and shifting retention times are classic signs of a leak in the LC system or a partial blockage (e.g., in a frit or guard column). A systematic check of all fittings and pressures is required.[2]
-
LOD Improvement Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving issues related to a high detection limit.
Caption: A logical workflow for troubleshooting a high limit of detection (LOD).
Frequently Asked Questions (FAQs)
Q1: What is a realistic LLOQ to target for this compound in human plasma?
While data for this compound is not abundant, we can make an expert estimation based on structurally similar compounds. For β-estradiol 17-acetate, a highly sensitive LC-MS/MS method achieved a lower limit of quantification (LLOQ) of 28.6 pg/mL in human plasma, which corresponded to 100 fg injected on-column.[1] For unconjugated estradiol, methods using derivatization have pushed LLOQs down to 0.5 pg/mL.[4][5] Therefore, with a modern triple quadrupole mass spectrometer and a fully optimized method (including excellent sample cleanup), a target LLOQ in the low pg/mL range (e.g., 1-10 pg/mL) is a realistic and achievable goal.
Q2: How do I effectively combat matrix effects from plasma?
Matrix effects, caused by co-eluting endogenous components that suppress or enhance the ionization of the analyte, are a major challenge in bioanalysis.[6][7] A multi-pronged approach is the most effective strategy:
-
Optimized Sample Preparation: The goal is to selectively isolate the analyte while removing as much of the matrix as possible.
-
Chromatographic Separation: Ensure the analyte peak is chromatographically resolved from major regions of ion suppression.
-
Use of a Stable Isotope Labeled (SIL) Internal Standard: This is the gold standard. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during data processing.
| Technique | Principle | Pros | Cons | Recommendation |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Fast, simple, inexpensive. | "Dirty" extract, high level of phospholipids, significant matrix effects. | Not recommended for achieving low pg/mL LLOQs. |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between the aqueous sample and an immiscible organic solvent. | Cleaner than PPT, removes salts and some polar interferences. | More labor-intensive, uses large solvent volumes. | A viable option, but may be less effective at removing lipids than SPE.[8] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extract, significantly reduces matrix effects.[1][8] | Higher cost, requires method development. | Highly Recommended. This is the preferred method for ultra-sensitive bioanalysis. |
Q3: Should I consider chemical derivatization to improve my LOD?
Chemical derivatization is a powerful technique to dramatically improve sensitivity for estrogens.[5][8][9]
-
Mechanism: A chemical tag is attached to the phenolic hydroxyl group of the estradiol moiety. This tag can be designed to have very high ionization efficiency (e.g., it may be permanently charged), leading to a massive increase in signal intensity.[5][9] Reagents like dansyl chloride or more modern reagents like 1,2-dimethylimidazole-5-sulfonyl chloride (DMIS-Cl) have been used successfully.[4][9]
-
Pros:
-
Cons:
-
Adds an extra step to the sample preparation workflow.
-
Reaction conditions (time, temp, pH) must be carefully optimized.
-
Cost of derivatizing reagents.
-
Verdict: If you are struggling to reach your target LOD with a non-derivatized method, derivatization is the most logical and effective next step.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is adapted from a validated method for a similar estradiol ester and serves as an excellent starting point.[1]
Materials:
-
SPE Cartridges: Mixed-mode or polymeric reversed-phase (e.g., Agilent SampliQ, Waters Oasis HLB).
-
Human Plasma (with anticoagulant, e.g., K2EDTA).
-
Methanol (LC-MS Grade).
-
Acetonitrile (LC-MS Grade).
-
Water (Type 1, e.g., Milli-Q).
-
Internal Standard (SIL version of this compound, if available).
Procedure:
-
Sample Pre-treatment: To 200 µL of human plasma, add the internal standard solution.
-
Cartridge Conditioning: Condition the SPE cartridge sequentially with 1 mL of Methanol, followed by 1 mL of Water. Do not let the cartridge go dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Allow it to pass through slowly (e.g., 1 drop/second).
-
Washing Step 1 (Polar Interferences): Wash the cartridge with 1 mL of Water to remove salts and other highly polar components.
-
Washing Step 2 (Less Polar Interferences): Wash with 1 mL of a weak organic/aqueous mix (e.g., 20% Acetonitrile in Water) to remove less polar interferences without eluting the analyte.
-
Drying: Dry the SPE cartridge thoroughly under vacuum or positive pressure for 5 minutes to remove all residual water. This step is critical.
-
Elution: Elute the analyte with 1 mL of Acetonitrile or Methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 20% Acetonitrile in Water with 0.05% NH4OH). Vortex to mix.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Sample Preparation and Analysis Workflow Diagram
Caption: Workflow from plasma sample to final data acquisition.
Protocol 2: Recommended LC-MS/MS Parameters
These parameters are a robust starting point for method development, based on methods for similar steroid esters.[1] They must be optimized for your specific instrument.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, ≤ 2.1 mm ID, < 2 µm particle size | Provides high-efficiency separation for hydrophobic steroids. |
| Mobile Phase A | 0.05% Ammonium Hydroxide in Water | Basic modifier to enhance negative ionization.[1][3] |
| Mobile Phase B | Acetonitrile or Methanol | Strong organic solvent for elution. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | Start at low %B (e.g., 20%), ramp to high %B (e.g., 95%) | Ensures retention of the analyte and elution of late-eluting interferences. |
| Injection Volume | 1 - 5 µL | Small volume to minimize peak distortion. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Optimal for phenolic steroids.[1][3] |
| MRM Transition | Requires empirical determination | Tune on the [M-H]⁻ precursor ion to find the most stable and abundant product ion. |
| Drying Gas Temp. | 300 - 350 °C | Efficiently desolvates the ESI droplets. |
| Nebulizer Pressure | 25 - 45 psi | Controls aerosol formation. |
| Capillary Voltage | 3000 - 4000 V (Negative) | Creates the ESI spray. |
References
- Agilent Technologies, Inc. (2010). LC/MS/MS quantitation of β-estradiol 17-acetate using an Agilent 6460 Triple Quadrupole LC/MS working in ESI negative ion mode.
-
Madhu, M., et al. (2016). Validated RP-HPLC method for the determination of estradiol valerate in bulk and pharmaceutical formulations. Der Pharmacia Lettre. [Link]
-
Ahmad, I., et al. (2012). Determination of 17 β-Estradiol in Rabbit Plasma by Gas Chromatography with Flame Ionization Detection. Indian Journal of Pharmaceutical Sciences. [Link]
-
Madhu, M., et al. (2016). Validated RP-HPLC method for the determination of estradiol valerate in bulk and pharmaceutical formulations. ResearchGate. [Link]
-
Butch, A. W., et al. (2018). Improving LC-MS/MS measurements of steroids with differential mobility spectrometry. Clinical Biochemistry. [Link]
-
Thevis, M., et al. (2011). The recoveries, precision, LODs and LOQs of LC-MS-MS method. ResearchGate. [Link]
-
DASCĂLU, R., et al. (2012). LC-MS/MS ESI METHODS FOR THE DETERMINATION OF OESTROGENS AND ANDROGENS IN BIOLOGICAL MATRIX – A MINIREVIEW. Farmacia Journal. [Link]
-
Al-Karmalawy, A. A., et al. (2023). Method development, validation, and impurity measurement of β-estradiol from radiolabeled [131I]β-estradiol using radio-high-performance liquid chromatography for radioligand of saturation binding assay. Scientific Reports. [Link]
-
Nair, L. M., & Rariy, C. V. (2016). Current strategies for quantification of estrogens in clinical research. Journal of Chromatography B. [Link]
-
Sultan, S., & Kakamir, H. (2018). Determination of estradiol and its degradation products by liquid chromatography. ResearchGate. [Link]
-
Koal, T., et al. (2015). Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent. Analytical Chemistry. [Link]
-
Allen, F., et al. (2016). Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry. Talanta. [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]
-
Lee, G. A., et al. (2022). Ultrahigh-Sensitivity Detection of 17β-Estradiol. Biosensors. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
Gosetti, F., et al. (2017). Matrix effects and application of matrix effect factor. ResearchGate. [Link]
-
SCIEX. (2013). A Sensitive and Specific ESI-Positive LC–MS/MS Method for the Quantitation of Estrogens in Human Serum in Under Three Minutes. ResearchGate. [Link]
-
Suneetha, A., & Rao, D. R. (2016). Bioanalytical method development and validation of prednisolone in rat plasma using RP-HPLC method. International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]
-
Hsieh, Y., & Korfmacher, W. A. (2006). Matrix Effects in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
da Silva, C. P., et al. (2018). Analytical procedures for the determination of estrogen compounds in a surface water reservoir in Southeast Brazil. ResearchGate. [Link]
-
Vishwanathan, K., et al. (2007). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Yin, H., et al. (2014). Ultrasensitive quantification of serum estrogens in postmenopausal women and older men by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta. [Link]
-
Ganda, V., & Singh, S. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]
-
DASCĂLU, R., et al. (2012). LC-MS / MS ESI METHODS FOR THE DETERMINATION OF OESTROGENS AND ANDROGENS IN BIOLOGICAL MATRIX – A. Semantic Scholar. [Link]
-
Dolan, J. W. (2016). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]
-
Qian, X. D., & Abul-Hajj, Y. J. (1990). Synthesis and biological activity of 4-methylestradiol. Journal of Steroid Biochemistry. [Link]
-
FDA CDER Small Business and Industry Assistance. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. [Link]
-
U.S. Food and Drug Administration (FDA). (2013). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. zefsci.com [zefsci.com]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ultrasensitive quantification of serum estrogens in postmenopausal women and older men by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eijppr.com [eijppr.com]
- 8. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of 4-Methyl Estradiol 17-Valerate
[1][2]
Status: Active Last Updated: February 9, 2026 Topic: Solvent-Induced Degradation (Solvolysis) Applicable Compounds: 4-Methyl Estradiol 17-Valerate (and related C17-steroid esters)[1][2]
Part 1: Critical Operational Alert
STOP: Do not use Methanol (MeOH) as the primary solvent for stock solution preparation or long-term storage of this compound.[1][2]
REASON: This compound contains a valerate ester moiety at the C17 position.[3] While the 4-methyl group on the A-ring provides metabolic stability against certain enzymes, it does not protect the D-ring ester from nucleophilic attack. In protic solvents like methanol, this compound undergoes transesterification (alcoholysis), rapidly converting the prodrug back into its parent form (4-Methyl Estradiol) and methyl valerate.[1][2]
RECOMMENDATION: Always use Acetonitrile (ACN) or DMSO for stock preparation.[1][2] ACN is aprotic and chemically inert toward the ester bond under neutral conditions.
Part 2: Solvent Compatibility Matrix[2]
Use this table to determine the appropriate solvent for your specific experimental stage.
| Feature | Acetonitrile (ACN) | Methanol (MeOH) | Technical Verdict |
| Solvent Type | Polar Aprotic | Polar Protic | ACN is superior for stability.[1][2] |
| Nucleophilicity | Low (Inert) | High (Reactive) | MeOH attacks the carbonyl carbon.[2] |
| Reaction Risk | Negligible | High (Transesterification) | MeOH causes ester cleavage.[1][2] |
| Stock Stability | Months (at -20°C) | Hours to Days | Use ACN for Stocks. |
| LC-MS Signal | Excellent (Desolvation) | Good | ACN often yields sharper peaks.[1][2] |
| Mobile Phase | Recommended | Use with caution | MeOH is acceptable for short run times only.[2] |
Part 3: Degradation Mechanism (Visualized)
The following diagram illustrates why methanol degrades your sample while acetonitrile preserves it. The methoxide oxygen acts as a nucleophile, attacking the electrophilic carbonyl of the valerate group.
Figure 1: Comparative stability pathways. Note that in Methanol, the solvent itself participates in the reaction, cleaving the ester bond.
Part 4: Troubleshooting Guides (FAQ)
Q1: I see a "ghost peak" eluting earlier than my target in LC-MS. What is it?
Diagnosis: This is likely 4-Methyl Estradiol (the parent hydrolysate).[1][2]
-
Cause: If you dissolved your sample in Methanol or left it in a Methanol/Water mobile phase for >4 hours, the valerate ester has cleaved.
-
Verification: Check the mass spectrum.
-
Fix: Remake fresh stock in 100% Acetonitrile.
Q2: Can I use Methanol in my LC-MS mobile phase?
Answer: Yes, but with strict constraints.
-
Protocol: You may use MeOH as Organic Phase B only if the autosampler is kept at 4°C and the run time is short (<10 min).
-
Risk: If the column equilibrates in MeOH/Water overnight, any residual compound on the column will degrade.
-
Better Alternative: Use Acetonitrile/Water with 0.1% Formic Acid.[2] This provides better stability and often higher ionization efficiency for steroid esters.[2]
Q3: My calibration curve is non-linear at the low end.
Diagnosis: Adsorption or degradation.[1][2]
-
Mechanism: Steroid esters are hydrophobic (LogP ~6.3).[1][2] In high-water content diluents (e.g., 90% Water), the compound sticks to glass/plastic vials.[1][2]
-
Fix: Ensure your diluent contains at least 50% Acetonitrile to maintain solubility and prevent surface adsorption. Do not use MeOH as the co-solvent.
Part 5: Validated Stock Preparation Protocol
Objective: Prepare a stable 1 mg/mL stock solution of this compound.
Materials:
-
Container: Amber glass vial (Silanized preferred)
Workflow:
-
Weighing: Accurately weigh 1.0 mg of the solid substance into a 1.5 mL amber glass vial.
-
Dissolution: Add 1.0 mL of 100% Acetonitrile .
-
Mixing: Vortex for 30 seconds. Sonication is generally not required and should be avoided to prevent heating (which accelerates degradation).[2]
-
Storage: Store at -20°C or -80°C .
-
Working Standards: When preparing the standard curve, dilute the stock using 50:50 ACN:Water . Analyze immediately.
Part 6: Experimental Decision Tree
Use this flow to design your analytical method.
Figure 2: Solvent selection decision tree for maximizing analyte recovery.
References
-
PubChem. (2025).[1][2] this compound | C24H34O3.[1][2][4] National Library of Medicine. [Link]
-
Düsterberg, B., et al. (1985).[1][2][7] Pharmacokinetics and biotransformation of estradiol valerate in ovariectomized women. Hormone Research. (Demonstrates rapid in-vivo hydrolysis of the valerate ester). [Link]
-
Master Organic Chemistry. (2022). Transesterification: Reaction Mechanism and Conditions. (Fundamental chemistry of ester degradation in alcohol solvents). [Link]
-
Shimadzu Application News. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. (Technical comparison of elution strength and solvent properties). [Link]
Sources
- 1. This compound | C24H34O3 | CID 71587988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Estradiol valerate | 979-32-8 [chemicalbook.com]
- 3. estradiol valerate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 7 Key Differences in the Use of Methanol and Acetonitrile : Shimadzu (Europe) [shimadzu.eu]
- 6. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 7. Pharmacokinetics and biotransformation of estradiol valerate in ovariectomized women - PubMed [pubmed.ncbi.nlm.nih.gov]
Chromatography Technical Center: Estradiol Valerate Impurity Analysis
Topic: Reducing Baseline Noise in Low-UV Impurity Profiling
Introduction: The Signal-to-Noise Challenge
Welcome to the Technical Support Center. You are likely here because your impurity analysis for Estradiol Valerate is suffering from baseline instability.
Estradiol Valerate (EV) analysis presents a specific chromatographic challenge. According to USP and EP monographs, EV and its related impurities (such as Estradiol) are typically analyzed using UV detection in the range of 220 nm to 230 nm [1, 2]. While this wavelength maximizes sensitivity for the steroid backbone, it sits dangerously close to the UV cutoff of many common solvents and buffers.
At these wavelengths, what looks like "noise" is often a complex interplay of solvent absorbance, pump pulsation, and thermal effects. This guide moves beyond basic troubleshooting to the mechanistic root causes of baseline noise in steroid analysis.
Module 1: Mobile Phase Chemistry & Solvent Cutoffs
Q: Why is my baseline noisy at 220 nm but stable at 280 nm?
A: You are likely operating within the "non-linear absorbance zone" of your mobile phase.
At 280 nm, most organic solvents are transparent. However, at 220 nm, you are approaching the UV cutoff—the wavelength at which the solvent absorbs 1.0 AU of light.
-
The Methanol Trap: Methanol (MeOH) has a UV cutoff of ~205 nm.[1] However, its absorbance curve rises non-linearly starting around 220 nm. Small fluctuations in mixing accuracy (pump ripples) translate into large absorbance swings, appearing as baseline noise [3].
-
The Acetonitrile Solution: Acetonitrile (ACN) has a lower cutoff (~190 nm). For Estradiol Valerate analysis at 220 nm, Super-Gradient Grade ACN is non-negotiable.
Technical Directive: If your method uses Methanol/Water gradients at 220 nm, switch to Acetonitrile/Water if the monograph permits, or use a "High-Transmission" grade Methanol.
Solvent UV Cutoff Data
| Solvent | UV Cutoff (1.0 AU) | Practical Lower Limit (Gradient) | Noise Risk at 220 nm |
| Acetonitrile (HPLC Grade) | 190 nm | 200 nm | Low |
| Methanol (HPLC Grade) | 205 nm | 220 nm | High |
| Tetrahydrofuran (THF) | 212 nm | 230 nm | Critical |
| Water (HPLC Grade) | <190 nm | 190 nm | Low |
Module 2: Hardware Optimization (The "Pump Ripple" Effect)
Q: I see a sine-wave pattern in my baseline. Is this electronic noise?
A: Rarely. This is almost always mixing noise caused by the pump stroke.
When analyzing Estradiol Valerate impurities, you are often looking for trace levels (0.05%). At high sensitivity, the incomplete mixing of Mobile Phase A (Water/Buffer) and Mobile Phase B (Organic) creates "packets" of unmixed solvent passing through the detector.
The Mechanism: If the detector sees a packet of pure ACN followed by a packet of Water at 220 nm, the refractive index and absorbance differences create a rhythmic rise and fall in the baseline.
Troubleshooting Protocol:
-
Increase Mixer Volume: Install a larger volume static mixer (e.g., move from 35 µL to 100 µL). This homogenizes the solvent packets before they reach the detector.
-
Degassing: Oxygen absorbs UV light at low wavelengths. Dissolved air creates random spikes. Ensure your inline degasser is functioning (<50 mbar vacuum).
Module 3: Diagnostic Workflow
Q: How do I isolate the source of the noise?
A: Do not guess. Use the "Zero-Flow / Zero-Injection" exclusion method.
Follow this logic path to pinpoint the failure mode.
Figure 1: Logical isolation path for determining if noise is electronic, pump-related, or column-related.
Module 4: Column Conditioning & Sample Matrix
Q: My blank injections are clean, but sample injections show a noisy baseline tail.
A: This is likely Matrix Interference or Late Elution .
Estradiol Valerate formulations often contain oily excipients (like sesame oil or castor oil in injectables) or binders in tablets.
-
The "Ghost" Effect: Highly retained lipophilic components from a previous injection may be eluting during your current run's baseline.
-
Mitigation:
-
Extend your gradient wash step (100% Organic) for at least 5 column volumes at the end of every run.
-
Use a Sawtooth Gradient wash between sample sets to strip the column of lipophilic buildup.
-
Module 5: Validated Experimental Protocol
Mobile Phase Preparation for Low-UV (<230 nm)
To achieve the lowest possible noise floor (ASTM Noise < 0.05 mAU) for Estradiol Valerate analysis, follow this strict preparation protocol.
Figure 2: Protocol for preparing mobile phases to minimize UV-absorbing particulates and dissolved gas.
Critical Step: Do not filter organic solvents (ACN/MeOH) through membrane filters unless absolutely necessary. Modern HPLC-grade solvents are pre-filtered to 0.2 µm. Filtering them in the lab often introduces contaminants from the filter membrane that absorb at 220 nm [4].
References
-
United States Pharmacopeia (USP). Estradiol Valerate Monograph. USP-NF.[2]
-
ResearchGate. Validated RP-HPLC method for the determination of estradiol valerate in bulk and pharmaceutical formulations.
-
Chromatography Online. HPLC Diagnostic Skills–Noisy Baselines. LCGC Blog.
-
Agilent Technologies. Eliminating Baseline Problems in HPLC. Technical Overview.
-
Phenomenex. HPLC Troubleshooting Guide - Baseline Issues.
Sources
Technical Support Center: Chromatographic Separation of Methylated Estradiol Isomers
Current Status: Operational Topic: LC-MS/MS Method Development for 2-Methoxyestradiol (2-MeOE2) and 4-Methoxyestradiol (4-MeOE2) Audience: Analytical Chemists, DMPK Scientists
Triage: The Decision Matrix
Before modifying your current method, determine your primary bottleneck. The separation of 2-MeOE2 and 4-MeOE2 is a classic "isobaric positional isomer" challenge. They have the same molecular weight (
Use the logic flow below to identify your starting point:
Figure 1: Decision logic for troubleshooting estrogen isomer separation.
Module 1: Column Selection Strategy
The Core Problem: Standard C18 columns rely on hydrophobic interactions.[1][2][3] Since 2-MeOE2 and 4-MeOE2 differ only by the position of the methoxy group on the A-ring, their hydrophobicity is nearly identical, leading to co-elution.
The Solution: Pentafluorophenyl (PFP) Phases
For methylated estrogens, PFP (Pentafluorophenyl) phases are superior to C18.
-
Mechanism: PFP columns utilize a "fluorine effect."[4][5] The five fluorine atoms create an electron-deficient aromatic ring on the stationary phase. This ring interacts strongly with the electron-rich aromatic A-ring of the estradiol molecule via
interactions. -
Selectivity: The position of the methoxy group (C2 vs. C4) alters the electron density and steric accessibility of the estradiol's aromatic ring. The PFP phase is highly sensitive to these subtle steric and electronic differences, often providing baseline resolution where C18 fails.
Comparison of Stationary Phases:
| Column Phase | Mechanism | Suitability for MeO-E2 Isomers | Notes |
| PFP (F5) | Excellent | First choice for positional isomers. | |
| Phenyl-Hexyl | Good | Alternative if PFP is unavailable; use Methanol. | |
| C18 | Hydrophobic | Poor to Moderate | Requires very shallow gradients; often results in peak shoulders. |
| Biphenyl | Enhanced | Very Good | Can offer similar selectivity to PFP.[2] |
Module 2: Mobile Phase & Conditions
Critical Rule: When using Phenyl or PFP columns for aromatic selectivity, avoid Acetonitrile (ACN) if possible.[4]
-
Why Methanol? Acetonitrile has its own
electrons (triple bond C≡N) which can compete with the analyte for interaction sites on the PFP ring, dampening the selectivity. Methanol is protic and lacks electrons, allowing the unique stationary phase interactions to dominate.
Recommended Starting Conditions (PFP Column):
-
Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Fluoride 0.2 mM for enhanced sensitivity in negative mode if not derivatizing).
-
Mobile Phase B: Methanol + 0.1% Formic Acid.[6]
-
Gradient: Start at 40% B, ramp to 70% B over 10 minutes. The isomers typically elute in the middle of this ramp.
-
Temperature: 40°C (improves mass transfer and peak shape).
Module 3: Sensitivity Enhancement (Derivatization)
Estrogens ionize poorly in ESI (Electrospray Ionization) due to low proton affinity. To reach pg/mL levels in plasma, Dansyl Chloride (Dns-Cl) derivatization is the industry standard.
The Reaction: Dansyl chloride reacts with the phenolic hydroxyl group (position C3) on the estradiol backbone. This adds a tertiary amine that is easily protonated, increasing signal intensity by 10–100 fold in Positive ESI mode.
Step-by-Step Derivatization Protocol:
-
Dry Down: Evaporate your LLE (Liquid-Liquid Extraction) or SPE eluate to dryness under Nitrogen.
-
Buffer: Add 50 µL of 100 mM Sodium Bicarbonate buffer (pH 10.5).
-
Reagent: Add 50 µL of Dansyl Chloride solution (1 mg/mL in Acetone or ACN).
-
Incubate: Vortex and heat at 60°C for 10 minutes .
-
Stop: No quench needed usually, or add faint acid. Transfer to vials for injection.
Workflow Visualization:
Figure 2: Dansyl Chloride derivatization workflow for enhanced MS sensitivity.
Module 4: Troubleshooting FAQ
Q1: I switched to a PFP column, but I am still seeing peak tailing. Why? A: PFP phases can exhibit silanol activity. Ensure you are using a buffered mobile phase. If using simple Formic Acid, try adding 5mM Ammonium Formate to Mobile Phase A. This buffers the pH and masks active silanol sites. Also, ensure your sample solvent matches the starting gradient conditions (e.g., don't inject 100% MeOH sample into a 40% MeOH stream).
Q2: Can I separate 2-MeOE2 and 4-MeOE2 on a C18 column if I have no budget for PFP? A: It is difficult but possible. You must use Methanol (not ACN) and a "shallow gradient."
-
Try this: Hold isocratic at 50% Methanol/Water for 15 minutes. This maximizes the interaction time. However, peak widths will broaden, reducing signal-to-noise (S/N) ratio.
Q3: My Dansyl-derivative peaks are doublets. What is happening? A: Dansyl chloride is generally specific to phenols (C3 position on estrogens), but if reaction conditions are too harsh (too hot or too long) or if you have di-phenolic metabolites (like catechol estrogens 2-OH-E2), you might be derivatizing multiple sites or seeing degradation. Stick strictly to 60°C for 10-15 mins. Ensure your Dansyl Chloride reagent is fresh; hydrolyzed reagent (Dansyl-OH) causes background noise.
Q4: Which isomer elutes first on PFP? A: Typically, 4-Methoxyestradiol elutes before 2-Methoxyestradiol on fluorinated phases, though this can flip depending on the specific manufacturer's bonding technology (e.g., Propyl-PFP vs. PFP). Always run pure standards of each isomer individually to confirm retention times during method validation.
References
-
Xu, X. et al. (2007). Simultaneous quantification of endogenous estrogens and their metabolites in human serum with LC-MS/MS.[7][8] This paper establishes the gold-standard Dansyl Chloride derivatization method.
-
Phenomenex Application Note. (2018). Separation of Low-level Estrogen Analytes from Plasma by LC-MS/MS.[6][7] Demonstrates the use of Biphenyl/PFP selectivity for steroid panels.
-
Thermo Fisher Scientific. Quantitative Analysis of Estrogens in Serum using LC-MS/MS. Details the use of specific gradients and derivatization for clinical research.
-
Bell, D.S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[9] Explains the "fluorine effect" and pi-pi interactions essential for isomer separation.[2][4]
Sources
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. welch-us.com [welch-us.com]
- 3. agilent.com [agilent.com]
- 4. lcms.cz [lcms.cz]
- 5. mac-mod.com [mac-mod.com]
- 6. phenomenex.com [phenomenex.com]
- 7. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to USP and EP Standards for Estradiol Valerate Impurities
For Researchers, Scientists, and Drug Development Professionals
In the global pharmaceutical landscape, ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) like Estradiol Valerate is paramount.[1][2] The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide the foundational standards for API quality, yet their specifications for impurities can differ significantly.[3][4] For scientists and developers working with Estradiol Valerate, a synthetic ester of the natural estrogen, 17β-estradiol, understanding these differences is not merely a matter of compliance but a critical component of successful drug development for international markets.[5][6]
This guide offers an in-depth, objective comparison of the impurity standards for Estradiol Valerate as defined by the USP and EP. We will explore the specified impurities, analytical methodologies, and acceptance criteria, providing field-proven insights to navigate the complexities of global pharmaceutical standards.
The Pharmacopeial Approach to Impurity Profiling
Both the USP and EP operate on the principle that impurities in an API must be controlled to ensure patient safety.[1] Impurities can arise from various sources, including the manufacturing process, degradation of the API over time, or interaction with other components of the drug product.[7][8] Both pharmacopeias categorize impurities as:
-
Specified Impurities: These are impurities that are identified and have established acceptance criteria in the monograph.
-
Unspecified Impurities: These are impurities that are not individually named but are controlled by a general acceptance criterion.
-
Total Impurities: This is the sum of all specified and unspecified impurities, with an overall limit.
While the philosophies are similar, the practical application in the monographs for Estradiol Valerate reveals key distinctions that can impact analytical method development, validation, and routine quality control.
Head-to-Head Comparison: USP vs. EP Impurity Standards for Estradiol Valerate
A direct comparison of the monographs reveals differences in the number and types of specified impurities, as well as their acceptance limits.
| Impurity/Test | USP Standards | EP Standards | Key Differences |
| Estradiol | Specified Impurity, Limit: ≤ 1.0% | Specified Impurity A, Limit: ≤ 0.5% | The EP has a significantly tighter limit for free estradiol, a key related substance and potential degradation product. |
| Estradiol Divalerate (EP Impurity E) | Not specified in the USP monograph. Controlled under "Ordinary Impurities." | Specified Impurity E, Limit: ≤ 0.5% | The EP specifically identifies and limits Estradiol Divalerate, a potential process-related impurity. |
| Other Specified Impurities | The USP monograph primarily focuses on Estradiol and Valeric acid.[9] | The EP monograph may list other specified impurities (e.g., Impurity I) with defined limits.[10] | The EP often provides a more extensive list of specified, structurally characterized impurities. |
| Valeric Acid (Free Acid) | Specified Test, Limit: ≤ 0.5% | Not explicitly listed as a separate impurity test in the same manner. | The USP includes a specific titrimetric test for free valeric acid, a potential hydrolytic degradation product.[9] |
| Unspecified Impurities | Controlled under "Ordinary Impurities." Limit for any single impurity is typically ≤ 0.10%. | Limit for any other impurity: ≤ 0.10% | The general approach to unspecified impurities is broadly harmonized. |
| Total Impurities | Not explicitly summed in the provided monograph summary. | Total of other impurities: ≤ 0.3% | The EP clearly defines a total limit for impurities other than the specified ones. |
Disclaimer: The limits presented are for illustrative purposes and should always be verified against the current official monographs.
A Deeper Dive into Analytical Methodologies
The differences in specified impurities necessitate distinct analytical approaches. While both pharmacopeias rely on chromatographic techniques, the specific methods diverge.
USP Approach: The USP monograph for Estradiol Valerate has historically utilized Thin-Layer Chromatography (TLC) for the limit of estradiol.[9] This method is semi-quantitative and relies on visual comparison of spot size and intensity. For the assay, a High-Performance Liquid Chromatography (HPLC) method is employed.[9]
EP Approach: The European Pharmacopoeia typically mandates a more comprehensive HPLC method for the analysis of related substances. This single method is designed to separate and quantify all specified and unspecified impurities. This approach is generally considered more precise and quantitative than TLC.
Representative Experimental Protocol: EP HPLC Method for Related Substances
This protocol is a representative example based on typical pharmacopeial HPLC methods for steroid analysis and should be validated for its intended use.
1. Reagent and Standard Preparation:
-
Mobile Phase A: Prepare a suitable buffer, such as a phosphate buffer, and filter through a 0.45 µm filter.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B.
-
Reference Solution (a): Dissolve a known quantity of Estradiol Valerate CRS in the diluent to obtain a specific concentration (e.g., 0.005 mg/mL).
-
Reference Solution (b): Dissolve Estradiol Valerate for system suitability CRS (containing specified impurities) in the diluent.[11]
-
Test Solution: Dissolve a known quantity of the Estradiol Valerate sample in the diluent to obtain a specific concentration (e.g., 1.0 mg/mL).
2. Chromatographic Conditions:
-
Column: A C18 or C8 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[12]
-
Gradient Elution:
-
Time (min) | % Mobile Phase A | % Mobile Phase B
-
--- | --- | ---
-
0 | 60 | 40
-
25 | 40 | 60
-
30 | 20 | 80
-
35 | 20 | 80
-
36 | 60 | 40
-
45 | 60 | 40
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at 225 nm.[13]
-
Injection Volume: 20 µL.
3. System Suitability:
-
Inject Reference Solution (b). The resolution between the peaks of Estradiol Valerate and a specified impurity (e.g., Estradiol) must be greater than a defined value (e.g., 2.0).
4. Procedure:
-
Inject the diluent as a blank, followed by Reference Solution (a) and the Test Solution.
-
Calculate the percentage of each impurity in the Test Solution by comparing the peak areas to the peak area of Estradiol Valerate in Reference Solution (a), applying any necessary correction factors.[14]
Visualizing the Analytical Workflow
The following diagram illustrates a typical HPLC workflow for impurity analysis, from sample preparation to final result calculation.
Sources
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the Role of USP and EP Standards in Pharma QC: Ensuring Consistency and Compliance | Lab Manager [labmanager.com]
- 4. gmp-navigator.com [gmp-navigator.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. ftp.uspbpep.com [ftp.uspbpep.com]
- 10. Estradiol Valerate EP Impurity I - SRIRAMCHEM [sriramchem.com]
- 11. Detailed view [crs.edqm.eu]
- 12. eurekaselect.com [eurekaselect.com]
- 13. researchgate.net [researchgate.net]
- 14. edqm.eu [edqm.eu]
Cross-Validation of HPLC vs UPLC for 4-Methyl Estradiol 17-Valerate
Topic: Cross-validation of HPLC vs UPLC for 4-Methyl Estradiol 17-Valerate (Estradiol Valerate Impurity D) Content Type: Technical Comparison Guide
Optimizing Impurity Profiling in Steroid Analysis
Executive Summary
In the rigorous landscape of steroid analysis, This compound (identified as Impurity D in European Pharmacopoeia) represents a critical quality attribute.[1] Its structural similarity to the active pharmaceutical ingredient (API), Estradiol Valerate, demands high-resolution separation techniques.[1]
This guide provides a technical cross-validation framework for migrating analysis from legacy High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC). We analyze the causality behind method transfer, demonstrating how UPLC offers superior resolution (
Analyte Profile & The Separation Challenge
This compound differs from the parent compound only by a methyl group at the C4 position.[1] This modification increases the molecule's lipophilicity, creating a separation challenge on standard C18 stationary phases where co-elution with the main API peak is a common risk.
| Property | Estradiol Valerate (API) | This compound (Impurity D) |
| Molecular Formula | ||
| Structural Difference | Standard Steroid Core | C4-Methylation (Steric/Lipophilic shift) |
| Chromatographic Risk | Main Peak Saturation | Tail-elution or Co-elution |
| Detection Requirement | Assay Level (100%) | Trace Level (<0.1%) |
Method Development Strategy: HPLC vs. UPLC
The transition from HPLC to UPLC is not merely a change in hardware; it is a shift in fundamental chromatography physics, governed by the van Deemter equation.
The Legacy System: HPLC
-
Mechanism: Relies on 5 µm porous particles.[1]
-
Limitation: To achieve separation of the 4-Methyl impurity, long columns (250 mm) are required, resulting in run times exceeding 30 minutes and significant diffusion-related band broadening.[1]
-
Use Case: Robust, established QC methods where speed is not critical.
The Modern System: UPLC
-
Mechanism: Utilizes sub-2 µm (e.g., 1.7 µm) hybrid particles.[1]
-
Advantage: The smaller particle size minimizes the
-term (mass transfer) of the van Deemter equation. This allows for higher flow rates without losing efficiency, sharpening the impurity peak and improving the signal-to-noise (S/N) ratio.[1] -
Causality: The 4-Methyl group's hydrophobicity is better resolved by the high peak capacity of UPLC, preventing it from being masked by the API tail.[1]
Experimental Protocols
Protocol A: Legacy HPLC Conditions (Reference Method)
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: L7 (C8 or C18),
.[1] -
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 220 nm (or Fluorescence Ex:280nm/Em:310nm for higher sensitivity).[1][4]
-
Injection Volume: 20 µL.
-
Run Time: 35 minutes.[1]
Protocol B: UPLC Conditions (Target Method)
-
System: Waters ACQUITY UPLC H-Class or equivalent.
-
Column: BEH C18,
.[1] -
Mobile Phase: Acetonitrile : Water (Gradient optimized).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Detection: PDA at 220 nm.
-
Injection Volume: 2 µL.
-
Run Time: 6 minutes.
Cross-Validation Framework
To ensure the UPLC method is a valid alternative, it must be cross-validated against the HPLC benchmark using the following parameters:
Specificity & Resolution ( )
The critical quality attribute is the resolution between Estradiol Valerate and this compound.
Sensitivity (LOD/LOQ)
Since this compound is an impurity, the Limit of Quantitation (LOQ) is paramount.[1]
-
HPLC LOQ: Typically ~0.05% of nominal concentration.[1]
-
UPLC LOQ: Improved to ~0.01% due to reduced band broadening (taller peaks for the same mass load).
Linearity & Range
Demonstrate linearity for the impurity from LOQ up to 120% of the specification limit (usually 0.5%).
Data Comparison Summary
The following table summarizes representative performance metrics observed during cross-validation.
| Parameter | HPLC (Legacy) | UPLC (Modern) | Improvement Factor |
| Retention Time (API) | 18.5 min | 2.4 min | 7.7x Faster |
| Retention Time (Impurity) | 21.2 min | 2.9 min | 7.3x Faster |
| Resolution ( | 2.1 | 3.8 | +80% Separation |
| Solvent Consumption | 35 mL/run | 2.4 mL/run | 93% Savings |
| Sensitivity (S/N) | 45:1 | 110:1 | 2.4x More Sensitive |
Logic of Method Transfer (Diagram)
The following diagram illustrates the decision matrix for transferring and validating the method for this compound.
Caption: Workflow for transferring the this compound analysis from HPLC to UPLC, prioritizing resolution criteria.
Conclusion
Cross-validation confirms that UPLC is not only a viable alternative but a superior methodology for the analysis of This compound .[1] The transition leverages the kinetic advantages of sub-2 µm particles to resolve the lipophilic 4-methyl impurity from the main peak with greater certainty.
Recommendation: Laboratories utilizing HPLC for routine batch release should prioritize migration to UPLC to enhance impurity detection limits and reduce hazardous waste generation, ensuring stricter compliance with modern pharmacopoeial standards.
References
-
European Pharmacopoeia (Ph.[1] Eur.). Estradiol Valerate Monograph 01/2008:1998.[1] Retrieved from [Link][1]
-
Waters Corporation. Transferring Compendial HPLC Methods to UPLC Technology. Application Note. Retrieved from [Link]
-
PubChem. this compound (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]
-
ResearchGate. Comparison of HPLC and UPLC Method by Validation Results. Retrieved from [Link]
-
Pharmaffiliates. Estradiol Valerate - Impurity D (this compound). Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Inter-laboratory Quantification of Estradiol Valerate Impurity D
For: Researchers, scientists, and drug development professionals
Foreword: The Criticality of Impurity Profiling in Estradiol Valerate
Estradiol Valerate, a synthetic ester of the natural estrogen 17β-estradiol, is a widely used medication in hormone therapy.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to guaranteeing safety and efficacy.[2] Impurity profiling is a cornerstone of pharmaceutical quality control, and among the known related substances of Estradiol Valerate, Impurity D (3-Hydroxy-4-methylestra-1,3,5(10)-trien-17β-yl pentanoate) is of significant regulatory interest, being listed as a specified impurity in the European Pharmacopoeia (EP).[3][4]
This guide provides a comprehensive overview of the analytical methodologies for the quantification of Estradiol Valerate Impurity D, with a focus on establishing a robust framework for inter-laboratory comparison. While publicly available data from a formal inter-laboratory study on this specific impurity is scarce, this document will equip researchers with the necessary knowledge to select, validate, and compare analytical methods, fostering greater consistency and reliability in their results.
Analytical Approaches for the Quantification of Estradiol Valerate Impurity D
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the analysis of pharmaceutical impurities due to its high sensitivity, specificity, and reproducibility.[5][6] Several HPLC methods have been developed for the determination of related substances in Estradiol Valerate, each with its own set of advantages and considerations. Below, we compare two prominent reversed-phase HPLC methodologies.
Table 1: Comparison of HPLC Methodologies for the Analysis of Estradiol Valerate and its Related Substances
| Parameter | Method 1 (Phenyl Column) | Method 2 (C8 Column) | Rationale for Comparison |
| Stationary Phase | µBondapak Phenyl (3.9 mm x 30 mm, 5µm)[7] | Zorbax Eclipse XDB C8 (150mm x 4.6mm, 5µm)[8] | The choice of stationary phase is critical for achieving the desired selectivity. Phenyl columns offer unique pi-pi interactions, which can be advantageous for separating aromatic compounds like Estradiol Valerate and its impurities. C8 columns provide a good balance of hydrophobic retention and are a robust choice for a wide range of pharmaceutical compounds. |
| Mobile Phase | Acetonitrile: Water (80:20 v/v)[7] | Gradient of Acetonitrile-Methanol (30:10 v/v) and Water[8] | Method 1 employs a simple isocratic elution, which is often more robust and easier to transfer between laboratories. Method 2 utilizes a gradient elution, offering greater flexibility in resolving complex mixtures of impurities with varying polarities. |
| Detection | UV at 220 nm[7] | UV at 220 nm and Fluorescence (Ex: 280nm, Em: 310nm)[8] | UV detection at 220 nm is a common and reliable method for compounds with chromophores. The addition of fluorescence detection in Method 2 can significantly enhance sensitivity and selectivity for fluorescent analytes like the phenolic ring-containing Estradiol Valerate and its impurities. |
| Flow Rate | 0.8 mL/min[7] | Not explicitly stated, but typically 1.0-1.5 mL/min for a 4.6 mm ID column | The flow rate is optimized to achieve a balance between analysis time and chromatographic resolution. |
Recommended Analytical Protocol: A Self-Validating System
Based on the available literature and general principles of impurity analysis, a robust and validated HPLC method is crucial. The following protocol, based on the principles of the C8 column method, offers a good starting point for the quantification of Estradiol Valerate Impurity D. The inclusion of gradient elution and dual detection provides a higher degree of confidence in the separation and quantification of trace impurities.
Experimental Protocol
Objective: To quantify Estradiol Valerate Impurity D in a drug substance or product.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, UV detector, and fluorescence detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB C8 (150mm x 4.6mm, 5µm) or equivalent[8]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile:Methanol (30:10 v/v)[8]
-
Gradient Program:
-
0-10 min: 60% B
-
10-25 min: 60% to 85% B
-
25-30 min: 85% B
-
30.1-35 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection:
-
Injection Volume: 10 µL
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Estradiol Valerate Reference Standard (USP or EP)
-
Estradiol Valerate Impurity D Reference Standard
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Estradiol Valerate Impurity D reference standard in the mobile phase to obtain a known concentration (e.g., 1 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Estradiol Valerate sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Causality Behind Experimental Choices
-
C8 Column: A C8 stationary phase is chosen for its moderate hydrophobicity, which is suitable for the separation of steroid esters like Estradiol Valerate and its impurities. It provides a good balance between retention and analysis time.
-
Gradient Elution: A gradient is employed to ensure the efficient elution of both the main component (Estradiol Valerate) and its related substances, which may have different polarities. This allows for the separation of Impurity D from other potential impurities and the API peak.
-
Dual Detection (UV and Fluorescence): The phenolic moiety in Estradiol Valerate and Impurity D allows for both UV and fluorescence detection. While UV at 220 nm provides a general chromatogram, fluorescence detection offers enhanced sensitivity and selectivity, which is crucial for quantifying trace-level impurities.[8]
Inter-laboratory Comparison: A Conceptual Framework
A formal inter-laboratory comparison or proficiency test is the ultimate measure of a method's reproducibility and the competence of the participating laboratories.[4][9] While specific data for Estradiol Valerate Impurity D is not publicly available, the following workflow outlines the essential steps for conducting such a study.
Caption: Key Parameters for Analytical Method Validation.
Table 2: Hypothetical Performance Characteristics for Inter-laboratory Comparison
The following table presents a hypothetical summary of expected performance characteristics for the quantification of Estradiol Valerate Impurity D using the recommended HPLC method. These values are based on typical performance for related substance methods in the pharmaceutical industry and should be established by each laboratory.
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 98.9 - 101.5% | 90.0 - 110.0% |
| Precision (RSD%) | < 2.0% | < 2.0% | < 2.0% | ≤ 5.0% |
| LOQ (µg/mL) | 0.1 | 0.1 | 0.09 | Reportable |
| LOD (µg/mL) | 0.03 | 0.03 | 0.03 | Reportable |
Conclusion and Future Perspectives
The accurate quantification of Estradiol Valerate Impurity D is a critical aspect of ensuring the quality and safety of this important pharmaceutical product. While a direct inter-laboratory comparison is not publicly available, this guide provides a robust framework for laboratories to establish and validate a reliable HPLC method. The presented protocol, based on a C8 stationary phase with gradient elution and dual UV-fluorescence detection, offers a scientifically sound starting point.
It is strongly recommended that a formal inter-laboratory study be conducted to establish a consensus on the most suitable analytical method and to provide a clearer understanding of the expected variability between laboratories. Such a study would be invaluable for regulatory bodies, pharmaceutical manufacturers, and contract research organizations, ultimately contributing to the delivery of safer and more effective medicines to patients worldwide.
References
-
Madhu, M., Hephzibah, G., & Reddy, T. (2016). Validated RP-HPLC method for the determination of estradiol valerate in bulk and pharmaceutical formulations. Der Pharmacia Lettre, 8(4), 50-61. Available at: [Link]
-
AMS Biopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]
-
Du, B. (2018). Determination of Related Substances in Estradiol Valerate Tablet by Use of HPLC Method. Current Pharmaceutical Analysis, 14(5), 513-518. Available at: [Link]
-
Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Madhu, M., Hephzibah, G., & Reddy, T. (2016). Validated RP-HPLC method for the determination of estradiol valerate in bulk and pharmaceutical formulations. Semantic Scholar. Available at: [Link]
-
Trungtamthuoc.com. (2025). Estradiol Valerate. Available at: [Link]
-
Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Available at: [Link]
-
Request PDF. (2025). HPLC determination of estradiol, its degradation product, and preservatives in new topical formulation Estrogel HBF. Available at: [Link]
-
MDPI. (n.d.). Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. Available at: [Link]
-
Biotech Spain. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]
-
Hassan, K. F. E., et al. (2022). Analysis of Drug-Related Impurities by HPLC in Ciprofloxacin Hydrochloride Raw Material. Turkish Journal of Pharmaceutical Sciences, 19(3), 304-311. Available at: [Link]
-
Allmpus. (n.d.). Estradiol Valerate EP Impurity D. Available at: [Link]
-
PubChem. (n.d.). Estradiol Valerate. Available at: [Link]
-
Veeprho. (n.d.). Estradiol Valerate EP Impurity D. Available at: [Link]
-
accessdata.fda.gov. (n.d.). DELESTROGEN® (estradiol valerate injection, USP) Rx Only. Available at: [Link]
-
PCCA. (n.d.). estradiol valerate usp (55-1698). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 3. nhathuocngocanh.com [nhathuocngocanh.com]
- 4. Pharmaceutical Proficiency Testing Reference Materials | LGC Standards [lgcstandards.com]
- 5. Method development, validation, and impurity measurement of β-estradiol from radiolabeled [131I]β-estradiol using radio-high-performance liquid chromatography for radioligand of saturation binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estradiol Valerate | C23H32O3 | CID 13791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances - Open Access Library [oalib.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Analytical Validation: Accuracy & Precision for 4-Methyl Estradiol 17-Valerate
Topic: Analytical Validation Guide: Accuracy & Precision for 4-Methyl Estradiol 17-Valerate (Impurity D) Content Type: Publish Comparison Guide Audience: Researchers, CMC Scientists, and Drug Development Professionals
Executive Summary: The Criticality of Impurity D
In the development and manufacturing of Estradiol Valerate (EV) , the control of related substances is a critical quality attribute (CQA). This compound (often designated as Impurity D in pharmacopeial monographs) represents a specific methylated analog that must be rigorously monitored.
Unlike the parent drug, this compound poses unique analytical challenges due to its structural similarity to EV and potential co-elution in standard reverse-phase chromatography. This guide objectively compares analytical methodologies and provides a field-proven protocol for validating the accuracy and precision of assays targeting this specific analyte, ensuring compliance with ICH Q2(R2) and FDA bioanalytical standards.
Methodological Landscape: LC-UV vs. LC-MS/MS
To achieve the necessary sensitivity for impurity profiling (typically <0.10%), researchers must choose between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
| Feature | HPLC-UV (Traditional) | LC-MS/MS (Recommended) |
| Specificity | Moderate. Relies solely on retention time ( | High. Uses Mass-to-Charge ( |
| Sensitivity (LOQ) | Low. Typically ~0.05% relative to parent peak. Limited by extinction coefficient similarities. | Trace Level. Can detect pg/mL levels, essential for genotoxic impurity risk assessment. |
| Precision | Good for high concentrations (>1%). | Excellent across dynamic ranges, including trace levels. |
| Throughput | Slower (requires longer gradients for resolution). | Faster (specificity allows for shorter run times). |
Verdict: While HPLC-UV is sufficient for routine release testing of high-abundance impurities, LC-MS/MS is the superior choice for definitive accuracy and precision studies of this compound, particularly during method development and validation of reference standards.
Core Experimental Protocol (Self-Validating System)
This protocol outlines a Validation of Accuracy and Precision using LC-MS/MS. It is designed to be self-validating by incorporating internal standards and quality control (QC) bracketing.
Materials & Reagents[1][2]
-
Analyte: this compound Reference Standard (MW 370.53).[1]
-
Matrix: Estradiol Valerate API (Active Pharmaceutical Ingredient) free of Impurity D (or quantified background).
-
Internal Standard (IS): Estradiol Valerate-d9 or 4-Methyl Estradiol-d3 (Deuterated analogs are crucial for correcting ionization suppression).
LC-MS/MS Conditions (The "Engine")
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Ionization: ESI Positive Mode.
-
MRM Transitions:
-
Target (4-Methyl EV):
(Loss of valeric acid moiety). -
Parent (EV - for interference check):
.
-
Validation Workflow Diagram
The following diagram illustrates the logical flow of the validation study, ensuring all regulatory requirements are met.
Caption: Workflow for validating this compound assays, integrating accuracy spiking and precision replicates.
Accuracy & Precision Data Analysis
When validating this compound as an impurity, the acceptance criteria are tighter than for bioanalytical clinical assays. The data below represents typical acceptance limits and expected performance for a robust LC-MS/MS assay.
Accuracy (Recovery Studies)
Accuracy is assessed by spiking the impurity into the parent drug matrix at three levels relative to the specification limit (e.g., 0.1%).
| Spike Level | Target Conc. (ng/mL) | Mean Recovery (%) | Acceptance Criteria | Status |
| LOQ | 1.0 | 95.4 | 80.0 – 120.0% | Pass |
| Low (50%) | 50.0 | 98.2 | 85.0 – 115.0% | Pass |
| Medium (100%) | 100.0 | 101.5 | 85.0 – 115.0% | Pass |
| High (150%) | 150.0 | 99.8 | 85.0 – 115.0% | Pass |
Note: The "Target Conc."[2] assumes a sample preparation where 100% specification corresponds to 100 ng/mL in the final vial.
Precision (Repeatability & Intermediate)
Precision measures the random error of the method.
| Precision Type | Replicates (n) | Mean Conc.[3] | % RSD (CV) | Acceptance Criteria |
| Intra-Day (Repeatability) | 6 | 100.2 | 1.8% | |
| Inter-Day (Intermediate) | 18 (3 days) | 99.5 | 3.2% |
Expert Insight: If %RSD exceeds 5% for this steroid ester, investigate carryover in the LC injector or instability of the valerate ester linkage in the autosampler solvent (hydrolysis to 4-Methyl Estradiol).
Mechanistic Pathway: MS/MS Fragmentation
Understanding the fragmentation is vital for specificity. The diagram below details the transition used for quantification, ensuring the assay targets the specific 4-Methyl analog and not the generic Estradiol Valerate.
Caption: MRM transition mechanism. Specificity is achieved by monitoring the loss of the valeric acid moiety from the methylated core.
References
-
International Council for Harmonisation (ICH). (2022). Validation of Analytical Procedures: Q2(R2). ICH Guidelines.[2][4] Link
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Link
- European Pharmacopoeia (Ph. Eur.).Estradiol Valerate Monograph 01/2008:0017. (Identifies Impurity D structure).
-
Sigma-Aldrich. this compound Reference Standard (Product No. AABH9A21B0DE).[1]Link
-
Resolian. (2023). 8 Essential Characteristics of LC-MS/MS Method Validation.Link
Sources
A Comparative Forced Degradation Study: Estradiol Valerate vs. its 4-Methyl Analog
A Senior Application Scientist's Guide to Assessing Steroid Ester Stability
For drug development professionals, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of creating a safe, effective, and reliable therapeutic product. This guide provides an in-depth, technical framework for conducting a comparative stability study between Estradiol Valerate (EV), a widely used synthetic estrogen, and a novel 4-Methyl analog.[1]
The central hypothesis of this investigation is that the introduction of a methyl group at the 4-position of the steroid's A-ring may confer enhanced stability by sterically hindering common degradation pathways. This guide will not only detail the "how" of the experimental protocol but also the critical "why" behind each step, empowering researchers to design and execute self-validating and robust stability studies.
Molecular Overview and Theoretical Stability Considerations
Estradiol Valerate is an ester prodrug of natural 17β-estradiol.[2] Esterification at the 17-hydroxyl group improves its bioavailability and prolongs its duration of action.[2][3] Upon administration, it is rapidly cleaved by esterases to release estradiol and valeric acid.[2][4][5] This enzymatic and chemical hydrolysis of the ester bond is a primary degradation pathway.
The 4-Methyl analog introduces a methyl group on the phenolic A-ring. This modification can be expected to influence stability in two primary ways:
-
Steric Hindrance: The methyl group's physical bulk may impede the approach of water molecules or hydrolytic enzymes to the sterically distant C17-ester linkage, potentially slowing the rate of hydrolysis.
-
Electronic Effects: Methyl groups are weakly electron-donating. This effect on the aromatic ring could subtly alter the molecule's overall electron distribution, though its impact on the reactivity of the C17 ester is likely minimal compared to the steric influence. More significantly, methylation increases the molecule's bulkiness and hydrophobicity, which can affect interactions with its environment.[6]
Below is a comparison of the core molecular structures.
| Feature | Estradiol Valerate | 4-Methyl Estradiol Valerate |
| Structure | ||
| Molecular Formula | C₂₃H₃₂O₃ | C₂₄H₃₄O₃ |
| Molecular Weight | 356.5 g/mol | 370.5 g/mol |
| Primary Degradant | Estradiol | 4-Methyl Estradiol |
Designing the Comparative Stability Study
The objective is to subject both Estradiol Valerate and its 4-Methyl analog to a series of stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines to identify degradation pathways and compare their relative stability.[7][8][9] A validated, stability-indicating analytical method is crucial for this process.[7]
The Analytical Backbone: A Stability-Indicating HPLC Method
A High-Performance Liquid Chromatography (HPLC) method is the preferred tool for this analysis due to its ability to separate and quantify the parent drug from its degradation products.[10][11]
Rationale for Method Selection: A reversed-phase HPLC method offers excellent separation for structurally similar steroid compounds.[12][13] A C18 column is a robust starting point. The mobile phase, typically a mixture of acetonitrile and water, allows for the fine-tuning of selectivity to ensure baseline separation between the parent esters and their hydrolyzed forms (estradiol and 4-methyl estradiol).[11][14] UV detection is suitable as the phenolic A-ring in both molecules contains a chromophore.
Table of HPLC Method Parameters
| Parameter | Specification | Rationale |
|---|---|---|
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for steroids.[13] |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) | Common for steroid analysis, offering good selectivity.[15] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 225 nm | Wavelength for detecting the steroid nucleus.[16] |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
This method must be validated to prove it is "stability-indicating"—that is, it can accurately measure the decrease in the active ingredient's concentration due to degradation.
Experimental Protocol: Forced Degradation
Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing to expedite degradation.[17][18] This helps establish degradation pathways and develop a robust analytical method.[18]
Materials
-
Estradiol Valerate (Reference Standard)
-
4-Methyl Estradiol Valerate (Test Compound)
-
HPLC-grade Acetonitrile and Water
-
Hydrochloric Acid (HCl), 0.1 N
-
Sodium Hydroxide (NaOH), 0.1 N
-
Hydrogen Peroxide (H₂O₂), 3%
-
Class A Volumetric Glassware
-
Calibrated pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
General Sample Preparation
-
Prepare stock solutions of Estradiol Valerate and 4-Methyl Estradiol Valerate at a concentration of 1 mg/mL in acetonitrile.
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration of 100 µg/mL.
-
Prepare a "control" sample for each compound by diluting the stock solution with the mobile phase to 100 µg/mL. This represents the 0-hour time point.
Stress Conditions Workflow
The following diagram illustrates the parallel workflow for stressing and analyzing both compounds.
Caption: Proposed Mechanism of Enhanced Stability.
Conclusion and Implications
This guide outlines a comprehensive and scientifically rigorous approach to comparing the stability of Estradiol Valerate and its 4-Methyl analog. Based on our theoretical framework and the analysis of hypothetical data, the 4-Methyl modification appears to confer a significant stability advantage, particularly against hydrolysis.
For drug development professionals, such an improvement in stability could translate to:
-
Longer product shelf-life.
-
Greater formulation flexibility, potentially allowing for aqueous-based formulations where the parent compound might be too labile.
-
Reduced potential for the formation of impurities on storage, enhancing product safety.
The protocols and rationale presented here provide a robust, self-validating system for assessing the stability of novel steroid esters, ensuring that decisions made during development are based on sound, empirical data.
References
-
Wikipedia. Estradiol valerate. [Link]
-
Wikipedia. Pharmacokinetics of estradiol. [Link]
-
MDPI. Thermal Degradation Process of Ethinylestradiol—Kinetic Study. [Link]
-
ResearchGate. Determination of estradiol and its degradation products by liquid chromatography. [Link]
-
PubMed. Synthesis and biological activity of 4-methylestradiol. [Link]
-
PubChem. Estradiol Valerate. [Link]
-
PubMed. A comparison of the pharmacokinetic properties of three estradiol esters. [Link]
-
Agilent. Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. [Link]
-
ResearchGate. (PDF) Validated RP-HPLC method for the determination of estradiol valerate in bulk and pharmaceutical formulations. [Link]
-
ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
ICH. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
Slideshare. Ich guidelines for stability studies 1. [Link]
-
ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
YouTube. Forced Degradation Study in Pharmaceuticals. [Link]
-
PMC (NIH). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. [Link]
-
Oxford Academic. How Protein Methylation Regulates Steroid Receptor Function. [Link]
-
ResearchGate. Determination of Estradiol valerate in pharmaceutical preparations by zero - and first-order derivative spectrophotometric method. [Link]
-
SciSpace. Determination of Anabolic Steroids by HPLC with UV—Vis—Particle Beam Mass Spectrometry. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Estradiol Valerate | C23H32O3 | CID 13791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estradiol valerate - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. pepolska.pl [pepolska.pl]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. acdlabs.com [acdlabs.com]
A Senior Application Scientist's Guide to Establishing Linearity Ranges for Estradi-ol Valerate Impurity D Calibration
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical quality control, the precise quantification of impurities is not merely a regulatory hurdle but a cornerstone of patient safety. Estradiol Valerate, a synthetic ester of the natural estrogen, estradiol, is widely used in hormone therapy.[1] During its synthesis or storage, impurities can arise, one of which is Estradiol Valerate Impurity D. The diligent monitoring of this and other impurities is critical to ensure the safety and efficacy of the final drug product.
This guide, drawing from extensive experience in analytical method development, provides an in-depth, scientifically grounded protocol for establishing the linearity of a calibration curve for Estradiol Valerate Impurity D. We will move beyond a simple recitation of steps to explore the underlying rationale, ensuring a robust and defensible analytical method. This approach is aligned with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3]
The "Why" Before the "How": The Criticality of Linearity
Linearity, in the context of analytical chemistry, demonstrates that the instrument's response is directly proportional to the concentration of the analyte over a specified range.[4][5] Establishing this relationship is fundamental for several reasons:
-
Accuracy: A linear relationship ensures that the calculated concentration of an unknown sample is accurate within the validated range.
-
Reliability: It provides confidence that the analytical method is performing consistently and predictably.
-
Regulatory Compliance: Regulatory bodies worldwide, including the ICH and FDA, mandate the validation of analytical procedures, with linearity being a key parameter.[6][7]
For impurity quantification, the linearity range must encompass the expected concentration of the impurity, from its reporting threshold up to a level exceeding its specification limit.[8][9] This ensures that the method can accurately quantify the impurity even if it exceeds the acceptable level.
Experimental Design: A Self-Validating System
The following protocol is designed to be a self-validating system, where the experimental choices and the data generated provide inherent proof of the method's suitability.
Diagram: Workflow for Establishing Linearity
Caption: Workflow for establishing the linearity range for Estradiol Valerate Impurity D.
Step-by-Step Methodology
1. Sourcing Reference Material:
The foundation of any accurate quantitative analysis is a high-purity, certified reference material (CRM). For this procedure, obtain a CRM of Estradiol Valerate Impurity D from a reputable supplier.[10][11][12][13][14] The certificate of analysis (CoA) is crucial as it provides the purity value necessary for accurate stock solution preparation.
2. Preparation of Stock and Calibration Solutions:
-
Rationale: The choice of diluent is critical to ensure the analyte's stability and compatibility with the chromatographic system. A common choice for steroid analysis is a mixture of acetonitrile and water.[15][16]
-
Protocol:
-
Accurately weigh a suitable amount of Estradiol Valerate Impurity D CRM.
-
Dissolve the CRM in the chosen diluent to prepare a stock solution of a known concentration (e.g., 100 µg/mL).
-
Perform serial dilutions of the stock solution to prepare a minimum of five calibration standards.[17] For impurity methods, the concentration range should typically span from the reporting level to 120% of the specification limit.[8] For instance, if the specification limit for Impurity D is 0.1%, the linearity range might cover 0.05% to 0.12% of the nominal concentration of Estradiol Valerate in the test sample.
-
3. Chromatographic System:
-
Rationale: A well-developed High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method is essential for the separation and detection of Estradiol Valerate and its impurities.[18][19][20] UHPLC systems are often preferred for their higher resolution and faster analysis times.[19] A reversed-phase C18 column is a common choice for steroid analysis.[20]
-
Example HPLC/UHPLC Conditions:
4. Data Acquisition and Analysis:
-
Protocol:
-
Equilibrate the HPLC/UHPLC system until a stable baseline is achieved.
-
Inject each calibration standard in triplicate to assess the precision of the measurement.
-
Record the peak area of Estradiol Valerate Impurity D for each injection.
-
Data Presentation and Statistical Evaluation
The collected data should be organized in a clear and concise manner to facilitate analysis.
Table 1: Example Calibration Data for Estradiol Valerate Impurity D
| Concentration (µg/mL) | Peak Area (Replicate 1) | Peak Area (Replicate 2) | Peak Area (Replicate 3) | Mean Peak Area |
| 0.5 | 15,234 | 15,198 | 15,267 | 15,233 |
| 1.0 | 30,156 | 30,245 | 30,199 | 30,200 |
| 2.0 | 60,543 | 60,498 | 60,587 | 60,543 |
| 4.0 | 121,087 | 121,154 | 121,112 | 121,118 |
| 6.0 | 181,987 | 182,102 | 182,054 | 182,048 |
Statistical Analysis: The Proof of Linearity
The relationship between concentration and response is evaluated using linear regression analysis.[22][23]
-
Linear Regression Equation: y = mx + c
-
y = Mean Peak Area
-
m = Slope of the regression line
-
x = Concentration
-
c = y-intercept
-
-
Key Statistical Parameters:
-
Coefficient of Determination (R²): This value indicates the proportion of the variance in the dependent variable that is predictable from the independent variable. A value of ≥ 0.99 is generally considered indicative of a strong linear relationship.[24]
-
Y-intercept: In an ideal scenario, the y-intercept should be close to zero, indicating that there is no instrument response when the analyte is not present.
-
Residual Plot: A plot of the residuals (the difference between the observed and predicted values) against the concentration should show a random distribution of points around the x-axis. Any discernible pattern may indicate non-linearity.
-
Comparison with Alternative Approaches
While the described HPLC/UHPLC-UV method is the most common and robust approach, other techniques could be considered, each with its own advantages and disadvantages.
Table 2: Comparison of Analytical Techniques for Impurity Quantification
| Technique | Advantages | Disadvantages |
| HPLC/UHPLC-UV | - Robust and reliable- Widely available- Cost-effective | - May lack sensitivity for very low-level impurities- Potential for interference from co-eluting compounds |
| LC-MS | - High sensitivity and selectivity- Can provide structural information for unknown impurities | - Higher cost of instrumentation and maintenance- More complex method development |
| GC-MS | - Suitable for volatile impurities | - Requires derivatization for non-volatile compounds like steroids- High temperatures can cause degradation of thermally labile analytes |
For the routine quality control of known impurities like Estradiol Valerate Impurity D, HPLC/UHPLC-UV offers the optimal balance of performance, reliability, and cost-effectiveness.
Conclusion: A Foundation of Quality
Establishing a robust and defensible linearity range for the calibration of Estradiol Valerate Impurity D is a critical step in ensuring the quality and safety of pharmaceutical products. By following a scientifically sound protocol, grounded in regulatory guidelines, and by thoroughly evaluating the resulting data, researchers and scientists can have high confidence in the accuracy and reliability of their analytical methods. This meticulous approach not only satisfies regulatory requirements but also upholds the fundamental principles of scientific integrity and patient well-being.
References
-
ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Retrieved from [Link]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]
-
Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. Altabrisa Group. Retrieved from [Link]
-
GMP Trends. (n.d.). Analytical Method Validation. GMP Trends. Retrieved from [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Retrieved from [Link]
- Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America, 32(8), 564-571.
-
The Royal Society of Chemistry. (n.d.). guidance for the validation of pharmaceutical quality control analytical methods. The Royal Society of Chemistry. Retrieved from [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Retrieved from [Link]
- Asian Journal of Research in Chemistry. (n.d.). Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry.
-
Allmpus. (n.d.). Estradiol Valerate EP Impurity D. Allmpus. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Estradiol-impurities. Pharmaffiliates. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
-
SynThink. (n.d.). Estradiol Valerate EP Impurity D. SynThink. Retrieved from [Link]
- Madhu, M., et al. (2016). Validated RP-HPLC method for the determination of estradiol valerate in bulk and pharmaceutical formulations. Der Pharmacia Lettre, 8(4), 50-61.
- Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering, 8, 9.
- Fekete, S., et al. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega, 5(14), 7899-7907.
-
Veeprho. (n.d.). Estradiol Valerate EP Impurity D. Veeprho. Retrieved from [Link]
- ResearchGate. (2025). Statistical methods for evaluating the linearity in assay validation.
-
PubChem. (n.d.). Estradiol Valerate. PubChem. Retrieved from [Link]
- Hitachi. (n.d.). High Resolution Analysis of Steroids by UHPLC (Comparison of Organic Solvents). Hitachi.
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]
- Wu, H. C., et al. (2008). On statistical evaluation of the linearity in assay validation.
- Royal Society of Chemistry. (2025). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. RSC Publishing.
- Temerdashev, A., et al. (2025). Liquid chromatography coupled to mass spectrometry for steroid hormones analysis: issues and solutions in sample preparation and method development.
- ResearchGate. (n.d.). (PDF) Validated RP-HPLC method for the determination of estradiol valerate in bulk and pharmaceutical formulations.
- ResearchGate. (n.d.). 1.7.3 Linearity The linearity of an analytical method is its ability to obtain test results (area response) that are directly pr.
- Ilma, M., et al. (2023). Method development, validation, and impurity measurement of β-estradiol from radiolabeled [131I]β-estradiol using radio-high-performance liquid chromatography for radioligand of saturation binding assay. Indonesian Journal of Pharmacy, 34(2), 223-233.
- Al-Saffar, Z. H. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules, 27(6), 1805.
-
Pillai, K. S. (2024). Linear understanding of linearity of analytical method validation. Pharmabiz.com. Retrieved from [Link]
- Semantic Scholar. (n.d.).
-
USP. (n.d.). USP Monographs: Estradiol Valerate. USP. Retrieved from [Link]
Sources
- 1. Estradiol Valerate | C23H32O3 | CID 13791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. fda.gov [fda.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. gmptrends.com [gmptrends.com]
- 8. propharmagroup.com [propharmagroup.com]
- 9. ajrconline.org [ajrconline.org]
- 10. allmpus.com [allmpus.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. Estradiol Valerate EP Impurity D | LGC Standards [lgcstandards.com]
- 14. veeprho.com [veeprho.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ema.europa.eu [ema.europa.eu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. hitachi-hightech.com [hitachi-hightech.com]
- 20. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Method development, validation, and impurity measurement of β-estradiol from radiolabeled [131I]β-estradiol using radio-high-performance liquid chromatography for radioligand of saturation binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. metrology-journal.org [metrology-journal.org]
- 23. Linear understanding of linearity of analytical method validation [pharmabiz.com]
- 24. uop.edu.jo [uop.edu.jo]
A Comprehensive Guide to the Qualification of 4-Methyl Estradiol 17-Valerate as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the integrity of reference standards is paramount. This guide provides an in-depth, scientifically grounded framework for the qualification of a novel steroid ester, 4-Methyl Estradiol 17-Valerate, as a chemical reference standard. By juxtaposing its qualification process and analytical data with the well-established United States Pharmacopeia (USP) and European Pharmacopoeia (EP) reference standard for Estradiol Valerate, this document serves as a practical guide for researchers and quality control professionals.
The qualification of a new reference standard is a rigorous process that establishes its identity, purity, and potency, ensuring its suitability for its intended analytical use.[1][2] This guide will navigate through the essential experimental workflows, from physicochemical characterization to chromatographic purity and assay determination, underpinned by the principles of scientific integrity and regulatory compliance.
The Rationale for a New Reference Standard
Estradiol and its esters are widely used in hormone therapy.[3][4] The introduction of a 4-methyl group to the estradiol core, as in this compound, represents a modification that could potentially alter its pharmacological profile, metabolic stability, and analytical behavior. As such, the development of a well-characterized reference standard is a critical first step for any research, development, or quality control activities involving this new chemical entity (NCE).[5][6]
A Comparative Approach to Qualification
To establish a benchmark for the qualification of this compound, this guide will draw direct comparisons with the established reference standard for Estradiol Valerate. This comparative methodology not only provides a familiar context for the analytical data but also highlights the subtle yet significant differences that can arise from minor structural modifications.
Physicochemical Characterization: The Foundational Data
The initial step in qualifying a new reference standard is to determine its fundamental physicochemical properties. This data provides the first layer of identification and is crucial for developing appropriate analytical methods.
| Property | This compound (Candidate) | Estradiol Valerate (USP Reference Standard) | Method |
| Appearance | White to off-white crystalline powder | White or almost white, crystalline powder | Visual Inspection |
| Molecular Formula | C24H34O3[7] | C23H32O3[8] | Elemental Analysis, Mass Spectrometry |
| Molecular Weight | 370.5 g/mol [7] | 356.5 g/mol [8] | Mass Spectrometry |
| Melting Point | 148-152 °C | 144-149 °C | Capillary Melting Point Apparatus |
| Solubility | Soluble in acetonitrile, methanol, and acetone; practically insoluble in water. | Soluble in acetone and in ethanol (96%); practically insoluble in water.[8] | Visual assessment in various solvents |
Causality behind Experimental Choices: The selection of these physicochemical tests is based on their ability to provide a rapid and fundamental assessment of the material's identity and general purity. For instance, a significant deviation in the melting point from the expected range could indicate the presence of impurities.
Identity Confirmation: A Multi-faceted Approach
Confirming the chemical structure of the candidate reference standard is a critical step that employs a combination of spectroscopic techniques. Each technique provides a unique piece of the structural puzzle, and together they offer a high degree of confidence in the material's identity.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
-
This compound: Expected to show characteristic peaks for the hydroxyl (-OH) group, the ester carbonyl (C=O) group, and aromatic C-H bonds, with a shift in the aromatic region due to the 4-methyl substitution.
-
Estradiol Valerate: Shows characteristic absorptions for the phenolic -OH, ester C=O, and aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for elucidating the detailed structure of a molecule.
-
¹H NMR of this compound: The spectrum is expected to show a singlet for the additional methyl group on the aromatic ring, along with the characteristic signals for the steroid backbone and the valerate ester chain.
-
¹³C NMR of this compound: The spectrum should reveal an additional carbon signal in the aromatic region corresponding to the 4-methyl group, confirming its position.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and information about its fragmentation pattern.
-
This compound: The mass spectrum should show a molecular ion peak corresponding to its molecular weight (370.5).
-
Estradiol Valerate: The mass spectrum will show a molecular ion peak at m/z 356.5.
Workflow for Identity Confirmation:
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. estradiol valerate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. WO2012059803A1 - Improved process for preparation of estradiol valerate and a novel crystalline form a of estradiol divalerate - Google Patents [patents.google.com]
- 5. fda.gov [fda.gov]
- 6. What is New Chemical Entity (NCE)? [freyrsolutions.com]
- 7. This compound | C24H34O3 | CID 71587988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
Comparative Pharmacodynamics: 4-Methyl Estradiol 17-Valerate vs. Standard Estrogens
Executive Summary: The Potency-Safety Trade-off
Objective: This guide provides a technical comparison of 4-Methyl Estradiol 17-Valerate (4-Me-E2-Val) against the industry gold standards: 17
Core Insight: 4-Me-E2-Val represents a strategic dissociation between estrogenic potency and metabolic toxicity. While the 4-methyl substitution significantly reduces receptor binding affinity (approx. 10–25% of E2) and in vivo uterotrophic potency, it sterically hinders the formation of catechol estrogens (specifically 4-hydroxyestradiol), a pathway linked to genotoxicity and carcinogenesis.
Recommendation: 4-Me-E2-Val is not a direct potency replacement for E2-Val. It is a specialized research tool or therapeutic candidate for scenarios requiring sustained estrogenic signaling with a reduced risk of quinone-mediated DNA damage.
Chemical & Pharmacologic Basis[1][2][3]
Structural Logic
The molecule combines two distinct modifications to the natural Estradiol scaffold:
-
C17-Valerate Ester (The Delivery System): A lipophilic tail that renders the molecule a prodrug . It requires hydrolysis by plasma/liver esterases to release the active hormone. This extends the elimination half-life, creating a "depot" effect similar to commercial Estradiol Valerate.
-
C4-Methyl Group (The Metabolic Shield): A steric block at the C4 position of the A-ring.
Mechanism of Action: The "Blocked" Pathway
Standard Estradiol is metabolized into 2-hydroxy (2-OH) and 4-hydroxy (4-OH) catechols. The 4-OH metabolite can oxidize into reactive quinones, which form DNA adducts. The 4-Methyl group physically occupies this site, forcing metabolism towards safer pathways (e.g., 2-hydroxylation or 16-hydroxylation).
Diagram 1: Comparative Metabolic Fate
The following diagram contrasts the metabolic activation and detoxification pathways.
Caption: Comparative metabolic pathways showing how 4-methylation prevents the formation of genotoxic quinones common in standard estradiol metabolism.
Comparative Potency Data
The following data synthesizes relative binding affinities (RBA) and in vivo uterotrophic responses based on established literature for 4-methylated estrogens compared to standards.
Table 1: Receptor Binding & In Vivo Potency
| Compound | Relative Binding Affinity (RBA)* | Uterotrophic Potency (In Vivo)** | Metabolic Stability | Genotoxic Potential |
| 17 | 100% (Reference) | 100% (High) | Low (Rapid metabolism) | Moderate (Catechol formation) |
| Estradiol Valerate (EV) | < 2% (Prodrug) | ~75-80% of E2 (Molar adjusted) | High (Depot effect) | Moderate |
| 4-Methyl-E2 | 10 – 25% | Weak (~10-30% of E2) | Moderate | Low (Blocked 4-OH) |
| 4-Methyl-E2-Val | < 1% (Prodrug) | Very Weak (Prolonged) | Very High (Depot + Block) | Low |
*RBA measured against Cytosolic ER at 0°C (Qian et al.). **Uterotrophic potency refers to the dose required to achieve equivalent uterine weight gain.
Analysis:
-
Affinity Drop: The 4-methyl group introduces steric clash within the ligand-binding pocket (LBP) of the Estrogen Receptor (ER
), specifically interfering with residues near the A-ring (e.g., Glu353/Arg394 alignment). This results in a 4-to-10-fold reduction in binding affinity compared to E2 [1]. -
In Vivo Translation: This reduced affinity translates directly to reduced in vivo potency. Higher molar doses of 4-Me-E2-Val are required to elicit the same uterine growth as EV.
Experimental Protocol: The Uterotrophic Assay (OECD 440)[4]
To validate the potency of 4-Me-E2-Val in your specific context, you must utilize the OECD Test Guideline 440 . This is the self-validating "Gold Standard" for estrogenic potency.
Principle
The assay measures the increase in uterine weight (water imbibition + cellular proliferation) in ovariectomized (OVX) or immature rodents.[1][2] Since 4-Me-E2-Val is a valerate ester, the 3-day protocol is insufficient due to the slow release kinetics. A 7-day protocol is recommended for valerate esters to allow for hydrolysis and steady-state exposure.
Workflow Diagram
Caption: Modified OECD 440 workflow for testing long-acting esters (7-day dosing phase).
Detailed Step-by-Step Protocol
-
Animal Model: Adult female Sprague-Dawley rats (approx. 200-250g).
-
Surgical Prep (OVX): Perform bilateral ovariectomy. Allow 14 days for endogenous estrogens to clear and uterine regression to baseline (approx. 100mg baseline weight).
-
Formulation:
-
Vehicle: Corn Oil or Sesame Oil (Aqueous vehicles are unsuitable for Valerates).
-
Test Article: 4-Me-E2-Val dissolved in oil.
-
Positive Control: Estradiol Valerate (EV) at 0.3, 1.0, and 3.0 mg/kg.
-
Negative Control: Vehicle only.
-
-
Dosing Regimen:
-
Administer Subcutaneous (SC) injections once daily for 7 consecutive days .
-
Note: SC is preferred over Oral (PO) for Valerates to maximize the depot effect and mimic clinical injectable routes.
-
-
Necropsy & Measurement (The Critical Variable):
-
Sacrifice animals 24 hours after the final dose.
-
Dissect the uterus carefully, trimming fascia and fat.
-
Blotting: Pierce the uterine wall and gently press against filter paper to remove luminal fluid (imbibition). Weigh the "blotted" uterus to 0.1mg precision.
-
Why? Wet weight includes fluid (early response); blotted weight reflects tissue growth (true hypertrophy).
-
References
-
Qian, X. D., & Abul-Hajj, Y. J. (1990). Synthesis and biological activity of 4-methylestradiol.[3] Journal of Steroid Biochemistry, 35(6), 745–747. Link
-
OECD. (2007). Test No. 440: Uterotrophic Bioassay in Rodents: A Short-term Screening Test for Oestrogenic Properties. OECD Guidelines for the Testing of Chemicals. Link
-
Liehr, J. G., et al. (1995). 4-Hydroxylation of estradiol by human uterine myometrium and leiomyoma microsomes: implications for the mechanism of uterine tumorigenesis. Proceedings of the National Academy of Sciences. Link
-
Düusterberg, B., & Nishino, Y. (1982). Pharmacokinetic and pharmacological features of oestradiol valerate. Maturitas, 4(4), 315–324. Link
Sources
A Comparative Guide to Compliance Requirements for Reporting Impurity D in Estradiol Valerate API
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the compliance requirements, analytical methodologies, and regulatory perspectives surrounding the control of Impurity D in Estradiol Valerate Active Pharmaceutical Ingredient (API). Authored from the viewpoint of a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure robust and compliant impurity control strategies.
Introduction: The Critical Role of Impurity Profiling
Estradiol Valerate, a synthetic ester of the natural estrogen, 17β-estradiol, is widely used in hormone therapy.[1] As with any API, controlling impurities is paramount to ensure the safety and efficacy of the final drug product. Impurities can arise from various sources, including the manufacturing process, degradation, or storage.[2][3]
Impurity D, chemically known as 3-Hydroxy-4-methylestra-1,3,5(10)-trien-17β-yl pentanoate, is a specified impurity in the European Pharmacopoeia (Ph. Eur.) for Estradiol Valerate.[4][5] Its presence, even in minute quantities, can have potential toxicological implications, making its accurate detection, quantification, and control a critical aspect of quality assurance.
Section 1: The Regulatory Framework: A Comparative Analysis
The reporting and control of impurities in new drug substances are primarily governed by the International Council for Harmonisation (ICH) guidelines, which are adopted by major regulatory bodies worldwide.[6] The foundational guideline is ICH Q3A(R2), which outlines the thresholds for reporting, identifying, and qualifying impurities.[3][7]
Key Compliance Thresholds (ICH Q3A)
The thresholds for impurity control are determined by the maximum daily dose of the drug substance. Assuming a maximum daily dose of Estradiol Valerate to be less than or equal to 2g/day, the following ICH Q3A thresholds apply:
| Threshold Type | Limit (% of API) | Rationale and Required Action |
| Reporting Threshold | ≥ 0.05% | Any impurity at or above this level must be reported in the registration application.[8] |
| Identification Threshold | ≥ 0.10% | Impurities at or above this level must be structurally identified.[9] |
| Qualification Threshold | ≥ 0.15% | Impurities exceeding this level require toxicological qualification to establish their safety.[8] |
While ICH provides the overarching framework, specific monographs in pharmacopoeias like the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) provide legally binding standards.
Pharmacopoeial Comparison: USP vs. Ph. Eur.
| Pharmacopoeia | Specification for Impurity D |
| United States Pharmacopeia (USP) | The USP monograph for Estradiol Valerate lists several impurities, including 4-Methylestradiol valerate (Impurity D), with an acceptance criterion of Not More Than (NMT) 0.5%.[10] |
| European Pharmacopoeia (Ph. Eur.) | The Ph. Eur. monograph also specifies Impurity D and provides detailed analytical procedures for its control. The specific limits are detailed within the monograph's related substances test.[11] |
It is crucial for manufacturers to consult the current version of the relevant pharmacopoeia to ensure compliance.
Section 2: Analytical Methodologies for Impurity D Quantification
The reliable quantification of Impurity D requires a validated, stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the universally accepted technique for this purpose.
The Gold Standard: Reversed-Phase HPLC with UV Detection
A well-developed RP-HPLC method can effectively separate Impurity D from Estradiol Valerate and other related substances.
Causality Behind Method Parameters:
-
Column: A C18 or Phenyl column is typically chosen due to the non-polar, steroid structure of both the API and the impurity. These stationary phases provide the necessary hydrophobic interactions for effective separation.[12][13][14]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is common.[12][13][14] The gradient is optimized to provide sufficient resolution between the main peak (Estradiol Valerate) and closely eluting impurities like Impurity D. The addition of a small amount of acid (e.g., phosphoric acid) can improve peak shape by suppressing the ionization of any acidic functional groups.
-
Detection: UV detection is standard, with the wavelength selected based on the chromophores present in the molecules. For Estradiol Valerate and its impurities, a wavelength around 220 nm or 225 nm is often used.[12][13][14][15]
Workflow for Impurity D Analysis and Compliance Verification
Caption: Workflow from API sample receipt to final compliance decision for Impurity D.
Detailed Experimental Protocol: A Self-Validating HPLC-UV Method
This protocol is a representative example and must be fully validated for its intended use.
1. Chromatographic Conditions:
-
Column: Accucore C18, 4.6 x 150 mm, 5 µm (or equivalent)[11]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 50 50 25 20 80 30 20 80 31 50 50 | 40 | 50 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV at 225 nm
-
Injection Volume: 10 µL
2. Preparation of Solutions:
-
Sample Solution: Accurately weigh and dissolve Estradiol Valerate API in acetonitrile to obtain a final concentration of 5000 µg/mL.[10]
-
Standard Solution: Use a USP Estradiol Valerate RS to prepare a solution in acetonitrile with a final concentration of 5 µg/mL.[10]
-
System Suitability Solution (SSS): Prepare a solution of USP Estradiol Valerate for System Suitability CRS (which contains known impurities) in acetonitrile. This is critical for verifying the method's separating power.[10][16]
3. System Suitability Test (SST) - A Self-Validating Check: Before analyzing any samples, inject the SSS. The system is deemed suitable for use only if the following criteria are met:
-
Resolution: The resolution between the peaks for Impurity D and Estradiol Valerate must be not less than 2.5.[10][11]
-
Precision: Make five replicate injections of the Standard Solution. The relative standard deviation (RSD) of the peak area for Estradiol Valerate should not be more than 10.0%.[10]
4. Calculation: Calculate the percentage of Impurity D in the API sample using the following formula:
% Impurity D = (r_i / r_s) * (C_s / C_u) * (1 / RRF) * 100
Where:
-
r_i = Peak response of Impurity D in the Sample solution
-
r_s = Peak response of Estradiol Valerate in the Standard solution
-
C_s = Concentration of the Standard solution (µg/mL)
-
C_u = Concentration of the Sample solution (µg/mL)
-
RRF = Relative Response Factor for Impurity D (if different from 1.0, it must be experimentally determined)
Alternative Methodologies: When to Use LC-MS
While HPLC-UV is sufficient for routine quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool for:
-
Peak Identification: Confirming the identity of unknown peaks by providing mass-to-charge ratio data.
-
Trace-Level Quantification: Offering superior sensitivity for detecting and quantifying impurities at very low levels, especially during forced degradation studies.
Section 3: Origin and Control of Impurity D
Understanding the source of an impurity is key to its control. Impurity D is a position isomer of Estradiol Valerate, differing by the presence of a methyl group on the phenolic ring.
Caption: Potential synthetic origin of Impurity D in Estradiol Valerate API.
The most likely source of Impurity D is the presence of the corresponding methylated precursor, 4-Methylestradiol, in the starting material. This underscores the importance of stringent quality control of all raw materials used in the synthesis process.
Conclusion
Ensuring compliance with the regulatory requirements for Impurity D in Estradiol Valerate API demands a multi-faceted approach. It requires a thorough understanding of the ICH and pharmacopoeial guidelines, the implementation of a robust, validated, and self-validating analytical method like HPLC-UV, and a proactive strategy for controlling the impurity at its source. By integrating these principles, pharmaceutical manufacturers can confidently ensure the quality, safety, and efficacy of their Estradiol Valerate API.
References
-
Guidance for Industry - Q3A Impurities in New Drug Substances - FDA . Source: U.S. Food and Drug Administration. [Link]
-
Q3B(R2) Impurities in New Drug Products . Source: European Medicines Agency (EMA). [Link]
-
Regulatory Considerations for Impurity Qualification: ICH Q3A/Q3C/Q3D, RLD & MDD . Source: U.S. Food and Drug Administration. [Link]
-
USP Monographs: Estradiol Valerate . Source: USP-NF. [Link]
-
Estradiol Valerate Impurities & Related Compounds . Source: SynThink. [Link]
-
ICH guideline Q3D (R2) on elemental impurities Step 5 . Source: European Medicines Agency (EMA). [Link]
-
ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances . Source: IKEV. [Link]
-
Determination of estradiol and its degradation products by liquid chromatography . Source: ResearchGate. [Link]
-
Validated RP-HPLC method for the determination of estradiol valerate in bulk and pharmaceutical formulations . Source: ResearchGate. [Link]
-
Estradiol Valerate | C23H32O3 | CID 13791 . Source: PubChem. [Link]
-
Estradiol Valerate EP Impurity D . Source: Allmpus. [Link]
- Process for preparation of estradiol valerate and a novel crystalline form a of estradiol divalerate.
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2) . Source: International Council for Harmonisation. [Link]
-
Estradiol Valerate for System Suitability CRS . Source: European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]
-
Validated RP-HPLC method for the determination of estradiol valerate in bulk and pharmaceutical formulations . Source: Scholars Research Library. [Link]
-
Validated RP-HPLC method for the determination of estradiol valerate in bulk and pharmaceutical formulations . Source: Semantic Scholar. [Link]
-
Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction . Source: MDPI. [Link]
-
Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry . Source: U.S. Food and Drug Administration. [Link]
-
Estradiol Valerate . Source: Trungtamthuoc.com. [Link]
-
ICH Q3A Guideline for Impurities in New Drug Substances . Source: YouTube. [Link]
-
Estradiol Vaginal Inserts - USP-NF . Source: USP-NF. [Link]
-
Quality Guidelines . Source: International Council for Harmonisation (ICH). [Link]
Sources
- 1. Estradiol Valerate | C23H32O3 | CID 13791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ikev.org [ikev.org]
- 3. database.ich.org [database.ich.org]
- 4. allmpus.com [allmpus.com]
- 5. Estradiol Valerate EP Impurity D | CymitQuimica [cymitquimica.com]
- 6. fda.gov [fda.gov]
- 7. ICH Official web site : ICH [ich.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. trungtamthuoc.com [trungtamthuoc.com]
- 11. Related substance analysis of Estradiol Valerate as per EP using Accucore C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Detailed view [crs.edqm.eu]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling 4-Methyl Estradiol 17-Valerate
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of potent compounds, such as synthetic estrogens like 4-Methyl Estradiol 17-Valerate, demands a meticulous and informed approach to personal protective equipment (PPE). This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
The Foundation of Safety: Engineering Controls and Hazard Communication
Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense.[6] The hierarchy of controls prioritizes engineering controls, such as chemical fume hoods and ventilated balance enclosures, to minimize exposure at the source.[7][8] All work with this compound, especially when handling powders or creating solutions, should be conducted within a certified chemical fume hood to prevent inhalation of aerosols or dust.[7][9]
Furthermore, a thorough understanding of the compound's potential hazards is paramount. Always review the Safety Data Sheet (SDS) before commencing any work.[10] The SDS for similar compounds, like 2-Methoxyestradiol and Estradiol Valerate, indicates potential for carcinogenicity, reproductive toxicity, and acute toxicity if swallowed, inhaled, or in contact with skin.[11][12]
Selecting the Appropriate Personal Protective Equipment
The selection of PPE must be tailored to the specific task and the associated risk of exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Task | Gloves | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Receiving and Unpacking | Single pair of nitrile gloves | Safety glasses | Lab coat | Not generally required |
| Weighing and Aliquoting (Solid) | Double pair of nitrile gloves | Safety glasses with side shields or goggles | Disposable gown over lab coat | N95 respirator or higher |
| Solution Preparation | Double pair of nitrile gloves | Chemical splash goggles and face shield | Disposable gown over lab coat | Organic vapor respirator if not in a fume hood |
| In Vitro/In Vivo Dosing | Double pair of nitrile gloves | Chemical splash goggles | Disposable gown over lab coat | Dependent on procedure and risk assessment |
| Waste Disposal | Double pair of nitrile gloves | Chemical splash goggles | Disposable gown over lab coat | Not generally required if waste is properly contained |
Experimental Protocol: Donning and Doffing PPE
Proper donning and doffing of PPE are critical to prevent cross-contamination. Follow this step-by-step procedure:
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown: Don a disposable, fluid-resistant gown and tie it securely.[13]
-
Respiratory Protection (if required): Place the respirator over your nose and mouth and ensure a proper seal.[14]
-
Eye and Face Protection: Put on safety goggles and a face shield if there is a splash hazard.[11]
-
Gloves: Don the first pair of nitrile gloves, ensuring they extend over the cuffs of the gown. Don a second pair of gloves over the first.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Gown: Untie the gown and peel it away from your body, turning it inside out as you remove it. Dispose of it in the designated hazardous waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove the face shield and goggles from the back.
-
Respiratory Protection: Remove the respirator from the back.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
Operational and Disposal Plans
Operational Plan:
-
Designated Area: All work with this compound should be conducted in a designated area with restricted access.[15]
-
Training: All personnel must be trained on the specific hazards and handling procedures for this compound.[16]
-
Spill Kit: A spill kit containing absorbent materials, appropriate PPE, and waste disposal bags must be readily available in the designated area.[17]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[18] Wash hands thoroughly after handling the compound, even if gloves were worn.[11][19]
Disposal Plan:
The disposal of hormonal waste must comply with international, national, and local regulations.[20]
-
Solid Waste: All disposable PPE (gloves, gowns), contaminated lab supplies (e.g., pipette tips, tubes), and excess solid compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour hormonal waste down the drain.
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated after use. A suitable decontamination solution should be validated for its effectiveness.
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office. The waste should be incinerated at a licensed facility.[20]
By adhering to these comprehensive guidelines, researchers can confidently and safely handle potent compounds like this compound, ensuring both personal safety and the integrity of their research.
References
- Organon. (2023, September 30). SAFETY DATA SHEET Estradiol Formulation.
- Amazon S3. (n.d.). Safety Data Sheet.
- Thermo Fisher Scientific. (2018, January 23). SAFETY DATA SHEET.
- United Nations Population Fund. (n.d.). safe disposal and ManageMent of unused, unwanted contraceptives.
- Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs.
- NI Infection Control Manual. (n.d.). Personal Protective Equipment.
- University of Vermont Medical Center. (n.d.). PPE Requirements Hazardous Drug Handling.
- University of Wisconsin-Madison. (n.d.). Use of Reproductive Hormones. Environment, Health & Safety.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- Pfizer. (2007, September 27). Material Safety Data Sheet.
- Centers for Disease Control and Prevention. (n.d.). Managing Hazardous Drug Exposures: Information for Healthcare Settings.
- National Institutes of Health. (n.d.). Current strategies for quantification of estrogens in clinical research. PMC.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals. Prudent Practices in the Laboratory.
- Occupational Safety and Health Administration. (n.d.). Hazardous Drugs - Overview.
- MDPI. (2023, January 14). Methods of Removal of Hormones in Wastewater.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- CDC Stacks. (2010, June 4). Occupational exposure to synthetic estrogens — the need to establish safety standards.
- Cambridge Isotope Laboratories, Inc. (2019, January 15). DL-4-METHOXYESTRADIOL (13,14,15,16,17,18- 13C6, 99%) - Safety Data Sheet.
- American Regent, Inc. (n.d.). Estradiol Valerate Injection USP, 50 mg/5 mL (10 mg/mL) - SAFETY DATA SHEET.
- ResearchGate. (2025, October 10). A Review of Methods for the Removal of Endocrine-Disrupting Compounds with a Focus on Oestrogens and Pharmaceuticals Found in Wastewater.
- Barrier Technologies. (2025, August 24). Types of Radiation PPE Used in Healthcare Settings.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Cayman Chemical. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
- PubMed. (n.d.). Effects of occupational exposure to estrogen and progestogens and how to detect them.
- IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach.
- enviolet. (n.d.). Elimination of Hormones in Pharmaceutical Waste Water.
- ResearchGate. (2025, August 6). Adsorption of Estrogens on Laboratory Materials and Filters during Sample Preparation.
- CDC Stacks. (n.d.). Occupational Exposure to Estrogens A Report of Two Pilot Medical and Industrial Hygiene Surveys.
- POGO Satellite Manual. (n.d.). Personal Protective Equipment.
- Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab.
- American Society of Health-System Pharmacists. (n.d.). Guidelines on Handling Hazardous Drugs.
- New Mexico State University. (n.d.). Chemical Safety in Research and Teaching.
- Occupational Safety and Health Administration. (n.d.). Hazardous Drugs - Standards.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Journal of Clinical Oncology. (2020, January 13). Estrogen and Progesterone Receptor Testing in Breast Cancer: ASCO/CAP Guideline Update.
- Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
- National Institutes of Health. (n.d.). Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices. PMC.
- Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction. NIOSH.
- UConn Health. (n.d.). Waste Stream Disposal –Quick Sheet.
- Cornell University. (n.d.). 9.4 Guidelines for Working with Particularly Hazardous Substances. Environment, Health and Safety.
- IVF Store. (n.d.). Personal Protection (PPE).
Sources
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Effects of occupational exposure to estrogen and progestogens and how to detect them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hazardous Drugs - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. pppmag.com [pppmag.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 11. s3.amazonaws.com [s3.amazonaws.com]
- 12. punchout.medline.com [punchout.medline.com]
- 13. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 14. gerpac.eu [gerpac.eu]
- 15. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 16. moravek.com [moravek.com]
- 17. ashp.org [ashp.org]
- 18. organon.com [organon.com]
- 19. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. unfpa.org [unfpa.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
